Product packaging for Ro 41-0960(Cat. No.:CAS No. 125628-97-9)

Ro 41-0960

Cat. No.: B1680681
CAS No.: 125628-97-9
M. Wt: 277.20 g/mol
InChI Key: RQPAUNZYTYHKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ro 41-0960 is a catechol-O-methyltransferase (COMT) inhibitor. It prevents dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures (EC50 = 0.1 µM). This compound (30 mg/kg) potentiates L-DOPA and carbidopa-induced reversal of reserpine-induced akinesias in rats and reserpine-induced catalepsy and hypothermia in mice. It reduces striatal 3-methyl-DOPA levels and increases striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC; ) levels in rats. This compound (150 mg/kg) also reduces fibroid volume in the Eker rat model of uterine fibroids.>This compound is a reversible and orally-active COMT-inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FNO5 B1680681 Ro 41-0960 CAS No. 125628-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPAUNZYTYHKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154812
Record name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125628-97-9
Record name (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125628-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 41-0960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-41-0960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ro 41-0960: A Technical Guide to its Mechanism of Action as a COMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic inactivation of catecholamines and catechol estrogens. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways. Its inhibitory action on COMT leads to significant alterations in the metabolic pathways of crucial endogenous compounds like L-DOPA, dopamine, and estrogens, underpinning its therapeutic potential in conditions such as Parkinson's disease and uterine fibroids.

Core Mechanism of Action: COMT Inhibition

This compound exerts its pharmacological effects by directly binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates. This inhibition leads to an accumulation of the primary substrates and a reduction in their O-methylated metabolites.

Quantitative Inhibition Data

The potency of this compound as a COMT inhibitor has been quantified across various experimental systems. The following tables summarize the key inhibitory constants.

ParameterValueSpecies/SystemReference
IC50 5-42 nMHuman mammary tissue cytosol
IC50 46.1 nMNot specified
EC50 23 ± 5 nMCHO cells expressing NET[1]
Ki 2.9 nmolDog pancreas[2]

Table 1: In Vitro Inhibition of COMT by this compound

ParameterValueSpecies/SystemEffectReference
ED50 0.5 mg/kgBaboon Liver (in vivo)Inhibition of [18F]Ro41-0960 uptake[3]
ED50 <0.01 mg/kgBaboon Kidney (in vivo)Inhibition of [18F]Ro41-0960 uptake[3]

Table 2: In Vivo Efficacy of this compound

Impact on Key Signaling and Metabolic Pathways

The primary consequence of COMT inhibition by this compound is the modulation of the metabolic pathways of catecholamines and estrogens.

Dopamine and L-DOPA Metabolism

In the context of Parkinson's disease, the inhibition of COMT by this compound is of particular interest due to its effect on the metabolism of L-DOPA, the precursor to dopamine. By preventing the conversion of L-DOPA to 3-O-methyldopa (3-OMD), this compound increases the bioavailability of L-DOPA for conversion to dopamine in the brain.

Dopamine_Metabolism cluster_periphery Periphery cluster_brain Brain L-DOPA_peripheral L-DOPA 3-OMD 3-O-Methyldopa L-DOPA_peripheral->3-OMD Methylation L-DOPA_brain L-DOPA L-DOPA_peripheral->L-DOPA_brain Crosses BBB COMT_peripheral COMT COMT_peripheral->L-DOPA_peripheral Ro_41-0960_peripheral This compound Ro_41-0960_peripheral->COMT_peripheral Inhibition Dopamine Dopamine L-DOPA_brain->Dopamine Decarboxylation HVA Homovanillic Acid Dopamine->HVA via DOPAC & COMT DOPAC DOPAC Dopamine->DOPAC Oxidation DDC DOPA Decarboxylase DDC->L-DOPA_brain COMT_brain COMT COMT_brain->DOPAC DOPAC->HVA Methylation MAO MAO MAO->Dopamine

Dopamine Metabolism Pathway Inhibition by this compound
Estrogen Metabolism

This compound also significantly impacts estrogen metabolism. Specifically, it inhibits the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2), to their less active methoxy derivatives. This leads to an accumulation of catechol estrogens, which can have implications for estrogen-dependent conditions. For instance, in the context of uterine fibroids, the accumulation of 2-OHE2, which has anti-estrogenic properties, is thought to contribute to tumor shrinkage.[2]

Estrogen_Metabolism Estradiol Estradiol (E2) Catechol_Estrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol->Catechol_Estrogens Hydroxylation Methoxy_Estrogens Methoxy Estrogens (2-MeOE2, 4-MeOE2) Catechol_Estrogens->Methoxy_Estrogens Methylation COMT COMT COMT->Catechol_Estrogens Ro_41-0960 This compound Ro_41-0960->COMT Inhibition CYP450 CYP450 CYP450->Estradiol

Estrogen Metabolism Pathway Inhibition by this compound

Experimental Protocols

The following sections detail representative methodologies for assessing the mechanism of action of this compound.

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product from a catechol substrate.

Objective: To determine the IC50 value of this compound for COMT inhibition.

Materials:

  • Recombinant human COMT

  • S-adenosyl-L-methionine (SAM)

  • 3,4-dihydroxybenzoic acid (DHBA) as substrate

  • This compound

  • Tris-HCl buffer

  • MgCl2

  • Dithiothreitol (DTT)

  • Perchloric acid (for reaction termination)

  • HPLC system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

  • Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector. Separate and quantify the methylated product of DHBA.

  • Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

HPLC_Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, MgCl2, DTT) Add_Inhibitor 2. Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme 3. Add COMT Enzyme (Pre-incubate at 37°C) Add_Inhibitor->Add_Enzyme Start_Reaction 4. Initiate Reaction (Add Substrate & SAM) Add_Enzyme->Start_Reaction Incubate 5. Incubate at 37°C Start_Reaction->Incubate Stop_Reaction 6. Terminate Reaction (Add Perchloric Acid) Incubate->Stop_Reaction Prepare_Sample 7. Prepare Sample (Centrifuge, Collect Supernatant) Stop_Reaction->Prepare_Sample Analyze_HPLC 8. Analyze by HPLC-ECD Prepare_Sample->Analyze_HPLC Calculate_IC50 9. Calculate IC50 Analyze_HPLC->Calculate_IC50

Experimental Workflow for HPLC-Based COMT Inhibition Assay

Conclusion

This compound is a well-characterized, potent inhibitor of COMT. Its mechanism of action, centered on the blockade of catechol O-methylation, has profound and predictable effects on the metabolic pathways of key endogenous catechol compounds. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by this compound.

References

The Discovery and Synthesis of Ro 41-0960: A Technical Guide for CNS and Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of Ro 41-0960 (2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone), a potent inhibitor of Catechol-O-methyltransferase (COMT). It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Discovery and Development Context

This compound emerged from a dedicated research program at Hoffmann-La Roche in the late 1980s aimed at developing a new generation of potent, selective, and centrally-acting COMT inhibitors.[1] The primary therapeutic rationale was to enhance the efficacy of Levodopa (L-DOPA) in the treatment of Parkinson's disease by preventing its peripheral degradation.[2][3] This research followed earlier "first-generation" inhibitors and sought to improve upon their pharmacological profiles.

The foundational work, published by Borgulya et al. in 1989, detailed the synthesis and structure-activity relationships of a series of pyrocatechol derivatives, which included the nitrocatechol benzophenone scaffold.[1][4] this compound is a prominent member of this class, structurally similar to the clinically approved drug tolcapone (Ro 40-7592).[2] Its discovery provided a valuable pharmacological tool for investigating the roles of COMT in the metabolism of catecholamines (e.g., dopamine) and catechol estrogens, with subsequent research exploring its utility in oncology and gynecology.[1]

Proposed Synthesis Pathway

The logical pathway proceeds as follows:

  • Friedel-Crafts Acylation: Formation of the central ketone bridge by reacting a protected catechol, such as 1,2-dimethoxybenzene (veratrole), with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Aromatic Nitration: Introduction of the nitro group at the position para to the activating methoxy group and meta to the deactivating acyl group.

  • Demethylation: Cleavage of the two methyl ether bonds using a strong acid, such as hydrobromic acid (HBr), to reveal the final dihydroxy (catechol) functionality of this compound.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Demethylation A 1,2-Dimethoxybenzene (Veratrole) C (2-Fluorophenyl)(3,4-dimethoxyphenyl)methanone A->C   + B 2-Fluorobenzoyl Chloride B->C AlCl3, CS2 D (2-Fluorophenyl)(3,4-dimethoxy- 5-nitrophenyl)methanone C->D HNO3, H2SO4 E This compound (2'-Fluoro-3,4-dihydroxy- 5-nitrobenzophenone) D->E HBr (48%), Acetic Acid, Reflux Mechanism_of_Action cluster_catecholamines Catecholamine Pathway cluster_estrogens Catechol Estrogen Pathway DOPA L-DOPA DA Dopamine / Norepinephrine DOPA->DA DOPA Decarboxylase Metabolites Inactive Metabolites (e.g., 3-Methoxytyramine) DA->Metabolites COMT CatEstrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol Estradiol (E2) Estradiol->CatEstrogens CYP450 MetEstrogens Methoxy Estrogens (e.g., 2-MeOE2) CatEstrogens->MetEstrogens COMT Quinones Reactive Quinones (DNA Adducts) CatEstrogens->Quinones Oxidation Ro410960 This compound Ro410960->DA Inhibits Degradation Ro410960->CatEstrogens Inhibits Detoxification

References

Pharmacological Profile of Ro 41-0960: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ro 41-0960 is a potent and selective, synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and effects in various experimental models. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the enzyme catechol-O-methyltransferase (COMT).[1][3] COMT is a critical enzyme in the metabolic pathway of catecholamines, including neurotransmitters like dopamine, and catechol estrogens.[3][4] By binding to the catalytic site of COMT, this compound prevents the methylation of these substrates. This inhibition leads to a modulation of catecholamine and catechol estrogen levels, which underlies its therapeutic and experimental applications. This compound is classified as a broad-spectrum nitrocatechol, indicating it has activity in both peripheral tissues and the brain.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

ParameterValueModel SystemReference
EC50 0.1 µMPrevention of L-DOPA induced dopaminergic neuron loss in primary rat rostral mesencephalic tegmentum cultures[1][3]
EC50 22.98 µMIncreased Ca²⁺ affinity in cardiac sarcoplasmic reticulum (SERCA2a + PLB)[6][7][8]

In Vitro Profile

This compound has been utilized in a variety of in vitro experimental setups to elucidate its mechanism and effects.

Neuroprotective Effects

In primary rat rostral mesencephalic tegmentum cultures, this compound demonstrated neuroprotective properties by preventing dopaminergic neuron loss induced by L-DOPA, with an EC50 of 0.1 µM.[1][3]

Modulation of Estrogen Metabolism

In MCF-7 breast cancer cells, the inhibition of COMT by this compound was shown to decrease the detoxification of potentially toxic 4-hydroxyestradiol (4-OHE2), leading to increased DNA damage.[9] This highlights its role in modulating catechol estrogen-mediated toxicity.

Off-Target Effects on SERCA2a

Interestingly, this compound has been identified as a direct activator of the cardiac sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[6][10] It increases the apparent Ca²⁺ affinity of SERCA2a in the presence of its inhibitory subunit phospholamban (PLB), with an EC50 of 22.98 µM.[6][7][8] This effect appears to be specific to the SERCA2a-PLB complex, as no effect was observed on SERCA1a in skeletal muscle.[6][8]

In Vivo Profile

In vivo studies in animal models have further characterized the pharmacological effects of this compound.

Effects on Dopamine Metabolism in the Brain

In rats, administration of this compound (30 mg/kg, i.p.) led to an increase in striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels, while reducing the levels of the L-DOPA metabolite 3-O-methyldopa (3-OMD).[1][3][11] This is consistent with its COMT-inhibiting activity, which prevents the degradation of dopamine and the conversion of L-DOPA to 3-OMD.

Potentiation of L-DOPA Effects

This compound has been shown to potentiate the effects of L-DOPA in animal models of Parkinson's disease.[1][3] In reserpinized rats, a model for akinesia, this compound (30 mg/kg, i.p.) significantly enhanced the reversal of akinesia induced by L-DOPA and carbidopa.[1][3][11] Similar potentiation was observed in reversing reserpine-induced catalepsy and hypothermia in mice.[1][11]

Effects on Uterine Fibroids

In the Eker rat model of uterine fibroids, treatment with this compound (150 mg/kg) resulted in a significant reduction in fibroid volume.[1][3] This effect is potentially mediated through the modulation of estrogen metabolism and the induction of apoptosis.[12][13]

Limited Brain Penetration

Despite being classified as a broad-spectrum COMT inhibitor, positron emission tomographic (PET) studies in baboons using F-18 labeled this compound showed negligible uptake in the brain.[14] The brain-to-plasma ratio of the radiotracer was very low, suggesting that most of the detected signal in the brain was due to the compound present in cerebral blood vessels rather than brain tissue itself.[14] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys.[14]

Signaling Pathways

The primary signaling pathway affected by this compound is the catecholamine metabolic pathway. By inhibiting COMT, it directly influences the levels of dopamine and its metabolites.

COMT_Inhibition_Pathway cluster_metabolism Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC 3-OMD 3-OMD L-DOPA->3-OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT COMT COMT MAO MAO This compound This compound This compound->COMT Inhibits Akinesia_Model_Workflow Start Start Reserpine_Treatment Induce Akinesia (Reserpine) Start->Reserpine_Treatment Drug_Administration Administer this compound (30 mg/kg, i.p.) Reserpine_Treatment->Drug_Administration 1 hr L-DOPA_Administration Administer L-DOPA/Carbidopa (50:50 mg/kg, i.p.) Drug_Administration->L-DOPA_Administration Assess_Locomotion Assess Locomotor Activity L-DOPA_Administration->Assess_Locomotion 1 hr End End Assess_Locomotion->End SERCA_Assay_Workflow Start Start Prepare_SR Isolate SR Microsomes (Cardiac/Skeletal) Start->Prepare_SR Incubate Incubate with Ca²⁺ Buffers and this compound Prepare_SR->Incubate Initiate_Reaction Add ATP Incubate->Initiate_Reaction Measure_Activity Measure NADH Oxidation (Spectrophotometry) Initiate_Reaction->Measure_Activity Analyze_Data Determine pKCa and Vmax Measure_Activity->Analyze_Data End End Analyze_Data->End

References

Ro 41-0960: A Comprehensive Technical Guide to a Selective COMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By impeding COMT activity, this compound modulates the levels of these crucial neurotransmitters, making it a valuable tool in neurobiological research and a potential therapeutic agent for conditions associated with catecholamine dysregulation, including Parkinson's disease. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory potency, experimental protocols for its assessment, and its mechanism of action within relevant signaling pathways.

Quantitative Inhibitory Potency

The inhibitory efficacy of this compound against catechol-O-methyltransferase has been quantified in various experimental systems. The following table summarizes the key inhibitory parameters, providing a comparative overview of its potency.

ParameterEnzyme SourceValueReference
IC50Human COMT0.6 nM[1]
IC50Human Mammary Tissue Cytosol5 - 42 nM[2]
Average IC50Recombinant COMT12 ± 9 nM[3]
EC50 (for [3H]-NE retention)CHO cells expressing NET23 ± 5 nM

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of COMT, binding to the active site and preventing the methylation of its natural catecholamine substrates. This inhibition leads to an accumulation of catecholamines in the synaptic cleft, thereby enhancing downstream signaling. The following diagram illustrates the canonical COMT signaling pathway and the point of intervention by this compound.

COMT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_v Dopamine L_DOPA->Dopamine_v DDC Dopamine_s Dopamine Dopamine_v->Dopamine_s Release Dopamine_Receptor Dopamine Receptor Dopamine_s->Dopamine_Receptor Binding COMT COMT Dopamine_s->COMT Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling SAH SAH COMT->SAH 3_MT 3-Methoxytyramine (Inactive) COMT->3_MT SAM SAM SAM->COMT Ro410960 This compound Ro410960->COMT Inhibition

COMT Inhibition by this compound

Experimental Protocols

Accurate assessment of the inhibitory activity of compounds like this compound is critical. Below are detailed methodologies for commonly employed in vitro COMT inhibition assays.

Radiometric Assay

This method measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate.

Materials:

  • Enzyme: Recombinant human S-COMT or MB-COMT, or tissue homogenates (e.g., liver, brain).

  • Substrate: A catecholamine such as 3,4-dihydroxybenzoic acid (DHBA) or norepinephrine.

  • Cofactor: [³H-methyl]-S-adenosyl-L-methionine ([³H]-SAM).

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.8) containing MgCl₂ (typically 1-5 mM).

  • Stop Solution: A solution to terminate the reaction, such as an acidic solution (e.g., perchloric acid) or a solution containing unlabeled SAM and the methylated product.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, and the catechol substrate at a concentration near its Km value.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the COMT enzyme preparation.

  • Start the enzymatic reaction by adding [³H]-SAM.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Separate the radiolabeled methylated product from the unreacted [³H]-SAM. This can be achieved by solvent extraction (e.g., with a mixture of isoamyl alcohol and toluene) or by chromatography.

  • Quantify the radioactivity of the product using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

HPLC-Based Assay

This method quantifies the formation of the methylated product using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Materials:

  • Same as the radiometric assay, but using non-radiolabeled SAM.

  • HPLC System: Equipped with a suitable column (e.g., C18), a pump, an injector, and a detector (electrochemical or fluorescence).

  • Mobile Phase: A suitable buffer system for separating the substrate and product.

Procedure:

  • Follow steps 1-7 of the radiometric assay protocol, using non-radiolabeled SAM.

  • After stopping the reaction, centrifuge the samples to pellet any precipitated protein.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the substrate and the methylated product using an appropriate gradient and flow rate.

  • Detect and quantify the product peak using the electrochemical or fluorescence detector.

  • Generate a standard curve for the methylated product to determine its concentration in the reaction samples.

  • Calculate the percentage of inhibition and the IC50 value for this compound.

Fluorescence Polarization (FP) Assay

This high-throughput method measures the change in polarization of a fluorescently labeled tracer that competes with the product of the COMT reaction (S-adenosyl-L-homocysteine, SAH) for binding to a specific antibody.[3]

Materials:

  • COMT enzyme.

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

  • SAM.

  • This compound.

  • Anti-SAH antibody.

  • Fluorescently labeled SAH tracer.

  • Assay Buffer: Phosphate or Tris buffer with MgCl₂.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Dispense varying concentrations of this compound into the wells of a microplate.

  • Add the COMT enzyme, catechol substrate, and SAM to initiate the reaction.

  • Incubate at 37°C for a set time.

  • Stop the reaction (e.g., by adding EDTA).

  • Add the anti-SAH antibody and the fluorescent SAH tracer.

  • Incubate to allow for competitive binding.

  • Measure the fluorescence polarization. A decrease in polarization indicates a higher concentration of SAH produced, and thus higher COMT activity.

  • Calculate the inhibition and IC50 value.[3]

High-Throughput Screening (HTS) Workflow for COMT Inhibitors

The discovery of novel COMT inhibitors often involves screening large compound libraries. The following diagram outlines a typical HTS workflow.

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Optimization Compound_Library Compound Library (10,000s of compounds) Primary_Assay Primary HTS Assay (e.g., FP or Fluorescence-based) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., HPLC-based) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Selectivity_Assay Selectivity Profiling (vs. other methyltransferases) Confirmed_Hits->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) Selectivity_Assay->Mechanism_of_Action Lead_Compounds Lead Compounds Mechanism_of_Action->Lead_Compounds

COMT Inhibitor HTS Workflow

Conclusion

This compound is a highly potent and selective inhibitor of COMT, making it an indispensable tool for studying catecholamine metabolism and a promising scaffold for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other potential COMT inhibitors. The continued investigation into the nuances of COMT inhibition will undoubtedly pave the way for advancements in the treatment of a range of neurological and psychiatric disorders.

References

The Structure-Activity Relationship of Ro 41-0960: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Catechol-O-Methyltransferase Inhibitor

Ro 41-0960, a nitrocatechol-based benzophenone, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines and catechol estrogens.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of COMT inhibitors and related therapeutic areas.

Core Structure and Mechanism of Action

This compound, chemically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, exerts its inhibitory effect by binding to the catalytic site of COMT.[1][2] The presence of the electron-withdrawing nitro group on the catechol ring is a crucial feature for its potent inhibitory activity.[2] By inhibiting COMT, this compound prevents the methylation of catechol substrates, thereby increasing their bioavailability and prolonging their physiological effects. This mechanism is central to its therapeutic potential in conditions such as Parkinson's disease, where preserving levodopa (L-DOPA) levels is critical, and in disorders influenced by estrogen metabolism.[3][4]

Structure-Activity Relationship of Benzophenone-Based COMT Inhibitors

The inhibitory potency of this compound and its analogs is highly dependent on the specific substitutions on the benzophenone scaffold. The following table summarizes the available quantitative data on the structure-activity relationship of selected benzophenone and nitrocatechol derivatives as COMT inhibitors.

CompoundR1R2R3R4IC50 (nM)Source
This compound HFNO2OH12 ± 9[5]
TolcaponeCH3HNO2OH-[4]
OR-486-----[4]
U-0521----3263 ± 349 (EC50)[6]

Note: A comprehensive SAR table with a wide range of analogs and their IC50 values is not available in a single public source. The data presented is a compilation from various studies. The lack of standardized assay conditions across different studies should be considered when comparing IC50 values.

The key structural features influencing the activity of this class of inhibitors include:

  • The Nitrocatechol Moiety: The 3,4-dihydroxy-5-nitrophenyl group is essential for high-affinity binding to the COMT active site. The nitro group enhances the acidity of the hydroxyl groups, facilitating interaction with the enzyme.

  • The Second Phenyl Ring: Substitutions on the second phenyl ring modulate the pharmacokinetic and pharmacodynamic properties of the inhibitors. The ortho-fluoro substitution in this compound is a key feature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and other COMT inhibitors.

In Vitro COMT Inhibition Assay

This protocol is adapted from methodologies used in the characterization of COMT inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound and its analogs on COMT activity.

Materials:

  • Rat liver tissue (as a source of COMT)

  • S-adenosyl-L-methionine (SAM)

  • A catechol substrate (e.g., L-DOPA, dopamine, or a synthetic substrate)

  • This compound or other test compounds

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Reagents for product detection (e.g., HPLC with electrochemical detection)

Procedure:

  • Enzyme Preparation: Homogenize fresh rat liver tissue in a suitable buffer and centrifuge to obtain a cytosolic fraction containing COMT.

  • Reaction Mixture: Prepare a reaction mixture containing the COMT enzyme preparation, the catechol substrate, and SAM in a buffer solution.

  • Inhibitor Addition: Add varying concentrations of this compound or the test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Analysis: Analyze the formation of the methylated product using a suitable analytical method, such as HPLC with electrochemical detection.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for In Vitro COMT Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COMT Enzyme (from Rat Liver) Mix Reaction Mixture Enzyme->Mix Substrate Catechol Substrate (e.g., L-DOPA) Substrate->Mix Inhibitor This compound (Varying Concentrations) Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze HPLC Analysis Terminate->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

Cellular Assay for COMT Inhibition

This protocol describes a method to assess the effect of this compound on COMT activity in a cellular context.

Objective: To evaluate the ability of this compound to inhibit COMT in intact cells.

Materials:

  • Cell line expressing COMT (e.g., CHO cells, MCF-7 cells)[6]

  • Cell culture medium and supplements

  • This compound

  • A catechol substrate (e.g., norepinephrine, estradiol)

  • Lysis buffer

  • Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture the cells to a suitable confluency in multi-well plates.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 20 minutes).[6]

  • Substrate Addition: Add the catechol substrate to the cell culture medium and incubate for a specific time (e.g., 20 minutes).[6]

  • Cell Lysis: Wash the cells with PBS and then lyse them to release intracellular contents.

  • Metabolite Analysis: Analyze the levels of the catechol substrate and its methylated metabolite in the cell lysate and/or the culture medium using LC-MS/MS or a similar sensitive technique.

  • Data Analysis: Determine the effect of this compound on the formation of the methylated metabolite to assess its cellular COMT inhibitory activity.

Signaling Pathways

This compound's inhibition of COMT has significant implications for several key signaling pathways, most notably those involving dopamine and estrogen.

Dopamine Metabolism Pathway

In the central nervous system, COMT is one of the two major enzymes responsible for the metabolic clearance of dopamine. By inhibiting COMT, this compound increases the synaptic availability of dopamine. This is particularly relevant in the context of Parkinson's disease, where dopamine levels are depleted. When co-administered with L-DOPA, this compound prevents the peripheral conversion of L-DOPA to 3-O-methyldopa, thereby increasing the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the brain.[3]

Dopamine Metabolism Pathway and the Role of this compound

G LDOPA L-DOPA COMT COMT LDOPA->COMT AADC AADC LDOPA->AADC Dopamine Dopamine Dopamine->COMT MAO MAO Dopamine->MAO OMD 3-O-Methyldopa HVA Homovanillic Acid (HVA) DOPAC DOPAC DOPAC->COMT COMT->OMD COMT->HVA COMT->HVA AADC->Dopamine MAO->DOPAC Ro410960 This compound Ro410960->COMT

Caption: this compound inhibits COMT, impacting L-DOPA and dopamine metabolism.

Estrogen Metabolism Pathway

COMT plays a crucial role in the detoxification of catechol estrogens, which are metabolites of estradiol. These catechol estrogens, particularly 4-hydroxyestradiol, can be oxidized to form reactive quinones that can cause DNA damage and contribute to carcinogenesis. COMT inactivates these catechol estrogens by methylating them. By inhibiting COMT, this compound can potentially increase the levels of reactive catechol estrogens. This has been studied in the context of breast cancer and uterine fibroids.[7][8]

Estrogen Metabolism Pathway and the Action of this compound

G Estradiol Estradiol (E2) CYP450 CYP450 Estradiol->CYP450 CatecholEstrogens Catechol Estrogens (2-OHE2, 4-OHE2) Quinones Reactive Quinones CatecholEstrogens->Quinones COMT COMT CatecholEstrogens->COMT MethoxyEstrogens Methoxyestrogens DNADamage DNA Damage Quinones->DNADamage CYP450->CatecholEstrogens COMT->MethoxyEstrogens Ro410960 This compound Ro410960->COMT

Caption: this compound inhibits COMT, affecting the metabolism of catechol estrogens.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of COMT. Its potent and selective inhibitory activity makes it a standard for in vitro and in vivo investigations of COMT function. A thorough understanding of its structure-activity relationship is crucial for the design of novel COMT inhibitors with improved therapeutic profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted biological activities of this compound and its analogs. Further research focusing on systematic SAR studies and clinical evaluation will be instrumental in fully elucidating the therapeutic potential of this class of compounds.

References

Chemical and physical properties of Ro 41-0960

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, scientifically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This document provides an in-depth technical overview of the chemical, physical, and pharmacological properties of this compound. It includes a summary of its quantitative data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuropharmacology and oncology.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzophenone class of molecules. Its chemical structure is characterized by a dihydroxy-nitrophenyl group linked to a fluorophenyl group through a ketone bridge.

PropertyValueReferences
IUPAC Name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone[1][2]
Synonyms 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone[3][4]
CAS Number 125628-97-9[1][5]
Molecular Formula C₁₃H₈FNO₅[1][4][5]
Molecular Weight 277.20 g/mol [1][4][5]
Appearance Light yellow to yellow solid[5]
Melting Point 173-175 °C[6]
Solubility DMSO: ≥20 mg/mL[2][5]Ethanol: Soluble[3][7]Water: Slightly soluble (<0.7 mg/mL)[3][8]PBS (pH 7.2): 0.2 mg/mL[2][2][3][5][7][8]
pKa (predicted) ~5.5[9][10]

Pharmacological Properties

The primary pharmacological activity of this compound is the selective and reversible inhibition of COMT, an enzyme crucial for the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound increases the bioavailability of these neurotransmitters.

ParameterValueSpecies/SystemReferences
IC₅₀ (COMT) 0.6 nMHuman recombinant COMT[11]
EC₅₀ (Neuroprotection) 0.1 µMPrimary rat rostral mesencephalic tegmentum cultures (against L-DOPA induced toxicity)[2][7]
Mechanism of Action Selective and reversible inhibitor of Catechol-O-methyltransferase (COMT)In vitro and in vivo studies[5][8][12]

Key Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of a methoxy-substituted precursor. The following is a generalized protocol based on literature descriptions.

Protocol:

  • Starting Material: 2′-Fluoro-4-hydroxy-3-methoxy-5-nitrobenzophenone.

  • Reagents: 48% Hydrobromic acid and glacial acetic acid.

  • Procedure: a. Reflux the starting material with 48% hydrobromic acid in glacial acetic acid for approximately 4 hours. b. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). c. Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. d. Collect the precipitate by filtration and wash it with cold water. e. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid. f. Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[8]

In Vitro COMT Inhibition Assay (Radiochemical Method)

This assay determines the inhibitory potency of this compound on COMT activity by measuring the formation of a radiolabeled metabolite.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) as the methyl donor

  • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • This compound at various concentrations

  • Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)

  • Scintillation cocktail and a scintillation counter

  • HPLC system with a radioactivity detector

Protocol:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, and the catechol substrate.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding [¹⁴C]SAM.

  • Incubate the reaction at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separate the radiolabeled product from the unreacted [¹⁴C]SAM and other components using HPLC.

  • Quantify the amount of radiolabeled product using an online radioactivity detector or by collecting fractions and performing liquid scintillation counting.

  • Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Neuroprotection Assay Against L-DOPA Toxicity in Primary Mesencephalic Cultures

This assay evaluates the ability of this compound to protect dopaminergic neurons from L-DOPA-induced cell death.

Materials:

  • Primary mesencephalic cultures from embryonic rat brains

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • L-DOPA

  • This compound

  • Antibodies against Tyrosine Hydroxylase (TH) for immunocytochemistry

  • Microscopy setup for cell counting

Protocol:

  • Preparation of Primary Mesencephalic Cultures: a. Dissect the ventral mesencephalon from embryonic day 14-16 rat fetuses. b. Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. c. Plate the cells onto poly-L-lysine coated culture plates or coverslips at a desired density. d. Culture the cells in supplemented Neurobasal medium for several days to allow for neuronal differentiation.

  • Treatment: a. After a set number of days in vitro (e.g., 7 days), treat the cultures with varying concentrations of L-DOPA to induce toxicity. b. In parallel, co-treat cultures with L-DOPA and different concentrations of this compound. Include a vehicle control group. c. Incubate the treated cultures for 24-48 hours.

  • Assessment of Neuronal Survival: a. Fix the cells with paraformaldehyde. b. Perform immunocytochemistry using an antibody against Tyrosine Hydroxylase (TH) to specifically label dopaminergic neurons. c. Visualize the TH-positive neurons using a fluorescent secondary antibody. d. Count the number of surviving TH-positive neurons in multiple fields of view for each treatment condition. e. Calculate the percentage of neuroprotection afforded by this compound at each concentration and determine the EC₅₀ value.[13]

In Vivo Microdialysis for Dopamine Metabolism

This technique allows for the in vivo measurement of extracellular dopamine and its metabolites in the brain of a freely moving animal, and the effect of this compound on their levels.

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus for probe implantation

  • Microdialysis probes

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound for systemic or local administration

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD) for analyzing dopamine and its metabolites.

Protocol:

  • Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum). c. Allow the animal to recover from surgery.

  • Microdialysis Procedure: a. On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). b. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels. c. Administer this compound to the animal (e.g., via intraperitoneal injection). d. Continue to collect dialysate samples for several hours post-administration.

  • Neurochemical Analysis: a. Analyze the collected dialysate samples for dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) content using HPLC-ECD. b. Quantify the concentrations of these analytes by comparing their peak areas to those of known standards. c. Express the post-treatment neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound on dopamine metabolism.

Visualizations

The following diagrams illustrate key concepts related to this compound.

COMT_Inhibition cluster_pathway Dopamine Metabolism cluster_inhibition Inhibition by this compound Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT COMT COMT MAO MAO Ro410960 This compound Inhibition Inhibition Ro410960->Inhibition Inhibition->COMT

Caption: Mechanism of Action of this compound as a COMT Inhibitor.

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Microdialysis A1 Prepare Primary Mesencephalic Cultures A2 Treat with L-DOPA +/- this compound A1->A2 A3 Immunocytochemistry for TH A2->A3 A4 Quantify Dopaminergic Neuron Survival A3->A4 B1 Implant Microdialysis Probe in Striatum B2 Collect Baseline Dialysate B1->B2 B3 Administer This compound B2->B3 B4 Collect Post-Treatment Dialysate B3->B4 B5 Analyze Dopamine & Metabolites by HPLC-ECD B4->B5

Caption: Workflow for Neuroprotection and Neurochemical Experiments.

Conclusion

This compound is a well-characterized, potent, and selective COMT inhibitor with significant potential in both basic research and as a lead compound for drug development. Its ability to modulate catecholamine levels has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its therapeutic applications. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research questions.

References

The Role of Ro 41-0960 in Dopamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamines, including the neurotransmitter dopamine. By inhibiting COMT, this compound modulates the dopaminergic system, leading to significant alterations in the levels of dopamine and its metabolites. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on dopamine metabolism, and detailed experimental protocols for its investigation.

Introduction

Dopamine is a critical neurotransmitter involved in a multitude of physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the synaptic cleft is essential for maintaining normal neurological function. One of the primary enzymes responsible for the inactivation of dopamine is catechol-O-methyltransferase (COMT). This compound, a synthetic nitrocatechol derivative, has emerged as a powerful research tool for studying the role of COMT in dopamine metabolism and as a potential therapeutic agent in conditions associated with dopaminergic dysregulation, such as Parkinson's disease. This document serves as a comprehensive resource for researchers, providing detailed information on the biochemical properties of this compound and its effects on the dopaminergic system.

Mechanism of Action: COMT Inhibition

This compound exerts its effects by selectively and reversibly inhibiting the COMT enzyme.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates, including dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). This methylation process leads to the formation of 3-methoxytyramine (3-MT) and homovanillic acid (HVA), respectively. By blocking this enzymatic activity, this compound prevents the degradation of dopamine and DOPAC through the COMT pathway.

Signaling Pathway Diagram

dopamine_metabolism cluster_COMT COMT Pathway DOPA L-DOPA DA Dopamine DOPA->DA DDC DOPAC DOPAC DA->DOPAC MAO MT 3-MT DA->MT COMT HVA HVA DOPAC->HVA COMT Ro410960 This compound Ro410960->HVA Inhibits Ro410960->MT Inhibits

Dopamine metabolism pathway and the inhibitory action of this compound.

Quantitative Data on COMT Inhibition and Dopamine Metabolism

The inhibitory potency of this compound against COMT has been quantified through various in vitro studies. Furthermore, its administration in vivo leads to measurable changes in the concentrations of dopamine and its metabolites in the brain, particularly in the striatum.

Table 1: In Vitro COMT Inhibition by this compound
ParameterValueSource Tissue/SystemReference
IC5046.1 nMRecombinant Human COMT[2]
IC50 Range5 - 42 nMHuman Mammary Tissue Cytosol[3]
EC5023 ± 5 nMCHO cells expressing NET[4]
Table 2: Effects of this compound on Striatal Dopamine and Metabolite Levels in Rats
TreatmentDopamine (% of Control)DOPAC (% of Control)HVA (% of Control)3-OMD (% of Control)Reference
This compound (30 mg/kg, i.p.) + L-DOPA/Carbidopa in reserpinized rats↑ (Increased)↑ (Increased)↓ (Reduced)↓ (Reduced to 5% of LD/CD group)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on dopamine metabolism.

In Vivo Microdialysis in the Rat Striatum

This protocol is designed to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of this compound.[6][7]

Experimental Workflow Diagram

microdialysis_workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Anesthetize Rat B Implant Guide Cannula targeting Striatum A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF C->D E Collect Baseline Samples D->E F Administer this compound E->F G Collect Post-treatment Samples F->G H Analyze Dialysates via HPLC-ECD G->H I Quantify Dopamine, DOPAC, and HVA H->I

Workflow for in vivo microdialysis experiment.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane, 20 kDa molecular weight cutoff)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, and glucose, pH 7.4

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm). Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.).[7]

  • Post-Treatment Collection: Continue collecting dialysate samples for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to determine the concentrations of dopamine, DOPAC, and HVA.

Reserpine-Induced Akinesia Model in Rats

This model is used to assess the ability of this compound to potentiate the anti-akinetic effects of L-DOPA.[5][8]

Experimental Workflow Diagram

reserpine_workflow A Administer Reserpine (e.g., 3 mg/kg, s.c.) B 18-24 hour waiting period A->B C Administer this compound (e.g., 30 mg/kg, i.p.) B->C D Administer L-DOPA/Carbidopa (e.g., 50/50 mg/kg, i.p.) C->D E Assess Locomotor Activity D->E F Data Analysis E->F

Workflow for the reserpine-induced akinesia model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Reserpine

  • L-DOPA

  • Carbidopa

  • This compound

  • Locomotor activity chambers

Procedure:

  • Induction of Akinesia: Induce a parkinsonian-like state by administering reserpine (e.g., 3 mg/kg, s.c.).[9]

  • Waiting Period: Allow 18-24 hours for the full development of akinesia.[9]

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg, i.p.).[5]

    • 30-60 minutes later, administer a combination of L-DOPA and carbidopa (e.g., 50 mg/kg each, i.p.).[5]

  • Behavioral Assessment: Place the rats in locomotor activity chambers and record their activity for a defined period (e.g., 2-6 hours).

  • Data Analysis: Quantify locomotor activity (e.g., distance traveled, rearing frequency) and compare the effects of this compound plus L-DOPA/carbidopa to control groups (vehicle, L-DOPA/carbidopa alone).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of COMT in dopamine metabolism. Its potent and selective inhibition of this enzyme leads to significant alterations in the dopaminergic system, primarily by increasing the bioavailability of dopamine. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced effects of this compound and other COMT inhibitors on dopamine neurotransmission. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for dopamine-related neurological and psychiatric disorders.

References

The COMT Inhibitor Ro 41-0960: A Detailed Examination of its Effects on Estrogen Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent and specific inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1] This enzyme plays a crucial role in the phase II metabolic inactivation of catechol estrogens, which are metabolites of parent estrogens such as estradiol and estrone.[2][3] By blocking the methylation of these catechol estrogens, this compound significantly alters the landscape of estrogen metabolism. This alteration has profound implications for estrogen-related signaling and has been investigated in the context of conditions such as uterine leiomyomas (fibroids) and breast cancer.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on estrogen metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: Altering the Estrogen Metabolome

The primary mechanism of action of this compound is the competitive inhibition of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups of catechol estrogens.[3] This leads to a shift in the metabolic pathway, favoring the accumulation of catechol estrogens, particularly 2-hydroxyestradiol (2-OH E2), and a decrease in their methylated counterparts (e.g., 2-methoxyestradiol or 2-MeOE2).[2][4] This shift is critical because different estrogen metabolites can have distinct biological activities. For instance, 2-OH E2 is generally considered to have anti-estrogenic and anti-proliferative effects, while 16α-hydroxyestrone (a product of a different metabolic pathway) is more estrogenic.[4][5] Consequently, this compound treatment leads to a systemic hypoestrogenic status by increasing the ratio of 2-OH E2 to 16α-hydroxyestrone.[4]

EstrogenMetabolism Estradiol Estradiol (E2) CatecholEstrogens Catechol Estrogens (e.g., 2-OH E2, 4-OH E2) Estradiol->CatecholEstrogens Hydroxylation (CYP450) OtherMetabolites Other Metabolites (e.g., 16α-OH E2) Estradiol->OtherMetabolites COMT COMT CatecholEstrogens->COMT MethoxyEstrogens Methoxy Estrogens (e.g., 2-MeOE2, 4-MeOE2) COMT->MethoxyEstrogens Methylation Ro410960 This compound Ro410960->COMT Inhibition

Quantitative Effects on Estrogen Metabolites and Uterine Leiomyoma

Studies utilizing the Eker rat model, which spontaneously develops uterine leiomyomas, have provided significant quantitative data on the in vivo effects of this compound.

Table 1: Effect of this compound on Uterine Leiomyoma Volume in Eker Rats[1][2][6]
Treatment GroupDurationChange in Tumor Volume (% of initial)
Vehicle (Control)2 weeks240 ± 15%
Vehicle (Control)4 weeks300 ± 18%
This compound (150 mg/kg/12h)2 weeks86 ± 7%
This compound (150 mg/kg/12h)4 weeks105 ± 12%
Table 2: Effect of this compound on Urinary Estrogen Metabolite Ratio in Eker Rats[1][5]
Treatment GroupMeasured ParameterOutcome
This compoundUrinary 2-hydroxy E2 / 16-hydroxy E2 ratioIncreased (P < 0.05)

Downstream Effects on Gene and Protein Expression

The this compound-induced shift in estrogen metabolism leads to significant changes in the expression of genes and proteins that regulate cell proliferation, apoptosis, and tissue remodeling.

Table 3: Effect of this compound on Gene and Protein Expression in Uterine Leiomyoma of Eker Rats[1][4][5]
TargetMolecule TypeEffect of this compoundTime PointQuantitative Change (vs. Control)
Proliferation Markers
PCNAProteinDecrease2 weeks47 ± 2.4% vs. 80 ± 4% positive cells
PCNAProteinDecrease4 weeks38 ± 2% vs. 72 ± 3.5% positive cells
Cyclin D1ProteinDecrease2 weeks35 ± 2% vs. 55 ± 4% positive cells
Cyclin D1ProteinDecrease4 weeks18 ± 0.95% vs. 60 ± 3% positive cells
Apoptosis Markers
p53mRNAIncrease4 weeksP < 0.05
PARP1ProteinDecrease2 weeks42 ± 2.5% vs. 73 ± 2% positive cells
PARP1ProteinDecrease4 weeks18 ± 1% vs. 69 ± 2.75% positive cells
TUNELAssayIncrease4 weeksP < 0.05
Extracellular Matrix
TGF-β3mRNADecrease2 weeks0.8 ± 0.03-fold of control
TGF-β3mRNADecrease4 weeks0.5 ± 0.04-fold of control

DownstreamEffects Ro410960 This compound COMT COMT Inhibition Ro410960->COMT MetaboliteShift ↑ 2-OH E2 / 16α-OH E2 Ratio (Hypoestrogenic State) COMT->MetaboliteShift Proliferation ↓ Proliferation (↓ PCNA, ↓ Cyclin D1) MetaboliteShift->Proliferation Apoptosis ↑ Apoptosis (↑ p53, ↓ PARP1) MetaboliteShift->Apoptosis ECM ↓ ECM Formation (↓ TGF-β3) MetaboliteShift->ECM TumorShrinkage Tumor Shrinkage Proliferation->TumorShrinkage Apoptosis->TumorShrinkage ECM->TumorShrinkage

Implications for Oxidative DNA Damage in Breast Cancer Cells

In the context of breast cancer, the inhibition of COMT by this compound has been shown to have a different consequence. While 2-OH E2 has anti-proliferative effects, its accumulation can also lead to the formation of reactive quinones that can cause oxidative DNA damage.

A study on MCF-7 human breast cancer cells demonstrated that treatment with this compound blocked the formation of 2-methoxy E2, leading to increased levels of 2-hydroxy E2.[2][6] This was associated with a significant increase in 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage.[2][6] In the presence of the COMT inhibitor, increased oxidative DNA damage was observed at estradiol concentrations as low as 0.1 µM, whereas without the inhibitor, no increase in 8-oxo-dG was seen at concentrations up to 10 µM.[2][6]

Detailed Experimental Protocols

In Vivo Eker Rat Model of Uterine Leiomyoma
  • Animal Model: Female Eker rats, which carry a mutation in the Tsc2 tumor suppressor gene and spontaneously develop uterine leiomyomas.[7]

  • Treatment Protocol:

    • This compound was suspended in saline with a few drops of Tween 20.[7]

    • Rats were administered this compound at a dose of 150 mg/kg via subcutaneous injection every 12 hours for 2 or 4 weeks.[1]

    • The control group received vehicle injections.[1]

  • Tumor Volume Measurement: Uterine fibroids were measured using calipers at the start and end of the treatment period.[1]

  • Analysis of Urinary Estrogen Metabolites:

    • Urine samples were collected over a 24-hour period.

    • Levels of 2-hydroxy E2 and 16-hydroxy E2 were quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[1][5]

  • Gene and Protein Expression Analysis:

    • Immunohistochemistry: Uterine leiomyoma tissues were fixed, sectioned, and stained with antibodies against PCNA, Cyclin D1, and PARP1. The percentage of positive cells was quantified.[4]

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from tumor tissues and reverse-transcribed to cDNA. The mRNA levels of p53 and TGF-β3 were quantified using specific primers and probes.[5]

    • TUNEL Assay: Apoptotic cells in tissue sections were detected and quantified using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[5]

EkerRatWorkflow Start Eker Rats with Uterine Leiomyomas Treatment Treatment: - this compound (150 mg/kg/12h) - Vehicle Control Start->Treatment Duration Duration: 2 and 4 weeks Treatment->Duration Measurements Measurements Duration->Measurements TumorVolume Tumor Volume (Calipers) Measurements->TumorVolume UrineCollection 24h Urine Collection Measurements->UrineCollection TissueCollection Tissue Collection Measurements->TissueCollection UrineAnalysis Urinary Metabolite Analysis (ELISA for 2-OH E2, 16-OH E2) UrineCollection->UrineAnalysis TissueAnalysis Tissue Analysis TissueCollection->TissueAnalysis IHC Immunohistochemistry (PCNA, Cyclin D1, PARP1) TissueAnalysis->IHC qPCR qRT-PCR (p53, TGF-β3) TissueAnalysis->qPCR TUNEL TUNEL Assay TissueAnalysis->TUNEL

In Vitro MCF-7 Breast Cancer Cell Model
  • Cell Culture: MCF-7 human breast cancer cells were maintained in appropriate culture medium.[6]

  • Induction of Estrogen Metabolism: To enhance the metabolic activity, cells were pre-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD or dioxin), an inducer of cytochrome P450 enzymes responsible for estrogen hydroxylation.[6]

  • Treatment Protocol:

    • Following dioxin pre-treatment, cells were treated with estradiol (E2) at various concentrations (e.g., 0.1 µM to 10 µM).[2]

    • A subset of cells was co-treated with E2 and this compound (typically at 10 µM).[6][8]

  • Analysis of Estrogen Metabolites:

    • Estrogen metabolites were extracted from the culture medium.

    • Metabolites were separated and quantified using high-performance liquid chromatography (HPLC) with electrochemical detection, a method highly sensitive for catechol compounds.[2][6] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for comprehensive profiling.[9][10]

  • Analysis of Oxidative DNA Damage:

    • Genomic DNA was isolated from the treated cells.

    • The level of 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) was measured as a marker of oxidative DNA damage, often by using techniques like ELISA or LC-MS/MS.[2][6]

Conclusion

This compound, as a specific inhibitor of COMT, serves as a powerful tool to modulate estrogen metabolism. Its effects are context-dependent. In uterine leiomyoma, by shifting the estrogen metabolite profile towards the less estrogenic 2-hydroxyestradiol, this compound induces a hypoestrogenic state that leads to reduced cell proliferation, increased apoptosis, and ultimately, tumor shrinkage. Conversely, in breast cancer cells, the accumulation of catechol estrogens can increase the risk of oxidative DNA damage, a potential mechanism for carcinogenesis. This detailed understanding of the multifaceted effects of this compound on estrogen metabolism is crucial for researchers and drug development professionals exploring its therapeutic potential and toxicological profile. The provided data and protocols offer a solid foundation for further investigation into the intricate interplay between estrogen metabolism and disease.

References

Ro 41-0960: A Comprehensive Technical Review of a Selective COMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ro 41-0960, also known as 2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a potent, selective, and synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] As a broad-spectrum nitrocatechol, it exhibits activity in both peripheral tissues and, as initially suggested, the central nervous system.[4] Its primary mechanism involves binding to the catalytic site of COMT, thereby preventing the methylation and subsequent inactivation of catecholamines and catechol estrogens.[1][5] This activity has positioned this compound as a valuable research tool and a compound of interest in various therapeutic areas, most notably in the potential treatment of uterine fibroids and as an adjunct in Parkinson's disease therapy. This review synthesizes the history, mechanism of action, pharmacokinetics, and key experimental findings related to this compound.

History and Development

The development of potent and selective COMT inhibitors gained momentum following the recognition of the enzyme's critical role in catecholamine metabolism, particularly in the context of Levodopa (L-DOPA) therapy for Parkinson's disease.[5] this compound emerged from these medicinal chemistry efforts as a "second-generation," nitrocatechol-type inhibitor, offering improved potency and selectivity over earlier compounds.[4] Its introduction provided a crucial tool for dissecting the specific roles of COMT in various physiological and pathological processes, from neurotransmitter metabolism in the brain to the modulation of catechol estrogen activity in hormone-dependent conditions.[5]

Mechanism of Action

This compound exerts its effects by inhibiting Catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[6] This O-methylation is a critical step in the metabolic degradation of endogenous catechol compounds.

By inhibiting COMT, this compound modulates two primary metabolic pathways:

  • Catecholamine Metabolism: In the nervous system, COMT is involved in the breakdown of catecholamine neurotransmitters such as dopamine and norepinephrine. Inhibition by this compound leads to an increase in the levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), while decreasing the concentration of the downstream metabolite, homovanillic acid (HVA).[5][7] For patients on L-DOPA therapy, this compound significantly reduces the formation of 3-O-methyldopa (3-OMD), a metabolite that can compete with L-DOPA for transport across the blood-brain barrier.[5]

  • Catechol Estrogen Metabolism: COMT plays a crucial role in the detoxification of catechol estrogens, which are metabolites of estrogens like estradiol (E2).[5] By preventing the methylation of these compounds (e.g., 2-hydroxy E2), this compound can alter the local and systemic estrogenic environment. This mechanism is central to its therapeutic potential in estrogen-dependent conditions.[8]

COMT_Inhibition cluster_catecholamines Catecholamine Pathway cluster_estrogens Catechol Estrogen Pathway LDOPA L-DOPA DA Dopamine LDOPA->DA AADC OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT DOPAC DOPAC DA->DOPAC MAO HVA HVA DOPAC->HVA COMT E2 Estradiol (E2) CE Catechol Estrogens (e.g., 2-Hydroxy E2) E2->CE CYP450 ME Methoxy Estrogens (Inactive) CE->ME COMT Ro This compound COMT_node COMT Enzyme Ro->COMT_node Inhibits cluster_catecholamines cluster_catecholamines cluster_estrogens cluster_estrogens

Caption: Mechanism of this compound action on metabolic pathways.

Quantitative Data Summary

The potency of this compound has been quantified across various assays and models. The following tables summarize the key inhibitory concentrations (IC50), effective concentrations (EC50), and effective doses (ED50).

Table 1: In Vitro Inhibitory and Effective Concentrations

Parameter Target/System Value Reference(s)
IC50 Human COMT (V108M) 0.6 nM [9]
IC50 Human COMT (Biochemical Assay) 46.1 nM [10]
IC50 Human COMT (Mass Spec Assay) 50 nM [11]
IC50 Range Human Mammary Tissue Cytosol 5 - 42 nM [1]

| EC50 | Neuroprotection (L-DOPA Toxicity) | 100 nM (0.1 µM) |[12] |

Table 2: In Vivo Effective Doses

Parameter Species Effect Value Reference(s)
ED50 (oral) Rat Central COMT Inhibition 0.28 mg/kg [6]
ED50 Baboon [18F]Ro41-0960 Uptake Inhibition (Kidney) <0.01 mg/kg [13]

| ED50 | Baboon | [18F]Ro41-0960 Uptake Inhibition (Liver) | 0.5 mg/kg |[13] |

Pharmacokinetic Profile

This compound is characterized as a broad-spectrum COMT inhibitor, suggesting activity in both peripheral and central tissues.[4] However, its central nervous system penetration has been a subject of debate.

  • Peripheral Distribution: Positron Emission Tomography (PET) studies in baboons using [18F]-labeled this compound demonstrated high uptake and slow clearance in the kidney and liver, organs with high COMT expression.[13]

  • Brain Penetration: The same PET studies showed negligible uptake of [18F]this compound in the baboon brain, raising questions about the extent to which its pharmacological effects are centrally mediated.[13]

  • Binding and Half-life: The interaction with COMT is characterized as a reversible, tight binding. In baboons, the half-time for COMT recovery after a 2 mg/kg dose was approximately 25 hours, indicating a prolonged duration of action.[13]

Therapeutic Application: Uterine Fibroids

One of the most significant areas of research for this compound is its potential as a non-surgical treatment for uterine leiomyomas (fibroids). Studies using the Eker rat model, which spontaneously develops these tumors, have shown that treatment with this compound can arrest growth and significantly shrink fibroid lesions.[8][14]

The proposed signaling pathway for this effect is initiated by the inhibition of COMT, leading to an accumulation of the anti-estrogenic metabolite 2-hydroxy E2. This shift in the estrogen metabolite ratio triggers a cascade of downstream effects within the tumor cells, ultimately promoting apoptosis and inhibiting proliferation and tissue formation.[8]

Uterine_Fibroid_Pathway cluster_metabolism Estrogen Metabolism cluster_cellular_effects Cellular Effects in Leiomyoma Ro This compound COMT COMT Ro->COMT Inhibits E2_metabolites Estradiol Metabolites COMT->E2_metabolites Hydroxy_E2 Increase in 2-Hydroxy E2 / Decrease in 16α-Hydroxy E2 E2_metabolites->Hydroxy_E2 p53 p53 mRNA ↑ Hydroxy_E2->p53 PARP1 PARP1 Protein ↓ Hydroxy_E2->PARP1 PCNA PCNA Protein ↓ Hydroxy_E2->PCNA CyclinD1 Cyclin D1 Protein ↓ Hydroxy_E2->CyclinD1 TGFb3 TGFβ3 mRNA ↓ Hydroxy_E2->TGFb3 Apoptosis Apoptosis ↑ (TUNEL Positivity) p53->Apoptosis PARP1->Apoptosis TumorShrinkage Uterine Fibroid Shrinkage Apoptosis->TumorShrinkage Proliferation Proliferation ↓ PCNA->Proliferation CyclinD1->Proliferation Proliferation->TumorShrinkage ECM Extracellular Matrix Formation ↓ TGFb3->ECM ECM->TumorShrinkage

Caption: Signaling pathway of this compound in uterine fibroids.

Key Experimental Protocols

This compound is frequently used as a standard inhibitor in a variety of experimental procedures. Below are outlines of key methodologies.

In Vitro COMT Inhibition Assay
  • Objective: To determine the IC50 of a test compound against COMT activity.

  • Principle: This assay measures the enzymatic transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (SAM) to a catechol substrate. The inhibition of this reaction by a compound like this compound is quantified.

  • Methodology Outline:

    • Preparation: A reaction mixture is prepared containing a buffer, Mg2+, a catechol substrate (e.g., Pyrocatechol), and recombinant human COMT enzyme.[11]

    • Inhibition: The enzyme mixture is incubated with varying concentrations of this compound or the test compound.

    • Reaction Initiation: The enzymatic reaction is started by the addition of [³H]-SAM.[9]

    • Incubation: The reaction is allowed to proceed for a set time at 37°C (e.g., 15 minutes).[11]

    • Termination & Detection: The reaction is stopped, and the amount of radiolabeled methylated product is quantified using methods like scintillation counting (e.g., FlashPlate assay) or separated and measured via HPLC-MS.[9][11]

    • Analysis: The percentage of inhibition at each concentration is calculated relative to a control without an inhibitor, and the IC50 value is determined by non-linear regression.

Cellular Dopamine Uptake Assay
  • Objective: To measure the uptake of dopamine into cells or synaptosomes while preventing its degradation.

  • Principle: COMT is present in many cell lines and neuronal preparations and can degrade dopamine after uptake. This compound is used to block this degradation, allowing for an accurate measurement of transporter-mediated uptake.

  • Methodology Outline:

    • Cell Culture: Plate cells expressing the dopamine transporter (DAT) (e.g., transfected HEK293 or CHO cells) or use prepared synaptosomes from brain tissue.[15][16]

    • Pre-incubation: Wash cells and pre-incubate them in a suitable buffer (e.g., Ringer's solution) containing 1 µM this compound for 5-10 minutes at room temperature.[15]

    • Uptake: Add a known concentration of [³H]-dopamine to initiate uptake and incubate for a short period (e.g., 5 minutes).[15]

    • Termination: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.

    • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Analysis: Compare uptake in the presence of test compounds or in different cell lines, with non-specific uptake determined in the presence of a potent DAT blocker (e.g., cocaine).

Uterine Fibroid Eker Rat Model
  • Objective: To evaluate the in vivo efficacy of this compound on the growth of uterine fibroids.

  • Principle: The Eker rat possesses a germline mutation in the Tsc2 tumor suppressor gene and is a well-established model for developing uterine leiomyomas that mimic the human disease.

  • Methodology Outline:

    • Animal Model: Use adult female Eker rats bearing uterine fibroids.

    • Treatment: Randomize rats into treatment and control groups. Administer this compound (e.g., 150 mg/kg, subcutaneously or orally, every 12 hours) or a vehicle control for a specified period (e.g., 4 weeks).[8][17]

    • Monitoring: Measure tumor volumes regularly using calipers. Monitor animal health, weight, and any potential side effects.[8]

    • Sample Collection: At the end of the study, collect blood for serum analysis (e.g., liver enzymes), urine for metabolite analysis (e.g., 2-hydroxy E2/16-hydroxy E2 ratio), and tumor and uterine tissues.[14]

    • Tissue Analysis: Perform histological evaluation of tissues. Conduct molecular analyses such as TUNEL assays for apoptosis, immunohistochemistry for proliferation markers (PCNA, Cyclin D1), and qPCR or Western blot for key proteins and genes (p53, PARP1, TGFβ3).[8][14]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model (Eker Rat) cluster_analysis Ex Vivo / Downstream Analysis COMT_Assay COMT Inhibition Assay (Determine IC50) Uptake_Assay Cellular Uptake Assay (e.g., Dopamine) Dosing Administer this compound (e.g., 150 mg/kg/12h) Monitoring Monitor Tumor Volume & Animal Health Dosing->Monitoring Collection Collect Tissue, Blood, Urine Monitoring->Collection Histo Histology & IHC (PCNA, TUNEL) Collection->Histo MolBio Molecular Biology (qPCR, Western Blot) Collection->MolBio Metabolomics Metabolite Analysis (Urine/Blood) Collection->Metabolomics start Research Question start->COMT_Assay start->Uptake_Assay start->Dosing

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a highly potent and selective inhibitor of COMT that has been instrumental in advancing our understanding of catecholamine and catechol estrogen metabolism. Its well-characterized inhibitory profile makes it a reliable standard for in vitro assays. Furthermore, preclinical studies, particularly in the Eker rat model of uterine fibroids, have demonstrated significant therapeutic potential by modulating estrogen signaling pathways to induce tumor regression. While its penetration into the central nervous system remains an area for further clarification, this compound continues to be a compound of high interest for both basic science research and the development of novel therapeutic strategies for hormone-dependent pathologies.

References

Understanding the COMT Inhibition Kinetics of Ro 41-0960: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines and catechol estrogens. This technical guide provides a comprehensive overview of the inhibition kinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental frameworks. The information presented is intended to support further research and development involving this significant pharmacological tool.

Introduction to this compound and COMT

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catechol-containing compounds, including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as catechol estrogens. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate, COMT plays a crucial role in regulating the bioavailability and signaling of these molecules.

This compound is a synthetic, nitrocatechol-based compound identified as a highly specific and potent inhibitor of COMT. It is characterized by its tight binding to the catalytic site of the enzyme, leading to a significant reduction in the methylation of endogenous and exogenous catechols. This property has made this compound a valuable tool in a variety of research settings, from investigating the physiological roles of COMT to exploring its therapeutic potential in conditions such as Parkinson's disease and estrogen-related cancers.

Quantitative Inhibition Data

The inhibitory potency of this compound against COMT has been quantified in several experimental systems. The following tables summarize the key kinetic parameters reported in the literature.

ParameterValueCell/Tissue TypeSubstrateReference
IC50 5 - 42 nMHuman mammary tissue cytosols2- and 4-hydroxyestradiol[1]
EC50 23 ± 5 nMChinese Hamster Ovary (CHO) cellsNorepinephrine[2]

Table 1: In Vitro and Cellular Inhibition Potency of this compound

Note: The wide range of IC50 values in human mammary tissues reflects significant interindividual variations in COMT activity and inhibitor sensitivity.[1]

Experimental Protocols

Detailed experimental protocols for assessing the COMT-inhibitory activity of this compound are crucial for reproducible research. Below are generalized methodologies based on cited literature.

COMT Activity Assay in Human Mammary Tissue Cytosols[1]

This assay determines the inhibitory effect of this compound on the methylation of catechol estrogens.

  • Enzyme Source: Cytosolic fractions from healthy human mammary tissues.

  • Substrate: Equimolar concentrations of 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2).

  • Cofactor: S-adenosyl-L-methionine (SAM).

  • Inhibitor: Various concentrations of this compound.

  • Incubation: The reaction mixture containing the enzyme source, substrate, cofactor, and inhibitor is incubated at 37°C.

  • Product Detection: The formation of methoxyestrogens (2-MeOE2 and 4-MeOE2) is quantified using gas chromatography/mass spectrometry (GC/MS).

  • Data Analysis: IC50 values are calculated by plotting the percentage of COMT inhibition against the logarithm of the inhibitor concentration.

Cellular Norepinephrine Uptake and Retention Assay[2]

This method assesses the functional inhibition of COMT in a cellular context by measuring the retention of a COMT substrate.

  • Cell Line: Chinese Hamster Ovary (CHO) cells transfected with the norepinephrine transporter (NET).

  • Substrate: Radiolabeled norepinephrine ([³H]-NE).

  • Inhibitor: Various concentrations of this compound.

  • Procedure:

    • Cells are pre-incubated with different concentrations of this compound.

    • [³H]-NE is added, and uptake is allowed to proceed.

    • Cells are washed to remove extracellular [³H]-NE.

    • Intracellular [³H]-NE is quantified by scintillation counting.

  • Data Analysis: EC50 values are determined by plotting the increase in intracellular [³H]-NE retention against the inhibitor concentration.

Visualizing the Mechanism and Workflow

COMT Catalytic Cycle and Inhibition by this compound

The following diagram illustrates the enzymatic reaction of COMT and the point of inhibition by this compound.

COMT_Inhibition cluster_0 COMT Catalytic Cycle cluster_1 Inhibition COMT COMT Enzyme SAM SAM (Methyl Donor) COMT->SAM 1. Binds Catechol Catechol Substrate (e.g., Dopamine) SAM->Catechol 2. Binds Product Methylated Product Catechol->Product 3. Methylation SAH SAH Product->SAH 4. Release SAH->COMT 5. Release Ro410960 This compound Ro410960->COMT Binds to Catalytic Site

Caption: COMT catalytic cycle and its inhibition by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the steps involved in determining the IC50 value of this compound for COMT inhibition.

IC50_Workflow cluster_workflow IC50 Determination Workflow prep_enzyme Prepare COMT Enzyme Source add_reagents Add Substrate and Cofactor (SAM) prep_enzyme->add_reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_reagents incubation Incubate at 37°C add_reagents->incubation quantification Quantify Product Formation (e.g., GC/MS) incubation->quantification analysis Calculate % Inhibition and Determine IC50 quantification->analysis Cellular_Logic Ro410960 This compound COMT_inhibition COMT Inhibition Ro410960->COMT_inhibition causes NE_metabolism Decreased Norepinephrine Metabolism COMT_inhibition->NE_metabolism leads to NE_retention Increased Intracellular Norepinephrine Retention NE_metabolism->NE_retention results in

References

Methodological & Application

Ro 41-0960: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent and selective inhibitor of Catechol-O-Methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines and catechol estrogens.[1] This document provides detailed application notes and experimental protocols for the in vitro use of this compound, intended to guide researchers in pharmacology, cancer biology, and neuroscience. The protocols outlined herein cover enzymatic assays to determine COMT inhibition, cell-based assays to investigate the downstream effects on signaling pathways, and methods to assess its impact on catechol estrogen-induced DNA damage.

Mechanism of Action

This compound is a synthetic inhibitor that specifically targets COMT, binding to its catalytic site and preventing the methylation of its substrates.[1] This inhibition leads to an accumulation of catecholamines, such as dopamine, and catechol estrogens. The primary mechanism involves blocking the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates. In the context of dopamine metabolism, this leads to decreased formation of metabolites like homovanillic acid (HVA). In estrogen metabolism, it prevents the conversion of catechol estrogens to their less active methoxy derivatives, which has implications for estrogen-related cancers.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity against COMT.

ParameterValueCell/SystemReference
IC50 5-42 nMHuman mammary tissues[1]
IC50 46.1 nMRecombinant COMT
EC50 23 nMCHO cells (for increased norepinephrine retention)

Table 1: Inhibitory Potency of this compound against COMT.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro studies.

COMT_Inhibition_Pathway cluster_comt COMT-Mediated Metabolism cluster_inhibition Effect of this compound Dopamine Dopamine COMT COMT Dopamine->COMT IncreasedDopamine Increased Dopamine CatecholEstrogens Catechol Estrogens CatecholEstrogens->COMT IncreasedCatecholEstrogens Increased Catechol Estrogens HVA Homovanillic Acid (HVA) COMT->HVA Methylation Methoxyestrogens Methoxyestrogens COMT->Methoxyestrogens Methylation Ro410960 This compound Ro410960->COMT Inhibition

Caption: Inhibition of COMT by this compound.

Estrogen_Metabolism_Cancer Estradiol Estradiol CatecholEstrogens Catechol Estrogens (e.g., 4-OHE2) Estradiol->CatecholEstrogens Metabolism DNADamage Oxidative DNA Damage CatecholEstrogens->DNADamage COMT COMT CatecholEstrogens->COMT Methoxyestrogens Methoxyestrogens CellProliferation Cell Proliferation DNADamage->CellProliferation Apoptosis Apoptosis DNADamage->Apoptosis COMT->Methoxyestrogens Detoxification Ro410960 This compound Ro410960->COMT Inhibition Experimental_Workflow start Start: Hypothesis Formulation enzymatic_assay COMT Enzyme Inhibition Assay (Determine IC50) start->enzymatic_assay cell_culture Cell Culture (e.g., MCF-7, Renal Cancer Cells) start->cell_culture treatment Treatment with this compound and/or Catechol Estrogens enzymatic_assay->treatment cell_culture->treatment downstream_assays Downstream Assays treatment->downstream_assays dna_damage DNA Damage Assay (e.g., Comet Assay) downstream_assays->dna_damage cell_viability Cell Viability/Proliferation Assay downstream_assays->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) downstream_assays->apoptosis_assay data_analysis Data Analysis and Interpretation dna_damage->data_analysis cell_viability->data_analysis apoptosis_assay->data_analysis

References

Application Notes and Protocols for Ro 41-0960 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Ro 41-0960, a selective catechol-O-methyltransferase (COMT) inhibitor, in various rat models. The information is compiled from preclinical studies investigating its therapeutic potential in uterine fibroids, Parkinson's disease, and preterm labor.

Mechanism of Action

This compound is a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1] COMT plays a crucial role in the metabolism of catecholamines and catechol estrogens.[2][3][4] By inhibiting COMT, this compound modulates the levels of these compounds, leading to various downstream effects. For instance, in the context of estrogen metabolism, it increases the ratio of 2-hydroxy E2 to 16-hydroxy E2, creating a systemic hypoestrogenic status.[5] In neurological models, it affects the levels of dopamine and its metabolites.[2][6][7]

Quantitative Data Summary

The following tables summarize the dosages and administration of this compound in different rat models based on published studies.

Table 1: Dosage and Administration of this compound in Uterine Fibroid Rat Models

Rat ModelDosageAdministration RouteFrequencyTreatment DurationKey FindingsReference
Eker Rat150 mg/kgSubcutaneous (s.c.)Twice daily (bid)2 and 4 weeksSignificant shrinkage or slowed growth of uterine fibroids.[5][8][9][5][8][9]

Table 2: Dosage and Administration of this compound in Parkinson's Disease Rat Models

Rat ModelDosageAdministration RouteFrequencyKey FindingsReference
Reserpinized Rat30 mg/kgIntraperitoneal (i.p.)Single dosePotentiated the locomotor activity response to Levodopa/Carbidopa.[2][2][7]
-30 mg/kgIntraperitoneal (i.p.)-Increased striatal dopamine and DOPAC levels.[2][7][2][7]

Table 3: Dosage and Administration of this compound in Preterm Birth Rat Models

Rat ModelDosageAdministration RouteFrequencyKey FindingsReference
Mifepristone-induced75 mg/kg and 150 mg/kgSubcutaneous (s.c.)Every 12 hoursReduced preterm birth and impeded cervical resistance to stretch.[10][10]
Pregnant Rats33 mg/kgOralEvery 12 hoursImpeded cervical ripening.[10][10]

Experimental Protocols

Uterine Fibroid Model in Eker Rats

This protocol is based on studies investigating the effect of this compound on uterine leiomyoma.[5][8][9]

a. Animal Model:

  • Female Eker rats, which spontaneously develop uterine fibroids, are used.

b. Preparation of this compound:

  • This compound is suspended in saline.[5]

  • A few drops of Tween 20 are used as a suspending agent.[5]

  • The suspension should be prepared fresh just before injection.[5]

c. Administration:

  • Administer 150 mg/kg of this compound subcutaneously twice a day.[5][8][9]

  • The control group receives the vehicle (saline with Tween 20) following the same administration schedule.

d. Monitoring and Analysis:

  • Tumor volume is measured at baseline and at regular intervals (e.g., 2 and 4 weeks) post-treatment.[5][8]

  • At the end of the study, animals are euthanized, and uterine tissues are collected for histological analysis and biomarker assessment (e.g., apoptosis and proliferation markers).[5][11]

  • Blood samples can be collected to assess liver function tests to monitor for potential toxicity.[5][8]

Parkinson's Disease Model in Reserpinized Rats

This protocol is designed to evaluate the potentiation of L-DOPA effects by this compound.[2][7]

a. Animal Model:

  • Male Sprague-Dawley rats are commonly used.

  • Akinesia is induced by the administration of reserpine.

b. Drug Administration:

  • This compound is administered at a dose of 30 mg/kg via intraperitoneal injection.[2][7]

  • One hour after this compound administration, a combination of L-DOPA and carbidopa (e.g., 50 mg/kg each) is injected intraperitoneally.[7]

  • Control groups would include vehicle + L-DOPA/carbidopa.

c. Behavioral Assessment:

  • Locomotor activity is assessed one hour after the L-DOPA/carbidopa administration.[7]

d. Neurochemical Analysis:

  • Following behavioral testing, rats are euthanized, and brain tissue (specifically the striatum) is dissected.

  • Levels of dopamine and its metabolites (DOPAC and HVA) are measured using techniques like HPLC.[2][7]

Preterm Birth Model in Pregnant Rats

This protocol is based on a study investigating the role of COMT in parturition.[10]

a. Animal Model:

  • Timed-pregnant rats are used.

b. Induction of Preterm Birth:

  • Preterm birth is induced by a subcutaneous injection of mifepristone (10 mg/kg).[10]

c. Drug Administration:

  • This compound is prepared in 1% methyl-cellulose for subcutaneous injection or administered orally.[10]

  • For the preterm birth prevention study, rats are treated with this compound (75 or 150 mg/kg, s.c.) every 12 hours.[10]

  • For the cervical ripening study, pregnant rats are treated orally with this compound (33 mg/kg) every 12 hours for two consecutive days.[10]

d. Outcome Measures:

  • For the preterm birth model, the primary outcome is the percentage of pups retained in the uterus at a specific time point after mifepristone injection.[10]

  • For the cervical ripening study, cervical resistance to stretch is measured after the treatment period.[10]

Visualizations

Signaling Pathway of this compound in Estrogen Metabolism

Ro410960_Estrogen_Metabolism Estradiol (E2) Estradiol (E2) Catechol Estrogens (2-OHE2) Catechol Estrogens (2-OHE2) Estradiol (E2)->Catechol Estrogens (2-OHE2) Hydroxylation COMT COMT Catechol Estrogens (2-OHE2)->COMT Methoxy Estrogens Methoxy Estrogens This compound This compound This compound->COMT Inhibition COMT->Methoxy Estrogens Methylation Eker_Rat_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Female Eker Rats with Uterine Fibroids Drug_Prep Prepare this compound in Saline + Tween 20 Animal_Model->Drug_Prep Grouping Randomize into Treatment and Vehicle Groups Drug_Prep->Grouping Administration Administer this compound (150 mg/kg, s.c., bid) or Vehicle Grouping->Administration Duration Treat for 2-4 Weeks Administration->Duration Tumor_Measurement Measure Tumor Volume Duration->Tumor_Measurement Tissue_Collection Euthanize and Collect Tissues Tumor_Measurement->Tissue_Collection Analysis Histology and Biomarker Analysis Tissue_Collection->Analysis Parkinson_Model_Logic L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine COMT COMT L-DOPA->COMT Increased Dopamine\nin Brain Increased Dopamine in Brain Dopamine->Increased Dopamine\nin Brain 3-OMD 3-OMD This compound This compound This compound->COMT Inhibition COMT->3-OMD Improved Locomotor\nActivity Improved Locomotor Activity Increased Dopamine\nin Brain->Improved Locomotor\nActivity

References

Application Notes: Ro 41-0960 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ro 41-0960, chemically known as (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent, selective, and centrally acting inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] COMT plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitter dopamine.[3][4][5] By inhibiting COMT, this compound prevents the methylation of dopamine and its precursors, making it an invaluable tool for studying dopaminergic signaling and metabolism in various neurological contexts.[6][7] These notes provide an overview of its applications, quantitative data, and detailed protocols for its use in neuroscience research.

Key Applications
  • Modulation of Levodopa (L-DOPA) Therapy in Parkinson's Disease Models: L-DOPA is a primary treatment for Parkinson's disease, but its metabolism by COMT can reduce its efficacy and lead to side effects.[8][9] this compound is used to block this metabolic pathway, thereby increasing the bioavailability of L-DOPA in the brain.[10][11]

    • Neuroprotection: Studies have shown that this compound can protect dopaminergic neurons from L-DOPA-induced toxicity in primary rat mesencephalic cultures.[12][13][14] It dose-dependently reduces the loss of tyrosine hydroxylase immunoreactive (THir) cells, shifting the TD50 of L-DOPA from 21 µM to 71 µM in the presence of 1 µM this compound.[12][14]

    • Behavioral Studies: In reserpinized rodent models of Parkinson's disease, this compound (30 mg/kg, i.p.) potentiates the effects of L-DOPA/carbidopa in reversing akinesia and other motor deficits.[2][15]

    • Metabolic Regulation: L-DOPA therapy can disrupt one-carbon metabolism, leading to elevated plasma homocysteine, a risk factor for vascular disease.[8][16] this compound has been shown to prevent or attenuate these L-DOPA-induced changes in sulfur amino acid metabolites, including S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), in rats.[17]

  • Tool Compound for Studying Dopamine Neurotransmission: Due to its specific inhibition of COMT, this compound is widely used as a tool to prevent the degradation of endogenous or exogenously applied dopamine in various experimental paradigms.

    • In Vivo Microdialysis: It is frequently added to the perfusion fluid (perfusate) to inhibit local COMT activity in the brain region of interest (e.g., striatum, hippocampus).[18][19] This allows for a more accurate measurement of extracellular dopamine levels and its primary metabolite DOPAC, while decreasing levels of the COMT-dependent metabolite, homovanillic acid (HVA).[2][10]

    • Ex Vivo Synaptosomal Uptake Assays: In preparations of nerve terminals (synaptosomes), this compound is included in the incubation buffer to prevent the degradation of radiolabeled dopamine ([³H]-DA), ensuring that the measured uptake is specific to the dopamine transporter (DAT).[20][21][22][23]

  • Investigation of Central COMT Function: While this compound is considered centrally acting based on its effects on brain dopamine metabolism after systemic administration, some studies raise questions about its ability to cross the blood-brain barrier (BBB).[1][2]

    • PET Imaging Studies: Positron Emission Tomography (PET) studies using [¹⁸F]-labeled this compound in baboons and mice showed negligible uptake into the brain, with most of the signal attributed to the cerebral vasculature.[24][25] The brain-to-plasma ratio was found to be extremely low (~0.025 in baboons).[24] This suggests that its central effects might be mediated by mechanisms other than direct entry into the brain parenchyma or that only a very small, yet effective, amount crosses the BBB.[24]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various neuroscience research applications.

ParameterValueSpecies/ModelApplication ContextReference
In Vitro Potency
Neuroprotection EC₅₀0.1 µMPrimary Rat Mesencephalic CulturesProtection against L-DOPA-induced toxicity[15]
L-DOPA TD₅₀ ShiftFrom 21 µM to 71 µMPrimary Rat Mesencephalic CulturesNeuroprotection with 1 µM this compound[12][14]
In Vivo Efficacy & Dosing
Oral ED₅₀0.28 mg/kgRodentsGeneral COMT inhibition[1]
Intraperitoneal (i.p.) Dose30 mg/kgRatsIncrease striatal DA/DOPAC; reverse akinesia[2][15]
Assay Concentrations
In Vivo Microdialysis1 µM - 10 µMRat StriatumPerfusion fluid concentration for COMT inhibition[18]
Synaptosomal Uptake10 nMMouse Brain SynaptosomesBuffer concentration for COMT inhibition[21]
Neuronal Culture Uptake1 µMPrimary Midbrain NeuronsBuffer concentration for COMT inhibition[26]
Pharmacokinetics
Brain-to-Plasma Ratio~0.025Baboon[¹⁸F]this compound PET Imaging[24]
Brain-to-Blood Ratio0.04Mice[¹⁸F]this compound Tracer Study[24]

Signaling and Metabolic Pathways

Dopamine Metabolic Pathway

This compound directly inhibits COMT, a key enzyme in one of the two major pathways for dopamine degradation. This leads to a shift in dopamine metabolism, decreasing the production of 3-Methoxytyramine (3-MT) and Homovanillic Acid (HVA) while increasing the substrate availability for the Monoamine Oxidase (MAO) pathway, resulting in higher levels of 3,4-Dihydroxyphenylacetic acid (DOPAC).

Dopamine_Metabolism cluster_pathways Dopamine Degradation Pathways DOPA L-DOPA DA Dopamine DOPA->DA DDC OMD 3-O-Methyldopa (3-OMD) DOPA->OMD Via COMT DOPAC DOPAC DA:e->DOPAC:w  Via MAO/ALDH MT3 3-Methoxytyramine (3-MT) DA:s->MT3:n Via COMT   HVA Homovanillic Acid (HVA) DOPAC:e->HVA:w  Via COMT MT3:n->HVA:s Via MAO/ALDH   MAO MAO / ALDH COMT COMT Ro410960 This compound Ro410960->COMT caption This compound inhibits COMT in the dopamine metabolic pathway.

This compound inhibits COMT in the dopamine metabolic pathway.
COMT Inhibition and One-Carbon Metabolism

During L-DOPA therapy, COMT-mediated methylation of L-DOPA consumes the universal methyl donor S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[8] By inhibiting COMT, this compound reduces this demand on the one-carbon metabolism pathway, thereby preventing the potentially harmful accumulation of homocysteine.[17]

One_Carbon_Metabolism LDOPA L-DOPA OMD 3-O-Methyldopa LDOPA->OMD Methylation SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Donates Methyl Group HCY Homocysteine SAH->HCY Hydrolysis COMT COMT COMT:s->LDOPA:n COMT:s->SAM:n Ro410960 This compound Ro410960->COMT caption This compound prevents L-DOPA's impact on one-carbon metabolism.

This compound prevents L-DOPA's impact on one-carbon metabolism.

Experimental Protocols

Protocol 1: Ex Vivo Synaptosomal Dopamine Uptake Assay

This protocol measures the function of the dopamine transporter (DAT) in synaptosomes (resealed nerve terminals) isolated from mouse striatum. This compound is used to prevent dopamine degradation.[21]

1. Materials and Reagents:

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.

  • Uptake Buffer: 25 mM HEPES, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM L-ascorbic acid, 5 mM D-glucose, pH 7.4.

  • [³H]-Dopamine stock solution.

  • Inhibitors: this compound (10 mM stock), Pargyline (MAO inhibitor, 1 mM stock), Desipramine (NET/SERT inhibitor, 100 µM stock), Cocaine (DAT inhibitor, 50 mM stock).

  • Scintillation fluid and vials.

2. Procedure:

  • Synaptosome Preparation:

    • Rapidly dissect striata from mice and place in ice-cold Homogenization Buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 x g for 20 min at 4°C.

    • Resuspend the resulting pellet (P2, containing synaptosomes) in ice-cold Uptake Buffer.

  • Uptake Assay:

    • Prepare two sets of assay tubes: "Total Uptake" and "Non-specific Uptake".

    • To all tubes, add Uptake Buffer containing 10 nM this compound, 1 µM Pargyline, and 100 nM Desipramine.[21]

    • To "Non-specific Uptake" tubes, add cocaine to a final concentration of 500 µM.

    • Add the synaptosomal suspension to each tube and pre-incubate for 10 min at 37°C.

    • Initiate the uptake reaction by adding [³H]-Dopamine (e.g., final concentration of 100 nM).

    • Incubate for 5 min at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by three quick washes with ice-cold Uptake Buffer.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a beta-counter.

  • Data Analysis:

    • Calculate Specific Uptake = (DPM from Total Uptake) - (DPM from Non-specific Uptake).

Synaptosome_Workflow Dissect 1. Dissect Striatum Homogenize 2. Homogenize Tissue Dissect->Homogenize Centrifuge1 3. Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 4. High-Speed Centrifugation (12,000 x g) Centrifuge1->Centrifuge2 Collect Supernatant Resuspend 5. Resuspend Pellet (Synaptosomes) Centrifuge2->Resuspend Collect Pellet PreIncubate 6. Pre-incubate with Inhibitors (incl. 10 nM this compound) Resuspend->PreIncubate AddDA 7. Add [3H]-Dopamine Initiate Uptake PreIncubate->AddDA Incubate 8. Incubate at 37°C AddDA->Incubate Filter 9. Terminate by Filtration Incubate->Filter Count 10. Scintillation Counting Filter->Count caption Workflow for the ex vivo synaptosomal dopamine uptake assay.

Workflow for the ex vivo synaptosomal dopamine uptake assay.
Protocol 2: In Vivo Microdialysis for Striatal Dopamine

This protocol describes the measurement of extracellular dopamine in the striatum of an anesthetized rat. This compound is included in the perfusate to inhibit local dopamine metabolism.[18]

1. Materials and Reagents:

  • Microdialysis probe (e.g., 2-4 mm membrane length).

  • Stereotaxic apparatus.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • This compound (for addition to aCSF).

  • HPLC system with electrochemical detection (HPLC-ED).

2. Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Drill a small hole in the skull over the target region (e.g., striatum).

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull with dental cement.

  • Probe Perfusion and Sample Collection:

    • Prepare aCSF containing 1 µM this compound.[18]

    • Perfuse the probe with the prepared aCSF at a low flow rate (e.g., 1-2 µL/min) using the microinfusion pump.

    • Allow the preparation to stabilize for at least 90-120 minutes post-implantation.[27]

    • Begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes).

    • Collect at least 3-4 baseline samples where dopamine levels are stable.

    • Administer experimental treatment (e.g., systemic drug injection) and continue collecting samples.

  • Sample Analysis:

    • Immediately inject the collected dialysate samples into the HPLC-ED system for quantification of dopamine, DOPAC, and HVA.

    • Analyze the resulting chromatograms to determine the concentration of each analyte.

  • Data Analysis:

    • Express post-treatment analyte levels as a percentage of the average baseline concentration.

Microdialysis_Workflow Anesthetize 1. Anesthetize Animal Implant 2. Stereotaxic Probe Implantation Anesthetize->Implant Perfuse 3. Perfuse Probe with aCSF + 1 µM this compound Implant->Perfuse Stabilize 4. Stabilize for 2 hours Perfuse->Stabilize CollectBaseline 5. Collect Baseline Samples Stabilize->CollectBaseline Administer 6. Administer Treatment CollectBaseline->Administer CollectPost 7. Collect Post-Treatment Samples Administer->CollectPost Analyze 8. Analyze Samples via HPLC-ED CollectPost->Analyze caption Workflow for in vivo microdialysis to measure dopamine.

Workflow for in vivo microdialysis to measure dopamine.
Protocol 3: In Vitro Neuroprotection Assay

This protocol assesses the ability of this compound to protect primary dopaminergic neurons from L-DOPA-induced cell death.[12]

1. Materials and Reagents:

  • Primary mesencephalic culture from embryonic day 14-16 rat pups.

  • Neurobasal medium supplemented with B27, glutamine, and antibiotics.

  • L-DOPA stock solution.

  • This compound stock solution.

  • Anti-tyrosine hydroxylase (TH) primary antibody.

  • Appropriate fluorescent secondary antibody.

  • Fixative (e.g., 4% paraformaldehyde).

2. Procedure:

  • Cell Culture:

    • Dissect the ventral mesencephalon from embryonic rat brains.

    • Dissociate the tissue into a single-cell suspension.

    • Plate the cells onto coated coverslips in a 24-well plate and culture for 5-7 days.

  • Treatment:

    • Prepare treatment media containing various concentrations of L-DOPA (e.g., 10-100 µM) with or without a fixed concentration of this compound (e.g., 1 µM).[12] Include vehicle-only controls.

    • Replace the culture medium with the treatment media.

    • Incubate for 24 hours.

  • Immunocytochemistry:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific binding.

    • Incubate with anti-TH antibody overnight at 4°C to specifically label dopaminergic neurons.

    • Wash and incubate with a fluorescent secondary antibody.

    • Mount coverslips onto slides.

  • Data Analysis:

    • Capture images of multiple random fields for each condition using a fluorescence microscope.

    • Count the number of TH-positive (THir) neurons in each field.

    • Normalize the cell counts to the vehicle-treated control group and express as a percentage of survival.

    • Determine the TD₅₀ (toxic dose, 50%) for L-DOPA in the absence and presence of this compound.

References

Application Notes and Protocols: Utilizing Ro 41-0960 for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4] The enzyme COMT plays a crucial role in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1] By binding to the catalytic site of COMT, this compound effectively inhibits the enzyme's methylation activity.[2] This inhibitory action is central to its application in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[5]

The primary therapeutic strategy for Parkinson's disease involves replenishing dopamine levels, most commonly through the administration of its precursor, Levodopa (L-DOPA).[2][6] However, L-DOPA is extensively metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD).[1] Elevated 3-OMD levels can compete with L-DOPA for transport across the blood-brain barrier, potentially reducing the efficacy of the treatment.[7]

This compound's mechanism of action is beneficial in this context. By inhibiting COMT, it reduces the peripheral conversion of L-DOPA to 3-OMD. This action increases the bioavailability of L-DOPA, allowing more of it to reach the brain where it can be converted to dopamine. Furthermore, within the brain, this compound inhibits the breakdown of dopamine, leading to increased levels of the neurotransmitter and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), while reducing levels of homovanillic acid (HVA).[7][8][9]

Data Presentation: Effects of this compound

The following tables summarize the quantitative effects of this compound observed in various experimental models relevant to Parkinson's disease.

Table 1: In Vitro Efficacy of this compound

Model System Effect Measured Result Reference
Primary rat rostral mesencephalic tegmentum cultures Neuroprotection against Levodopa-induced toxicity EC₅₀ = 0.1 µM [7],[8]

| [³H]-Dopamine uptake assays | Used as a COMT inhibitor to ensure measurement of dopamine uptake | 1 µM |[10] |

Table 2: In Vivo Effects of this compound on Neurotransmitter and Metabolite Levels in Rats

Treatment Dose (i.p.) Striatal 3-OMD Striatal Dopamine (DA) Striatal DOPAC Striatal HVA Reference
This compound 30 mg/kg ↓ (Reduced to 5% of control) [7],[8],[9]

| this compound + L-DOPA/Carbidopa | 30 mg/kg | ↓ | ↑ | ↑ | ↓ |[9] |

Table 3: In Vivo Behavioral Effects of this compound

Animal Model Treatment Effect Reference
Reserpinized Rats This compound (30 mg/kg, i.p.) + L-DOPA/Carbidopa Significantly potentiated the reversal of reserpine-induced akinesia (impaired movement). [7],[8],[9]

| Reserpinized Mice | this compound (30 mg/kg, i.p.) + L-DOPA/Carbidopa | Potentiated the reversal of reserpine-induced catalepsy and hypothermia. |[8],[9] |

Signaling Pathways and Experimental Workflows

Dopamine_Metabolism_Pathway Figure 1: Dopamine Metabolism and Site of this compound Inhibition LDOPA_brain L-DOPA DA Dopamine LDOPA_brain->DA DOPAC DOPAC DA->DOPAC Metabolism ThreeMT 3-MT DA->ThreeMT Metabolism LDOPA_periphery L-DOPA LDOPA_periphery->LDOPA_brain ThreeOMD 3-O-Methyldopa (3-OMD) LDOPA_periphery->ThreeOMD Metabolism HVA HVA DOPAC->HVA Metabolism AADC AADC AADC->LDOPA_brain MAO MAO MAO->DA COMT COMT COMT->DA COMT->DOPAC COMT_p COMT COMT_p->LDOPA_periphery Ro410960 This compound Ro410960->COMT Inhibits Ro410960->COMT_p Inhibits

Caption: Dopamine metabolism pathway showing COMT inhibition by this compound.

InVivo_Workflow Figure 2: Experimental Workflow for In Vivo Assessment cluster_animal_model Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Data Collection & Analysis start Select Animal (e.g., Wistar Rat) reserpine Induce Parkinsonian Phenotype (e.g., Reserpine Injection) start->reserpine groups Divide into Treatment Groups: - Vehicle Control - L-DOPA/Carbidopa - this compound - L-DOPA/Carbidopa + this compound reserpine->groups behavior Behavioral Assessment (e.g., Locomotor Activity) groups->behavior euthanasia Euthanasia & Tissue Collection (e.g., Harvest Striatum) behavior->euthanasia analysis Neurochemical Analysis (e.g., HPLC for DA, DOPAC, HVA) euthanasia->analysis

Caption: Workflow for a typical in vivo study using a reserpine-induced PD model.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against L-DOPA Toxicity

This protocol is designed to assess the potential of this compound to protect dopaminergic neurons from L-DOPA-induced cell death.

  • 1. Cell Culture:

    • Prepare primary mesencephalic cultures from the rostral mesencephalic tegmentum of rat embryos (E14-E16).

    • Plate dissociated cells onto poly-L-lysine coated culture plates.

    • Maintain cultures in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C in a 5% CO₂ incubator.

  • 2. Treatment:

    • After 5-7 days in vitro, replace the culture medium.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., a dose-response curve from 1 nM to 10 µM).

    • Pre-treat cultures with varying concentrations of this compound for 30 minutes.

    • Introduce L-DOPA to the cultures at a concentration known to induce toxicity (e.g., 200 µM) to all wells except the negative control.

    • Include control groups: vehicle only, L-DOPA only, and this compound only.

  • 3. Assessment of Neuroprotection (24-48 hours post-treatment):

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry for Tyrosine Hydroxylase (TH) to specifically label dopaminergic neurons.

    • Count the number of surviving TH-positive neurons in multiple fields per well.

    • Alternatively, cell viability can be assessed using assays like MTT or LDH release.

  • 4. Data Analysis:

    • Calculate the percentage of surviving TH-positive neurons relative to the vehicle-only control.

    • Plot the dose-response curve and determine the EC₅₀ value for this compound's neuroprotective effect.

Protocol 2: In Vivo Assessment in a Reserpine-Induced Akinesia Model

This protocol evaluates the ability of this compound to potentiate the anti-akinetic effects of L-DOPA in a rat model of Parkinsonism.[7][8]

  • 1. Animal Model Induction:

    • Use adult male Wistar rats (200-250g).

    • Administer reserpine (e.g., 5 mg/kg, subcutaneous) to deplete catecholamine stores.

    • Allow 18-24 hours for the full akinetic phenotype (reduced locomotor activity) to develop.

  • 2. Drug Administration:

    • Prepare drug solutions. Suspend this compound in a vehicle like 0.5% carboxymethylcellulose. Dissolve L-DOPA and Carbidopa in saline.

    • 30 minutes prior to L-DOPA administration, inject the animals intraperitoneally (i.p.) with either vehicle or this compound (e.g., 30 mg/kg).[6]

    • Administer L-DOPA/Carbidopa (e.g., 50 mg/kg each, i.p.) to the relevant groups.[9]

  • 3. Behavioral Assessment:

    • One hour after the L-DOPA/Carbidopa injection, place the animals in an open-field arena equipped with infrared beams to measure locomotor activity.[9]

    • Record activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).

  • 4. Neurochemical Analysis (Optional Endpoint):

    • Immediately following behavioral assessment, euthanize the animals.

    • Rapidly dissect the striatum on ice.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify levels of dopamine, DOPAC, HVA, and 3-OMD.

  • 5. Data Analysis:

    • Compare locomotor activity scores and neurochemical levels between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Assess the degree of potentiation provided by this compound to the L-DOPA/Carbidopa treatment.

References

Application Notes and Protocols: Ro 41-0960 for Uterine Fibroid Treatment in an In Vivo Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the in vivo application of Ro 41-0960, a catechol-O-methyl transferase (COMT) inhibitor, for the treatment of uterine fibroids. The data presented is based on preclinical studies in the Eker rat model, which spontaneously develops uterine leiomyomas, mimicking the human condition.

Introduction

Uterine leiomyomas, or fibroids, are the most common benign tumors in women of reproductive age.[1] Their growth is often estrogen-dependent. This compound is a specific and synthetic inhibitor of the enzyme catechol-O-methyl-transferase (COMT).[2] By inhibiting COMT, this compound alters estrogen metabolism, leading to a systemic hypoestrogenic status.[1] This is achieved by increasing the ratio of 2-hydroxy E2 (an anti-estrogenic metabolite) to 16-hydroxy E2.[1] This mechanism has shown therapeutic potential in shrinking uterine fibroid lesions in preclinical models.[1][2]

Mechanism of Action

This compound's primary mechanism in the context of uterine fibroids is the inhibition of COMT, which plays a crucial role in the metabolism of catechol estrogens.[1] This inhibition leads to an accumulation of 2-hydroxy estrogen, which is considered anti-estrogenic.[1][3] The subsequent modulation of estrogen-dependent genes triggers several downstream effects:

  • Induction of Apoptosis: Increased expression of p53 and a higher TUNEL positivity rate, alongside decreased levels of the anti-apoptotic protein PARP1.[1][3]

  • Inhibition of Proliferation: Significant reduction in the expression of proliferation markers such as PCNA and cyclin D1.[1][3]

  • Reduction of Extracellular Matrix (ECM) Formation: Decreased expression of Transforming Growth Factor-β3 (TGF-β3) mRNA, a key regulator of ECM production.[1][4]

This multi-faceted approach leads to the shrinkage of uterine fibroid lesions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo study of this compound in the Eker rat model.

Table 1: Effect of this compound on Uterine Fibroid Volume

Treatment GroupDurationChange in Tumor Volume (% of Pre-treatment)
This compound2 Weeks86 ± 7%
(150 mg/kg/12h)4 Weeks105 ± 12%
Vehicle Control2 Weeks240 ± 15%
4 Weeks300 ± 18%

Data presented as mean ± SEM.[1][3][5]

Table 2: Molecular Markers of Apoptosis

MarkerTreatment Group2 Weeks4 Weeks
PARP1-positive cells (%) This compound42 ± 2.5%18 ± 1%
Vehicle Control73 ± 2%69 ± 2.75%
TUNEL-positive cells (%) This compound25 ± 2%40 ± 3%
Vehicle Control2.5 ± 0.7%2.8 ± 1.5%
p53 mRNA (fold change) This compound1.22 ± 0.091.9 ± 0.09

Data presented as mean ± SEM.[1]

Table 3: Molecular Markers of Proliferation

MarkerTreatment Group2 Weeks4 Weeks
PCNA-positive cells (%) This compound47 ± 2.4%38 ± 2%
Vehicle Control80 ± 4%72 ± 3.5%
Cyclin D1-positive cells (%) This compound35 ± 2%18 ± 0.95%
Vehicle Control55 ± 4%60 ± 3%

Data presented as mean ± SEM.[6]

Table 4: Molecular Marker of ECM Formation

MarkerTreatment Group2 Weeks4 Weeks
TGF-β3 mRNA (fold change) This compound0.8 ± 0.030.5 ± 0.04

Data presented as mean ± SEM.[6]

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Female Eker rats (14-16 months old) bearing uterine fibroids.[7]

  • Housing: Animals are housed under standard laboratory conditions.

  • Randomization: Rats are randomized into treatment and vehicle control groups.[3][6][8]

  • Drug Formulation: this compound is suspended in saline with a few drops of Tween 20 immediately before injection.[1]

  • Dosage and Administration: 150 mg/kg of this compound administered via subcutaneous (s.c.) injection twice daily (every 12 hours).[1][3][6]

  • Control Group: Administered the vehicle (saline with Tween 20) on the same schedule.

  • Treatment Duration: 2 and 4 weeks.[1][3][6]

  • Monitoring: Animals are observed daily for any complications.[7]

Endpoint Analysis
  • Tumor Volume Measurement: Uterine fibroids are measured by caliper before and during the treatment period.[3][8]

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and uterine fibroid tissues are collected for histological and molecular analysis.[3][8]

  • Histological Evaluation: Tissues are fixed, paraffin-embedded, and sectioned for standard histological staining and immunohistochemistry.[8]

  • Immunohistochemistry (IHC): Used to assess the protein expression of PARP1, PCNA, and Cyclin D1.[1][3]

  • TUNEL Assay: Terminal deoxynucleotidyltransferase-mediated dUTP nick-end labeling (TUNEL) assay is performed to detect apoptotic cells.[1][3]

  • RT-PCR: Real-time polymerase chain reaction is used to quantify the mRNA levels of p53 and TGF-β3.[1][3]

  • Urinary and Serum Analysis: Urine is collected to measure the levels of 2-hydroxy E2 and 16-hydroxy E2. Blood is collected to assess serum liver enzymes for safety evaluation.[3][8]

Visualizations

Signaling Pathway of this compound in Uterine Fibroids

Ro410960_Pathway Ro410960 This compound COMT COMT Ro410960->COMT Inhibits CatecholEstrogens Catechol Estrogens (e.g., 2-hydroxy E2) Estradiol Estradiol Estradiol->CatecholEstrogens Metabolism EstrogenSignaling Estrogen Receptor Signaling Pathway CatecholEstrogens->EstrogenSignaling Modulates Apoptosis Apoptosis ↑ (p53 ↑, PARP1 ↓) EstrogenSignaling->Apoptosis Proliferation Proliferation ↓ (PCNA ↓, Cyclin D1 ↓) EstrogenSignaling->Proliferation ECM ECM Formation ↓ (TGF-β3 ↓) EstrogenSignaling->ECM FibroidShrinkage Fibroid Shrinkage Apoptosis->FibroidShrinkage Proliferation->FibroidShrinkage ECM->FibroidShrinkage

Caption: Signaling pathway of this compound in uterine fibroids.

Experimental Workflow for In Vivo Study

Experimental_Workflow Start Start: Eker rats with uterine fibroids Randomization Randomization Start->Randomization Treatment Treatment Group: This compound (150 mg/kg/12h, s.c.) Randomization->Treatment Control Control Group: Vehicle Randomization->Control Duration Treatment Duration (2 and 4 weeks) Treatment->Duration Control->Duration Monitoring Daily Monitoring & Tumor Measurement Duration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Tissue Collection Urine & Serum Collection Endpoint->Analysis Methods Histology (IHC, TUNEL) RT-PCR Biochemical Assays Analysis->Methods Result Data Analysis & Comparison Methods->Result

Caption: Experimental workflow for this compound in vivo study.

Safety and Tolerability

In the Eker rat model, treatment with this compound was well-tolerated.[1] There were no significant changes in normal tissue histology, liver function as assessed by serum enzymes, or urinary levels of deoxypyridinoline (a marker of bone resorption), suggesting a favorable safety profile in this preclinical model.[1][3]

References

Application Note and Protocols for Measuring Ro 41-0960 Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 41-0960 is a potent and selective, synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1] COMT is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine and norepinephrine, as well as catechol estrogens.[2] By binding to the catalytic site of COMT, this compound blocks the methylation of these substrates. This inhibitory action makes this compound a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and the metabolism of catecholamine neurotransmitters.[2] It has also been investigated for its effects on uterine fibroids. This document provides detailed protocols for in vitro assays to determine the inhibitory activity of this compound on COMT.

Mechanism of Action: COMT Inhibition

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate. This methylation reaction is a key step in the degradation and inactivation of catechol compounds. This compound acts as a competitive inhibitor, binding to the active site of COMT and preventing the binding of both the catechol substrate and the methyl donor SAM. This leads to a decrease in the formation of methylated metabolites.

COMT_Inhibition cluster_0 Normal COMT Activity cluster_1 COMT Inhibition by this compound SAM S-Adenosyl-L-methionine (Methyl Donor) COMT COMT Enzyme SAM->COMT Catechol Catechol Substrate (e.g., Dopamine, Estrogen) Catechol->COMT Methylated_Product O-Methylated Product (Inactive) COMT->Methylated_Product SAH S-Adenosyl-L-homocysteine COMT->SAH Ro410960 This compound COMT_inhibited COMT Enzyme (Inhibited) Ro410960->COMT_inhibited No_Reaction No Reaction COMT_inhibited->No_Reaction Catechol_inhibited Catechol Substrate Catechol_inhibited->COMT_inhibited SAM_inhibited S-Adenosyl-L-methionine SAM_inhibited->COMT_inhibited

Caption: Mechanism of COMT inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay using Recombinant Human COMT

This protocol describes a radiometric assay to determine the IC50 value of this compound using recombinant human COMT. The assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.

Materials and Reagents:

  • Recombinant human COMT (e.g., from a commercial supplier)

  • This compound

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Catechol substrate (e.g., 2-hydroxyestradiol, 4-hydroxyestradiol, or a general COMT substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 1 mM DTT

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Experimental Workflow:

Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - COMT enzyme solution - Substrate solution - [³H]-SAM solution start->prepare_reagents add_inhibitor Add this compound or vehicle to 96-well plate prepare_reagents->add_inhibitor add_enzyme Add COMT enzyme solution add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate start_reaction Start reaction by adding catechol substrate and [³H]-SAM pre_incubate->start_reaction incubate Incubate for 30 min at 37°C start_reaction->incubate stop_reaction Stop reaction (e.g., by adding acid) incubate->stop_reaction measure_radioactivity Measure radioactivity of methylated product using a scintillation counter stop_reaction->measure_radioactivity analyze_data Analyze data to calculate IC50 value measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro COMT inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

    • Prepare a working solution of recombinant human COMT in assay buffer.

    • Prepare a working solution of the catechol substrate in assay buffer.

    • Prepare a working solution of [³H]-SAM in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the serially diluted this compound or vehicle (assay buffer with the same percentage of DMSO as the highest inhibitor concentration).

    • Add 20 µL of the COMT enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding a 20 µL mixture containing the catechol substrate and [³H]-SAM.

    • Incubate the plate for 30 minutes at 37°C.

    • Terminate the reaction by adding 10 µL of 2N HCl.

    • Add 100 µL of scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the reported in vitro activity of this compound from various studies.

Assay SystemSubstrateIC50 Value (nM)Reference
Human Mammary Tissue Cytosol2-hydroxyestradiol & 4-hydroxyestradiol5 - 42[3]
FlashPlate Methyltransferase AssayCOMT-S010.6[4]
CHO cells expressing NETNorepinephrineEC50: 23 ± 5[5]
Rat Liver and Brain COMTNot specifiedIn the nanomolar range[6]
MCF-7 Cell Lysate4-hydroxyestradiolSignificant inhibition at 10 µM[7]

Note: IC50 and EC50 values can vary depending on the specific assay conditions, including the source of the enzyme, the substrate used, and the concentration of SAM.

Additional Protocols and Considerations

Protocol 2: COMT Inhibition Assay in Cell Lysates

This protocol can be adapted to measure the activity of this compound in a more complex biological matrix, such as cell lysates.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., MCF-7, SH-SY5Y) to confluency.

    • Harvest the cells and prepare a cytosolic fraction by sonication or detergent-based lysis followed by centrifugation to remove cellular debris and membranes.

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • COMT Assay:

    • Follow the procedure outlined in Protocol 1, replacing the recombinant COMT with a standardized amount of cell lysate protein per reaction.

Considerations:

  • Substrate Selection: The choice of catechol substrate can influence the measured IC50 value. Natural substrates like dopamine or norepinephrine, or catechol estrogens, are often used.

  • SAM Concentration: The concentration of SAM can affect the kinetics of the reaction and the apparent potency of the inhibitor. It is typically used at a concentration close to its Km value.

  • Controls: It is essential to include appropriate controls in each experiment:

    • No enzyme control: To measure background signal.

    • Vehicle control: To determine 100% enzyme activity.

    • Positive control inhibitor: A known COMT inhibitor (e.g., tolcapone) can be used to validate the assay.

By following these detailed protocols and considering the key experimental variables, researchers can accurately and reliably measure the in vitro activity of this compound as a COMT inhibitor.

References

Application Notes and Protocols for Ro 41-0960 in Dopamine Transporter Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Ro 41-0960 in dopamine transporter (DAT) function assays. This compound is a potent and specific inhibitor of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines like dopamine.[1] In the context of DAT function assays, this compound is crucial for preventing the breakdown of dopamine, ensuring that the measured uptake is an accurate reflection of DAT activity.[1][2]

Overview of Dopamine Transporter Function

The dopamine transporter (DAT) is a sodium- and chloride-dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4][5] This process is essential for regulating the duration and intensity of dopaminergic signaling. DAT is a primary target for various psychostimulants, such as cocaine and amphetamine, as well as a key area of research for the development of treatments for neuropsychiatric disorders.[3][4][6]

Role of this compound in DAT Assays

In vitro and ex vivo DAT function assays often use dopamine as the substrate. However, dopamine is susceptible to enzymatic degradation by COMT, which can be present in cell lysates or synaptosomal preparations.[1][2] The inclusion of this compound in the assay buffer inhibits COMT activity, thereby preventing the degradation of dopamine and ensuring the stability of the substrate concentration throughout the experiment.[1] This leads to more reliable and reproducible measurements of DAT-mediated dopamine uptake.

Quantitative Data from DAT Inhibition Assays

The following table summarizes the inhibitory potencies (IC50 values) of various compounds on DAT function, as determined in assays utilizing this compound to prevent dopamine degradation. These values are indicative of the compounds' ability to block dopamine uptake by the transporter.

CompoundCell LineDAT TypeIC50 (µM)Reference
SydnocarbCOS-7hDAT0.49 ± 0.14[3]
CocaineCOS-7hDAT0.177 ± 0.034[3]
AmphetamineCOS-7hDAT0.166 ± 0.020[3]

Experimental Protocols

[3H]Dopamine Uptake Inhibition Assay in Transfected Cells

This protocol describes a common method for assessing the function of the human dopamine transporter (hDAT) expressed in a cell line, such as COS-7 or HEK-293 cells.

Materials:

  • Cell Line: COS-7 or HEK-293 cells transiently or stably expressing hDAT.[1][3]

  • Plasmids: pcDNA3.1-hDAT plasmid for transfection.[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[3]

  • Transfection Reagent: TransIT-LT1 or Lipojet.[3]

  • Assay Plates: 96-well or 24-well tissue culture plates, poly-D-lysine coated.[1][2]

  • Uptake Buffer (PBS-CM): Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.1 mM CaCl2 and 1 mM MgCl2.[3][7]

  • Assay Buffer: Uptake Buffer supplemented with 100 µM ascorbic acid, 5 mM D-glucose, and 5-10 µM this compound.[3][7][8]

  • Radioligand: [3H]Dopamine.[1][2]

  • Test Compounds: Stock solutions of compounds to be tested for DAT inhibition.

  • Scintillation Cocktail: For measuring radioactivity.

  • Microplate Scintillation Counter. [1]

Protocol:

  • Cell Culture and Transfection:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]

    • For transient transfections, seed cells in 96-well plates and transfect with the hDAT plasmid using a suitable transfection reagent according to the manufacturer's instructions.[3] Assays are typically performed 48 hours post-transfection.[1][3]

  • Dopamine Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with 200 µL of pre-warmed (room temperature) Uptake Buffer (PBS-CM).[3]

    • Add 100 µL of Assay Buffer containing various concentrations of the test compound and incubate for 10 minutes at room temperature.[3]

    • Initiate the uptake reaction by adding 50 µL of Assay Buffer containing a fixed concentration of [3H]Dopamine (e.g., 50 nM).[3]

    • Allow the uptake to proceed for 10 minutes at room temperature.[3]

    • Terminate the uptake by rapidly washing the cells twice with 200 µL of ice-cold Uptake Buffer.[3]

    • Lyse the cells by adding 200 µL of 1% SDS or a suitable scintillation cocktail.[3][8]

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM nomifensine or 500 µM cocaine).[9][10]

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific [3H]Dopamine uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]

Synaptosomal [3H]Dopamine Uptake Assay

This protocol is for measuring DAT function in a more physiologically relevant preparation of nerve terminals (synaptosomes) isolated from brain tissue.

Materials:

  • Brain Tissue: Mouse striatum is commonly used due to its high DAT density.[10]

  • Homogenization Buffer: 0.32 M sucrose in 4 mM HEPES, pH 7.4.[10]

  • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM L-ascorbic acid, 5 mM D-glucose, pH 7.4.[8][10]

  • Assay Buffer: Uptake buffer supplemented with 10 nM this compound, 1 µM pargyline (to inhibit monoamine oxidase), and 100 nM desipramine (to inhibit norepinephrine and serotonin transporters).[10]

  • Radioligand: [3H]Dopamine.

  • Other reagents and equipment: Dounce homogenizer, refrigerated centrifuge, scintillation vials, scintillation counter.

Protocol:

  • Synaptosome Preparation:

    • Dissect the striatum from the mouse brain on ice.

    • Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.[10]

    • Resuspend the synaptosomal pellet in the appropriate buffer for the uptake experiment.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation in Assay Buffer with varying concentrations of the test compound for a specified time.

    • Initiate the uptake by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.[2][8]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Similar to the cell-based assay, determine non-specific uptake using a high concentration of a DAT inhibitor.

    • Calculate specific uptake and determine the IC50 values of the test compounds.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Dopamine Uptake Assay cluster_analysis Data Analysis cell_culture Culture hDAT-expressing cells seeding Seed cells in 96-well plates cell_culture->seeding transfection Transfect with hDAT plasmid (if transient) seeding->transfection wash1 Wash cells with Uptake Buffer transfection->wash1 preincubation Pre-incubate with test compound and this compound wash1->preincubation initiation Add [3H]Dopamine to initiate uptake preincubation->initiation incubation Incubate for 10 minutes initiation->incubation termination Terminate by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis counting Measure radioactivity lysis->counting calc_specific Calculate specific uptake counting->calc_specific plot Plot dose-response curve calc_specific->plot calc_ic50 Determine IC50 value plot->calc_ic50

Caption: Workflow for a [3H]Dopamine uptake inhibition assay in transfected cells.

dopamine_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron da_vesicle Dopamine Vesicle da_synapse Dopamine (DA) da_vesicle->da_synapse Release dat Dopamine Transporter (DAT) dat->da_vesicle Repackaging comt COMT ro410960 This compound ro410960->comt Inhibition da_synapse->dat Reuptake da_synapse->comt Degradation da_receptor Dopamine Receptor da_synapse->da_receptor Binding

Caption: Role of this compound in preventing dopamine degradation at the synapse.

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intraperitoneal Administration of Ro 41-0960

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 41-0960 is a potent, selective, and centrally acting inhibitor of catechol-O-methyltransferase (COMT).[1][2] Its ability to modulate the metabolic pathways of catecholamines and catechol estrogens has led to its investigation in various research contexts, including neuropharmacology and estrogen-dependent conditions.[3][4] The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a detailed comparison of the subcutaneous (SC) and intraperitoneal (IP) routes of administration for this compound, offering insights into their respective protocols, observed effects, and potential applications. While direct comparative pharmacokinetic data for this compound is limited in the available literature, this guide synthesizes existing information to aid researchers in selecting the most appropriate administration route for their experimental needs.

Pharmacodynamic Effects

The following tables summarize the observed effects of this compound when administered via subcutaneous and intraperitoneal routes in various animal models.

Table 1: Summary of Quantitative Data for Subcutaneous (SC) Injection of this compound

Animal Model Dosage Frequency Key Findings Reference
Eker Rats (Uterine Fibroids)150 mg/kgTwice dailySignificant shrinkage of uterine fibroid volume compared to vehicle-treated group (P< 0.01). At 4 weeks, tumor volume was 105 ± 12% of pretreatment size vs. 300 ± 18% in controls.[5]
Eker Rats (Uterine Fibroids)150 mg/kgTwice dailyIncreased urinary 2-hydroxy E2/16-hydroxy E2 ratio (P< 0.05).[5]
Eker Rats (Uterine Fibroids)150 mg/kgTwice dailyIncreased TUNEL positivity in fibroid lesions at 4 weeks (40 ± 3% vs. 2.8 ± 1.5% in controls, P< 0.05).[5]
Pregnant Rats (Mifepristone-induced preterm birth model)150 mg/kgEvery 12 hoursSignificantly higher percentage of pups retained in the uterus (48.2 ± 15.5) compared to mifepristone alone (12.2 ± 3.6).[6]

Table 2: Summary of Quantitative Data for Intraperitoneal (IP) Injection of this compound

Animal Model Dosage Frequency Key Findings Reference
Reserpinized Rats30 mg/kgSingle doseSignificantly enhanced the locomotor activity response to Levodopa/Carbidopa treatment.[4]
Rats30 mg/kgSingle doseIncreased striatal dopamine and DOPAC levels.[3]
RatsNot specifiedNot specifiedReduced striatal Homovanillic Acid (HVA) levels.[4]
Rats20 mg/kgSingle dose (acute) or daily for 5 days (chronic)Acute and chronic administration produced a significant increase in intracellular levels of dopamine and DOPAC in the corpus striatum. Chronic treatment showed a stronger effect.[7][8]
Rats20 mg/kgAcute and ChronicChronic administration led to a greater reduction in striatal HVA content (13.1% of control) compared to acute administration (58.0% of control).[7]

Experimental Protocols

Protocol 1: Subcutaneous (SC) Administration of this compound in Rats

This protocol is based on studies investigating the effect of this compound on uterine fibroids and preterm birth in rat models.[5][6]

Materials:

  • This compound

  • Saline

  • Tween 20

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Model: Female Eker rats or timed-pregnant rats are commonly used.[5][6]

  • Dosage Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 150 mg/kg).[5][6]

  • Formulation Preparation:

    • Weigh the calculated amount of this compound.

    • Suspend this compound in sterile saline.

    • Add a few drops of Tween 20 to aid in the suspension.

    • Vortex the mixture thoroughly just before injection to ensure a uniform suspension.

  • Injection Procedure:

    • Gently restrain the rat.

    • Lift the skin on the back, between the shoulder blades, to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the suspension slowly into the subcutaneous space.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Frequency: Administer the injection as required by the experimental design (e.g., every 12 hours or twice daily).[5][6]

Protocol 2: Intraperitoneal (IP) Administration of this compound in Rodents

This protocol is derived from neuropharmacological studies of this compound in rats.[1][7]

Materials:

  • This compound

  • 0.5% Carboxymethylcellulose (CMC) in water

  • Sterile syringes and needles (e.g., 23-25 gauge)

  • Animal balance

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Model: Wistar rats or other appropriate rodent strains.[1]

  • Dosage Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 3, 10, or 30 mg/kg).[1]

  • Formulation Preparation:

    • Weigh the calculated amount of this compound.

    • Suspend the compound in a 0.5% solution of carboxymethylcellulose in water.

    • Vortex the mixture thoroughly to ensure a uniform suspension.

  • Injection Procedure:

    • Gently restrain the rodent, exposing the abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate to ensure the needle has not entered the bladder, intestines, or a blood vessel.

    • Inject the suspension into the peritoneal cavity.

    • Withdraw the needle.

  • Frequency: Administer as a single dose for acute studies or as per the schedule for chronic studies (e.g., daily for 5 days).[7][8]

Visualizations

Signaling Pathways

Ro410960_Signaling_Pathway cluster_catecholamine Catecholamine Metabolism cluster_estrogen Estrogen Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT Estradiol Estradiol Catechol_Estrogens Catechol Estrogens (e.g., 2-Hydroxy E2) Estradiol->Catechol_Estrogens CYP450 Methoxy_Estrogens Methoxy Estrogens (e.g., 2-Methoxy E2) Catechol_Estrogens->Methoxy_Estrogens COMT Ro410960 This compound Ro410960->HVA Inhibits Ro410960->Methoxy_Estrogens Inhibits

Caption: Signaling pathway of this compound as a COMT inhibitor.

Experimental Workflows

Experimental_Workflows cluster_sc Subcutaneous (SC) Injection Workflow cluster_ip Intraperitoneal (IP) Injection Workflow SC_Prep Prepare this compound in Saline + Tween 20 SC_Inject Inject into subcutaneous space SC_Prep->SC_Inject SC_Absorb Absorption into lymphatics and capillaries SC_Inject->SC_Absorb SC_Dist Systemic Distribution SC_Absorb->SC_Dist IP_Prep Prepare this compound in 0.5% CMC IP_Inject Inject into peritoneal cavity IP_Prep->IP_Inject IP_Absorb Absorption via portal vein and peritoneal capillaries IP_Inject->IP_Absorb IP_Metab Potential first-pass metabolism in liver IP_Absorb->IP_Metab IP_Dist Systemic Distribution IP_Metab->IP_Dist

Caption: Experimental workflows for SC and IP injections.

Discussion and Comparison

Absorption and Bioavailability:

  • Intraperitoneal (IP) injection generally leads to faster and more complete absorption for small molecules compared to the subcutaneous route.[9] Drugs administered via the IP route are primarily absorbed into the portal circulation, leading to a significant first-pass effect in the liver.[10] This can be a critical consideration for compounds extensively metabolized by the liver.

  • Subcutaneous (SC) injection typically results in slower and more sustained absorption as the drug diffuses from the injection site into the capillaries and lymphatic vessels.[11] This route avoids the first-pass metabolism that occurs with IP administration, which may lead to higher systemic bioavailability for some drugs. The absorption rate can be influenced by the formulation and local blood flow.

Distribution:

  • The central nervous system (CNS) penetration of this compound has been demonstrated, as evidenced by its effects on striatal dopamine metabolites following IP administration.[1][3][4] The efficiency of CNS penetration following SC versus IP administration has not been directly compared. In general, for small molecules, IP administration can lead to a more rapid peak in plasma concentration, which may facilitate faster entry into the CNS.[9]

Practical Considerations:

  • IP injections carry a higher risk of injection into the intestines or bladder, which can lead to variability in absorption and potential adverse effects.

  • SC injections are generally considered less stressful for the animals and have a lower risk of accidental injection into abdominal organs. However, the formulation can sometimes cause local irritation at the injection site.

The choice between subcutaneous and intraperitoneal administration of this compound should be guided by the specific aims of the research.

  • IP administration may be preferred for studies requiring rapid and high peak plasma concentrations, particularly in neuropharmacological research where acute central effects are being investigated.

  • SC administration is likely more suitable for studies requiring sustained exposure to the drug, such as in long-term efficacy models for conditions like uterine fibroids, where avoiding first-pass metabolism and maintaining steady plasma levels may be advantageous.

Researchers should carefully consider the potential for first-pass metabolism with IP injections and the slower absorption profile of SC injections when designing their experiments and interpreting their results. The detailed protocols provided herein offer a starting point for the successful administration of this compound via both routes.

References

Troubleshooting & Optimization

Stability of Ro 41-0960 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ro 41-0960 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide.[1] For cell culture experiments, DMSO is commonly used. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[2]

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A2: Prepared stock solutions of this compound in a suitable solvent should be aliquoted to avoid repeated freeze-thaw cycles.[3] The recommended storage temperatures and corresponding shelf-lives are summarized in the table below.[2][3][4]

Q3: How long is the powdered form of this compound stable?

A3: When stored as a powder at -20°C, this compound is stable for up to 3 years.[2] It is advisable to protect it from light.

Stability of this compound Stock Solutions

Proper storage is critical to maintain the integrity and activity of this compound stock solutions. The following table summarizes the stability of this compound in solvent and as a powder.

FormulationStorage TemperatureShelf-Life
In Solvent-80°C6 months[2][3][4]
-20°C1 month[2][3][4]
Powder-20°C3 years[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound stock solutions.

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon thawing - Solution may be supersaturated.- Improper thawing procedure.- Gently warm the solution to 37°C and vortex to redissolve.- Thaw the vial quickly in a 37°C water bath.
Inconsistent experimental results - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Use of hygroscopic DMSO.- Prepare fresh stock solutions from powder.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Always use newly opened, high-purity DMSO.[2]
Low or no observable effect in bioassays - Incorrect final concentration.- Inactivation of the compound.- Verify all dilution calculations.- Ensure the stock solution has been stored correctly and is within its shelf-life.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 277.20 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.772 mg.

  • Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to aid dissolution.[2]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3][4]

Signaling Pathway and Experimental Workflow

Mechanism of Action: COMT Inhibition

This compound is a selective inhibitor of Catechol-O-Methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines (e.g., dopamine, norepinephrine, epinephrine) and catechol estrogens. By inhibiting COMT, this compound prevents the methylation of these substrates, leading to an increase in their local concentrations and prolongation of their biological activity.

COMT_Inhibition cluster_0 Normal Metabolic Pathway cluster_1 Effect of this compound Catecholamines Catecholamines (e.g., Dopamine) COMT COMT Catecholamines->COMT Catechol_Estrogens Catechol Estrogens Catechol_Estrogens->COMT Methylated_Metabolites Inactive Methylated Metabolites COMT->Methylated_Metabolites Ro410960 This compound COMT_inhibited COMT Ro410960->COMT_inhibited Increased_Catecholamines Increased Catecholamine Levels & Activity COMT_inhibited->Increased_Catecholamines Increased_Catechol_Estrogens Increased Catechol Estrogen Levels & Activity COMT_inhibited->Increased_Catechol_Estrogens Catecholamines_input Catecholamines Catecholamines_input->COMT_inhibited Catechol_Estrogens_input Catechol Estrogens Catechol_Estrogens_input->COMT_inhibited

COMT inhibition by this compound.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for utilizing this compound in a cell-based experiment.

Experimental_Workflow A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Culture Cells to Desired Confluency D Treat Cells with This compound B->D C->D E Incubate for Desired Time D->E F Perform Downstream Analysis (e.g., Western Blot, qPCR, etc.) E->F

General experimental workflow.

References

Potential off-target effects of Ro 41-0960

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 41-0960. This information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines.[1][2]

Q2: What are the known significant off-target effects of this compound?

The primary documented off-target effects of this compound are modulation of the Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and binding to Transthyretin (TTR). At higher concentrations, it may also exhibit non-specific effects on ion channels, resembling those of a calcium channel blocker.[3][4]

Q3: How does this compound affect SERCA2a activity?

This compound exhibits a dual, calcium-dependent effect on SERCA2a. At intermediate, physiologically relevant calcium concentrations (pCa 6.2-6.4), it acts as an activator, enhancing calcium transport.[1][5] Conversely, at high calcium concentrations (pCa 5.2), it inhibits SERCA2a activity.[1] This modulation appears to be specific to the SERCA2a-phospholamban (PLB) complex.[5]

Q4: I am observing unexpected changes in intracellular calcium dynamics in my experiments with this compound. What could be the cause?

Unexpected calcium signaling events could be attributed to several of this compound's activities. At lower micromolar concentrations, the activation of SERCA2a could alter calcium reuptake into the sarcoplasmic reticulum. At higher concentrations (50-100 µM), this compound can produce changes in Ca2+ dynamics similar to those induced by calcium channel blockers, suggesting a direct or indirect effect on plasma membrane ion channels.[3]

Q5: My experimental results are inconsistent when using this compound in different cell types. Why might this be?

The effects of this compound can be cell-type dependent due to variations in the expression levels of its targets and off-targets. For example, the effect on SERCA2a will be most prominent in cells expressing this isoform, such as cardiomyocytes. Furthermore, its poor membrane permeability may lead to different effective intracellular concentrations in various cell lines.[4]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Related to Calcium Homeostasis
  • Symptom: Observation of altered calcium transients, such as changes in amplitude or duration, that are not consistent with COMT inhibition.

  • Possible Cause: Off-target modulation of SERCA2a or non-specific effects on ion channels.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration for COMT inhibition while minimizing off-target effects. Effects on SERCA2a are observed in the micromolar range.[5]

    • Control Experiments: Include control experiments with known SERCA2a modulators (e.g., thapsigargin for inhibition) or calcium channel blockers to dissect the observed phenotype.

    • Alternative COMT Inhibitors: Consider using a structurally different COMT inhibitor with a distinct off-target profile to confirm that the observed phenotype is not due to COMT inhibition.

Issue 2: Poor Reproducibility in Cell-Based Assays
  • Symptom: High variability in experimental results between replicates or different experimental days.

  • Possible Cause: Poor membrane permeability of this compound, leading to inconsistent intracellular concentrations.

  • Troubleshooting Steps:

    • Permeabilization: For in vitro assays using microsomal preparations, ensure adequate access of the compound to the target. For cell-based assays, consider that achieving a high intracellular concentration might require high extracellular concentrations, which could lead to off-target effects.

    • Incubation Time: Optimize the incubation time to allow for sufficient cellular uptake.

    • Direct Target Engagement Assay: If possible, measure the intracellular concentration of this compound or use a target engagement assay to confirm that the compound is reaching its intended target within the cell.

Quantitative Data on Off-Target Interactions

TargetInteractionQuantitative DataReference
COMT InhibitionIC50: 42 nM[6]
SERCA2a Activation (at intermediate Ca2+)EC50: 22.98 µM (for increased Ca2+ affinity)[5]
SERCA2a Inhibition (at high Ca2+)Observed at concentrations ≥25 µM[7]
Transthyretin (TTR) BindingKd: 15 nM

Experimental Protocols

SERCA2a Ca2+-ATPase Activity Assay

This protocol provides a method to assess the effect of this compound on the ATPase activity of SERCA2a.

  • Principle: The hydrolysis of ATP by SERCA2a is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Materials:

    • Cardiac sarcoplasmic reticulum (SR) microsomes (as a source of SERCA2a)

    • Assay buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

    • Calcium chloride solution (for preparing a range of free Ca2+ concentrations)

    • ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH

    • This compound stock solution (in DMSO)

    • 96-well microplate and a plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, pyruvate kinase, lactate dehydrogenase, and NADH.

    • Add the cardiac SR microsomes to the reaction mixture.

    • Add varying concentrations of this compound (and a DMSO vehicle control) to the wells of the microplate.

    • Initiate the reaction by adding ATP and phosphoenolpyruvate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

    • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

    • Perform the assay at different free calcium concentrations (e.g., pCa 6.2 and pCa 5.2) to observe the dual effects of this compound.

FRET Assay for SERCA2a-PLB Interaction

This protocol describes a Förster Resonance Energy Transfer (FRET) based assay to investigate if this compound disrupts the interaction between SERCA2a and its inhibitory subunit, phospholamban (PLB).

  • Principle: Genetically encoded fluorescent proteins (e.g., GFP and RFP) are fused to SERCA2a and PLB. A change in the interaction between SERCA2a and PLB upon addition of this compound will result in a change in the FRET efficiency between the two fluorophores.

  • Materials:

    • HEK293 cells (or another suitable cell line)

    • Expression vectors for SERCA2a and PLB fused to a FRET pair (e.g., SERCA2a-GFP and PLB-RFP)

    • Cell culture reagents

    • This compound stock solution (in DMSO)

    • A fluorescence plate reader or microscope capable of measuring FRET.

  • Procedure:

    • Co-transfect the HEK293 cells with the SERCA2a and PLB fusion constructs.

    • Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

    • Allow the cells to express the fusion proteins for 24-48 hours.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add varying concentrations of this compound (and a DMSO vehicle control) to the cells.

    • Incubate for a defined period.

    • Measure the FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

    • Calculate the change in FRET efficiency as a function of this compound concentration.

Visualizations

SERCA2a_Regulation_and_Ro410960_Off_Target_Effect cluster_SR_Lumen SR Lumen cluster_Cytosol Cytosol Ca2+_SR Ca2+ Ca2+_cyto Ca2+ SERCA2a SERCA2a Ca2+_cyto->SERCA2a Binds Ro410960 This compound Ro410960->SERCA2a Modulates SERCA2a->Ca2+_SR Pumps PLB PLB PLB->SERCA2a Inhibits Experimental_Workflow_for_Off_Target_Analysis cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays ATPase_Assay SERCA2a Ca2+-ATPase Activity Assay Functional_Effect_on_SERCA2a Functional_Effect_on_SERCA2a ATPase_Assay->Functional_Effect_on_SERCA2a Determines Binding_Assay Transthyretin (TTR) Binding Assay Binding_Affinity_to_TTR Binding_Affinity_to_TTR Binding_Assay->Binding_Affinity_to_TTR Measures FRET_Assay SERCA2a-PLB FRET Assay Effect_on_SERCA2a_PLB_interaction Effect_on_SERCA2a_PLB_interaction FRET_Assay->Effect_on_SERCA2a_PLB_interaction Investigates Calcium_Imaging Intracellular Calcium Imaging Impact_on_Ca_Homeostasis Impact_on_Ca_Homeostasis Calcium_Imaging->Impact_on_Ca_Homeostasis Assesses Electrophysiology Patch-Clamp for Ion Channel Activity Ion_Channel_Modulation Ion_Channel_Modulation Electrophysiology->Ion_Channel_Modulation Evaluates Ro410960 This compound Ro410960->ATPase_Assay Ro410960->Binding_Assay Ro410960->FRET_Assay Ro410960->Calcium_Imaging Ro410960->Electrophysiology

References

Optimizing Ro 41-0960 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ro 41-0960 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of catechol-O-methyltransferase (COMT). COMT is a key enzyme involved in the metabolic degradation of catecholamines (such as dopamine) and catechol estrogens. By inhibiting COMT, this compound can increase the levels of these catechol compounds, thereby influencing their downstream signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A common starting point for this compound concentration is in the low micromolar range. For COMT inhibition in cell culture, concentrations between 1 µM and 20 µM are frequently effective. However, it is always recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a selective COMT inhibitor, some studies have reported off-target effects, particularly at higher concentrations. For instance, it has been shown to modulate the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). At concentrations of 50-100 µM, it has been observed to produce changes in Ca2+ dynamics similar to those induced by Ca2+ channel blockers.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration used may be too low to effectively inhibit COMT in your specific cell type.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
Poor Membrane Permeability: Studies have suggested that this compound may have poor cell membrane permeability, leading to a marginal effect on intracellular targets in some cell types.Increase the incubation time to allow for greater compound uptake. Alternatively, consider using a different COMT inhibitor with better cell permeability if the issue persists.
Low COMT expression: The cell line you are using may have very low endogenous COMT activity, making the effects of inhibition difficult to detect.Confirm COMT expression in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher known COMT expression or overexpressing COMT.
Unexpected Cytotoxicity High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells. Use concentrations well below the toxic threshold for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic level for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments.
Inconsistent or Irreproducible Results Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.Aliquot the stock solution upon preparation and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.
Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can lead to variable responses.Maintain consistent cell culture practices, using cells within a defined passage number range and ensuring they are in a healthy, logarithmic growth phase at the time of treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 and EC50 Values of this compound

Parameter Value Assay/System
IC505-42 nMCOMT inhibition in human mammary tissue cytosolic fractions
IC500.6 nMCOMT methyltransferase assay (in vitro)
EC500.8-27 µMSERCA2a activity stimulation (in situ)
EC500.1 µMNeuroprotective effect against Levodopa-induced toxicity in primary rat rostral mesencephalic tegmentum cultures

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Concentration Cell Line/System Observed Effect
10 µMMCF-7 cellsInhibition of methoxy estradiol formation
10 µMSyrian hamster embryo (SHE) cellsIncreased cell transformation and chromosome aberrations induced by 2-hydroxyestrone
20 µMCaki-1/COMT and ACHN/COMT cellsReversal of 4-hydroxyestradiol-mediated decrease in cell number
100 nMRat hippocampus (in vivo)Blockade of dopamine degradation

Experimental Protocols

Protocol 1: Determination of COMT Activity in Cell Lysates

This protocol is adapted from methods described for measuring COMT activity in vitro.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (50 mM sodium phosphate buffer, pH 7.4, 2 mM MgCl₂)

  • Substrate (e.g., 0.1 mM norepinephrine or dopamine)

  • S-adenosyl-L-methionine (SAM) (200 µM)

  • This compound (for inhibitor control)

  • Stop solution (e.g., perchloric acid)

  • HPLC system for product detection

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein extract with the reaction buffer.

    • Add the substrate (norepinephrine or dopamine) and SAM.

    • For inhibitor control wells, add the desired concentration of this compound.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stop solution.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using HPLC to quantify the formation of the methylated product (e.g., normetanephrine or 3-methoxytyramine).

    • COMT activity can be expressed as the amount of product formed per unit of protein per unit of time.

Protocol 2: Assessment of Catechol Estrogen-Induced DNA Damage using the Comet Assay

This protocol is based on the use of the comet assay to measure DNA damage in cells treated with catechol estrogens and this compound.

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Cell culture medium

  • Catechol estrogen (e.g., 4-hydroxyestradiol)

  • This compound

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed MCF-7 cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the catechol estrogen in the presence or absence of this compound. Include appropriate vehicle controls.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Comet Assay:

    • Harvest the cells and resuspend them in PBS.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells by immersing the slides in the lysis solution provided in the kit.

    • Perform alkaline electrophoresis according to the kit's instructions to unwind and separate the damaged DNA.

    • Neutralize and stain the DNA with a fluorescent dye.

  • Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, or tail moment using appropriate image analysis software.

    • An increase in these parameters indicates a higher level of DNA damage.

Visualizations

Signaling_Pathway cluster_0 COMT Inhibition by this compound cluster_1 Upstream Substrates cluster_2 Downstream Effects This compound This compound COMT COMT This compound->COMT inhibits Increased Catechol Estrogen Levels Increased Catechol Estrogen Levels COMT->Increased Catechol Estrogen Levels leads to Increased Dopamine Levels Increased Dopamine Levels COMT->Increased Dopamine Levels leads to Catechol Estrogens Catechol Estrogens Catechol Estrogens->COMT metabolized by Catecholamines (Dopamine) Catecholamines (Dopamine) Catecholamines (Dopamine)->COMT metabolized by Modulation of Gene Expression Modulation of Gene Expression Increased Catechol Estrogen Levels->Modulation of Gene Expression Apoptosis Apoptosis Modulation of Gene Expression->Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation Modulation of Gene Expression->Decreased Cell Proliferation

Caption: Signaling pathway affected by this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis A Dose-Response Curve (0.1 µM - 100 µM) C Determine Optimal Non-Toxic Concentration A->C B Cytotoxicity Assay (MTT/LDH) B->C D COMT Activity Assay C->D E Cell Proliferation/Viability Assay C->E F DNA Damage Assay (Comet Assay) C->F G Gene Expression Analysis (qPCR/Western Blot) C->G H Analyze and Interpret Results D->H E->H F->H G->H Troubleshooting_Logic Start Experiment with this compound ObservedEffect Expected Effect Observed? Start->ObservedEffect Cytotoxicity Unexpected Cytotoxicity? Start->Cytotoxicity NoEffect No Effect Observed ObservedEffect->NoEffect No Success Experiment Successful ObservedEffect->Success Yes Cytotoxicity->ObservedEffect No ToxicEffect Cytotoxicity Observed Cytotoxicity->ToxicEffect Yes CheckConcentration Increase Concentration (Dose-Response) NoEffect->CheckConcentration CheckPermeability Increase Incubation Time NoEffect->CheckPermeability CheckCOMT Verify COMT Expression NoEffect->CheckCOMT CheckConcentration->ObservedEffect CheckPermeability->ObservedEffect LowerConcentration Lower Concentration ToxicEffect->LowerConcentration CheckSolvent Check Solvent Concentration ToxicEffect->CheckSolvent LowerConcentration->Cytotoxicity

Troubleshooting inconsistent results with Ro 41-0960

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Catechol-O-Methyltransferase (COMT).[1][2] COMT is a crucial enzyme involved in the degradation of catecholamines, such as dopamine, and catechol estrogens. By inhibiting COMT, this compound prevents the methylation of these substrates, leading to an increase in their bioavailability and duration of action.[3]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C for up to four years.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2] The compound is light-sensitive and should be protected from light.

Q3: What are the known off-target effects of this compound?

While this compound is a selective COMT inhibitor, some studies have reported off-target effects, particularly at higher concentrations. These include the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[5] At concentrations of 50-100 µM, this compound has been observed to produce changes in Ca2+ dynamics similar to those induced by Ca2+ channel blockers.[6][7] It has also been noted for its poor membrane permeability, which could influence its effects in cell-based assays.[6][8]

Troubleshooting Guide

Q1: I am observing inconsistent inhibitory effects on COMT activity. What could be the cause?

Inconsistent COMT inhibition can stem from several factors:

  • Compound Stability: Ensure that the stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.

  • Solubility Issues: this compound has limited solubility in aqueous solutions.[9] Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media.[1] Incomplete dissolution can lead to lower effective concentrations.

  • Inter-individual Variations: COMT activity can vary significantly between different tissue samples and cell lines.[10][11] This can lead to different IC50 values. It is recommended to perform a dose-response curve for each new experimental system.

  • pH of the Medium: The pKa of this compound is 5.5, meaning it is predominantly charged at physiological pH.[6] Variations in the pH of your experimental buffer could potentially affect its activity.

Q2: My results in cell-based assays are not consistent with in vitro enzyme assays. Why might this be?

Discrepancies between enzymatic and cell-based assays can be attributed to:

  • Poor Membrane Permeability: this compound has been reported to have poor cell membrane permeability.[6][8] This can result in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium, leading to reduced efficacy in whole-cell experiments.

  • Off-Target Effects: At higher concentrations, off-target effects on proteins like SERCA2a and ion channels can lead to cellular responses that are not mediated by COMT inhibition.[5][6][7] This is particularly relevant if the downstream readout of your assay is sensitive to changes in calcium signaling.

  • Cellular Metabolism of this compound: While not extensively documented, it is possible that the cell line you are using metabolizes this compound, reducing its effective concentration over time.

Q3: I am seeing unexpected changes in calcium signaling in my experiments. Is this related to this compound?

Yes, this is a possibility. Studies have shown that this compound can directly interact with the SERCA2a calcium pump.[5] It has been shown to enhance SERCA2a's calcium transport at intermediate calcium concentrations and inhibit it at maximal concentrations.[5] At concentrations of 50-100 µM, it can induce effects similar to calcium channel blockers.[6][7] If your experimental system is sensitive to calcium dynamics, consider using a lower concentration of this compound or a different COMT inhibitor without known effects on calcium channels.

Quantitative Data

Table 1: Inhibitory Potency of this compound on COMT Activity

Tissue/Cell LineSubstrateIC50 / EC50Reference
Healthy Human Mammary Tissue Cytosol2-OHE2 / 4-OHE25-42 nM (IC50)[10][11]
Primary Rat Rostral Mesencephalic Tegmentum CulturesLevodopa0.1 µM (EC50)[5]
CHO cells expressing NETNorepinephrine23 ± 5 nM (EC50)[12]
Rat Liver and Brain2.2 - 160 nM (IC50)[13]
MCF-7 Cell Lysate4-OHE2~10 µM (Significant Inhibition)[14][15]

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on COMT activity in a cell-free system.

  • Prepare Reagents:

    • Assay Buffer: 0.2M N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid, pH 7.6 at 37°C.

    • Substrate: 0.5 mM 3,4-Dihydroxyacetophenone (DHAP). Prepare fresh.

    • Co-factor: 5 mM S-Adenosyl-L-Methionine (SAM). Prepare fresh and keep on ice.

    • Activator: 6 mM Magnesium Chloride (MgCl2).

    • Reducing Agent: 20 mM Dithiothreitol (DTT).

    • COMT Enzyme Solution: Prepare a solution of approximately 1000 units/ml of COMT in cold Assay Buffer. Perform serial dilutions as needed.

    • Inhibitor: Prepare a stock solution of this compound in DMSO and make serial dilutions in the Assay Buffer.

    • Stop Solution: 0.4 M Sodium Borate, pH 10.0 at 37°C.

  • Assay Procedure:

    • In a microplate, add the following in order: Assay Buffer, MgCl2, DTT, and the desired concentration of this compound or vehicle control.

    • Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (DHAP) and co-factor (SAM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the Stop Solution.

  • Detection:

    • The formation of the O-methylated product can be measured spectrophotometrically at an absorbance of 344 nm.

    • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Analysis of Dopamine Metabolism in Cell Culture

This protocol outlines a method to assess the effect of this compound on dopamine metabolism in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture:

    • Culture SH-SY5Y cells in your preferred medium until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes.

    • Add L-DOPA (e.g., 50 µM) to the culture medium.

    • Incubate the cells for the desired time period (e.g., 48 hours).

  • Sample Collection:

    • Collect the cell culture medium (extracellular fraction).

    • Wash the cells with ice-cold PBS, then lyse the cells to collect the intracellular fraction.

  • Analysis:

    • Analyze the concentrations of dopamine and its metabolites (e.g., HVA, DOPAC) in both the extracellular and intracellular fractions using a suitable method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

    • Compare the levels of dopamine and its metabolites in the this compound-treated cells to the control cells. A decrease in HVA levels is indicative of COMT inhibition.[16]

Visualizations

COMT_Pathway cluster_0 Catecholamine Metabolism cluster_1 Metabolites Dopamine Dopamine COMT COMT Dopamine->COMT Catechol_Estrogens Catechol Estrogens Catechol_Estrogens->COMT HVA 3-Methoxytyramine (3-MT) -> Homovanillic Acid (HVA) Methoxyestrogens Methoxyestrogens COMT->HVA Methylation COMT->Methoxyestrogens Methylation Ro410960 This compound Ro410960->COMT Inhibition

Caption: Signaling pathway of COMT and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Storage Verify Storage & Handling of this compound Start->Check_Storage Check_Solubility Confirm Complete Solubilization Check_Storage->Check_Solubility Dose_Response Perform Dose-Response Curve Check_Solubility->Dose_Response Consider_Permeability Assess Cell Permeability Dose_Response->Consider_Permeability Check_Off_Target Evaluate Potential Off-Target Effects Consider_Permeability->Check_Off_Target Outcome Consistent Results Check_Off_Target->Outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mitigating Ro 41-0960 Off-Target Effects on SERCA2a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ro 41-0960, a catechol-O-methyltransferase (COMT) inhibitor, who may be encountering off-target effects on the cardiac sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound, and what is its known off-target?

A1: The primary and intended target of this compound is catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines.[1] However, studies have revealed that this compound can exert off-target effects on SERCA2a, the cardiac isoform of the sarco/endoplasmic reticulum Ca2+-ATPase, which is a critical regulator of cardiac muscle contraction and relaxation.[2][3][4]

Q2: How does this compound affect SERCA2a activity?

A2: The effect of this compound on SERCA2a is complex and appears to be concentration-dependent. Some studies report that at intermediate calcium concentrations (pCa 6.2-6.4), this compound can increase the apparent Ca2+ affinity of SERCA2a, effectively activating the pump.[4][5][6] This activation is thought to be mediated by reversing the inhibitory effect of phospholamban (PLB), a regulatory protein of SERCA2a.[1][5] Conversely, other studies have shown that at higher concentrations (≥25 µM), this compound can inhibit SERCA2a activity.[2][7]

Q3: What is the proposed mechanism of the off-target effect on SERCA2a?

A3: The off-target effect of this compound on SERCA2a is likely not a direct activation of the enzyme itself but rather a modulation of its interaction with phospholamban (PLB).[4][5] Evidence suggests that this compound can alter the conformation of the SERCA2a-PLB complex, leading to a functional effect that mimics the reversal of PLB inhibition.[1][4][5] This is supported by findings that the compound has no effect on SERCA1a, the skeletal muscle isoform that is not regulated by PLB.[5]

Q4: Why is it important to consider the off-target effects of this compound in my experiments?

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cellular assays involving this compound.

  • Possible Cause: The observed cellular phenotype may be influenced by the off-target effects of this compound on SERCA2a, especially in cardiac or other muscle cell types.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve Analysis: Test a wide range of this compound concentrations. A biphasic response, where you observe one effect at lower concentrations and a different or opposite effect at higher concentrations, may indicate the presence of off-target effects.

    • Use a Structurally Unrelated COMT Inhibitor: To confirm that the observed effect is due to COMT inhibition, use another COMT inhibitor with a different chemical structure (e.g., Tolcapone or Entacapone).[8] If the phenotype is reproduced, it is more likely to be an on-target effect.

    • Utilize a Cell Line Lacking SERCA2a or PLB: If possible, repeat the experiment in a cell line that does not express SERCA2a or its regulator, phospholamban. If the unexpected phenotype disappears, it strongly suggests it was caused by the off-target interaction.

Issue 2: Difficulty in distinguishing between on-target COMT inhibition and off-target SERCA2a effects.

  • Possible Cause: The downstream signaling pathways of COMT and SERCA2a may converge, making it difficult to isolate the effects of each.

  • Troubleshooting Steps:

    • Measure SERCA2a Activity Directly: Perform a Ca-ATPase activity assay (see Experimental Protocols section) on lysates from cells treated with this compound at the concentrations used in your primary experiments. This will directly quantify the extent of the off-target effect.

    • Knockdown of the Primary Target: Use siRNA or CRISPR/Cas9 to reduce the expression of COMT. If the phenotype observed with this compound is still present in COMT-knockdown cells, it is likely due to an off-target effect.

    • Rescue Experiment: If you have identified a specific downstream effector of SERCA2a, attempt to rescue the this compound-induced phenotype by modulating this effector.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

TargetParameterValueSpecies/SystemReference
COMT IC500.6 nMHuman[8]
IC505 - 42 nMHuman Mammary Tissue[9]
IC5012 ± 9 nMRecombinant[10]
IC5050 nM---[11]
SERCA2a EC50 (Ca2+ affinity)22.98 µMCardiac Sarcoplasmic Reticulum[5][6][12]
Inhibition≥25 µMCardiac Sarcoplasmic Reticulum[2][7]
Vmax Decrease~30% at 100 µMCardiac Sarcoplasmic Reticulum[2][7]

Experimental Protocols

Key Experiment: NADH-Coupled Ca-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes (or cell lysates containing SERCA2a)

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • ATP Solution: 100 mM ATP in water

  • NADH Solution: 10 mM NADH in assay buffer (prepare fresh and protect from light)

  • Phosphoenolpyruvate (PEP) Solution: 100 mM PEP in water

  • Lactate dehydrogenase (LDH) and Pyruvate kinase (PK) enzyme mixture (e.g., from rabbit muscle)

  • Calcium Chloride (CaCl2) stock solution (e.g., 10 mM)

  • This compound stock solution (in DMSO)

  • Calcium Ionophore (e.g., A23187)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, add the following to a final volume of 200 µL:

    • Assay Buffer

    • 1 mM ATP

    • 0.2 mM NADH

    • 1 mM PEP

    • LDH/PK enzyme mix (concentration to be optimized)

    • Cardiac SR microsomes (e.g., 20 µg protein)

    • Varying concentrations of this compound (or vehicle control - DMSO)

  • Calcium Titration: Add varying amounts of CaCl2 stock solution to achieve a range of free Ca2+ concentrations (pCa 8 to pCa 5). The exact volumes can be calculated using a free calcium concentration calculator.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration and any pre-incubation effects of the compound.

  • Initiate the Reaction: Add ATP to each well to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340 per minute) for each condition.

    • Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the extinction coefficient of NADH (6220 M-1cm-1).

    • Plot the SERCA2a activity (rate of ATP hydrolysis) as a function of free Ca2+ concentration (pCa).

    • Compare the curves for the vehicle control and different concentrations of this compound to determine its effect on Ca2+ affinity (shift in the curve) and maximal activity (Vmax).

Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway: COMT Inhibition cluster_OffTarget Off-Target Pathway: SERCA2a Modulation Catecholamines Catecholamines (e.g., Dopamine, Epinephrine) COMT COMT Catecholamines->COMT Metabolites Inactive Metabolites Ro410960_on This compound Ro410960_on->COMT Inhibition COMT->Metabolites Ca_cyto Cytosolic Ca2+ SERCA2a SERCA2a Ca_cyto->SERCA2a Transport Ca_SR SR Ca2+ SERCA2a->Ca_SR PLB Phospholamban (PLB) PLB->SERCA2a Inhibition Ro410960_off This compound Ro410960_off->PLB Modulates Interaction

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_Problem Problem Identification cluster_Troubleshooting Troubleshooting Steps cluster_Confirmation Confirmation of Off-Target Effect A Unexpected Phenotype with this compound B Dose-Response Curve A->B C Use Structurally Unrelated Inhibitor A->C D Direct SERCA2a Activity Assay A->D E Target Knockdown (COMT) A->E F Biphasic Response Observed B->F G Different Phenotype with other COMT-i C->G H Direct Modulation of SERCA2a Activity D->H I Phenotype Persists in COMT Knockdown E->I

Caption: Troubleshooting workflow for this compound off-target effects.

References

Ro 41-0960 side effects and toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of Ro 41-0960 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound in animal models?

A1: Based on available preclinical studies, this compound has been shown to be well-tolerated in rats with no apparent signs of toxicity when administered at therapeutic doses.[1][2] In a study on Eker rats, daily administration of 150 mg/kg of this compound for up to four weeks did not result in any observable adverse effects or mortality.[1]

Q2: Has this compound shown any organ-specific toxicity in animal studies?

A2: Histological examinations of various organs in Eker rats, including the liver and uterus, have revealed no evidence of tissue damage or necrosis following treatment with this compound.[1][3] Furthermore, PET scans in baboons have shown high uptake of [18F]Ro41-0960 in the liver and kidneys, which is consistent with the high concentration of its target enzyme, COMT, in these organs. This binding was found to be reversible and did not appear to cause acute damage.[4]

Q3: What are the known effects of this compound on liver function in animals?

A3: In studies conducted on Eker rats, this compound did not have a significant impact on liver function. Key liver enzyme levels, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and total bilirubin, remained unchanged after four weeks of daily treatment compared to vehicle-treated control animals.[1]

Q4: Are there any observed effects of this compound on bone metabolism in animal models?

A4: Studies in the Eker rat model have assessed the impact of this compound on bone health by measuring urinary levels of deoxypyridinoline (DPD), a marker for bone decalcification. The results showed no significant changes in DPD levels in rats treated with this compound compared to the control group, suggesting a negligible effect on bone resorption under the tested conditions.[1]

Q5: Does this compound cross the blood-brain barrier in animal models?

A5: Positron emission tomography (PET) studies using F-18 labeled this compound in baboons and mice have demonstrated negligible uptake of the compound in the brain.[5] The brain-to-plasma ratio of the radiolabeled compound was very low, suggesting that the majority of the detected signal in the brain was from the blood within cerebral vessels rather than brain tissue itself.[5] This raises questions about whether the central pharmacological effects are mediated by its direct presence in the brain.[5]

Q6: What are the known interactions of this compound with other substances in animal models?

A6: this compound has been shown to potentiate the hyperthermic and serotonergic neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA) in rats.[6] It has also been studied in conjunction with L-DOPA, where it was found to prevent the L-DOPA-induced increase in plasma homocysteine levels in rats.[6][7] In in vitro studies, it has demonstrated a protective effect against L-DOPA-induced toxicity in primary rat mesencephalic cultures.[8]

Quantitative Data Summary

Table 1: Effect of this compound on Liver Function Tests in Eker Rats [1]

ParameterVehicle Control (4 weeks)This compound (150 mg/kg bid, 4 weeks)
AST (U/L)No significant change reportedNo significant change reported
ALT (U/L)No significant change reportedNo significant change reported
Total Bilirubin (mg/dL)No significant change reportedNo significant change reported

Table 2: Effect of this compound on Bone Decalcification Marker in Eker Rats [1]

ParameterVehicle ControlThis compound (150 mg/kg bid)
Urinary Deoxypyridinoline (DPD)No significant change reportedNo significant change reported

Table 3: Neurochemical Effects of this compound in Rat Striatum [6][9][10]

Neurotransmitter/MetaboliteEffect
Dopamine (DA)Increased
3,4-dihydroxyphenylacetic acid (DOPAC)Increased
Homovanillic acid (HVA)Decreased

Experimental Protocols

Protocol 1: Uterine Fibroid Shrinkage and Safety Assessment in the Eker Rat Model [1]

  • Animal Model: Female Eker rats, which spontaneously develop uterine leiomyomas.

  • Treatment: this compound was suspended in saline with a few drops of Tween 20. Animals were treated with subcutaneous injections of this compound at a dose of 150 mg/kg twice a day.

  • Duration: 4 weeks.

  • Assessments:

    • Tumor volume was measured at baseline and at 2 and 4 weeks post-treatment.

    • Histological evaluation of various organs was performed using H&E staining at 2 and 4 weeks.

    • Liver function tests (AST, ALT, total bilirubin) were conducted at 2 and 4 weeks.

    • Urinary levels of the bone decalcification marker deoxypyridinoline (DPD) were evaluated.

Visualizations

Ro41_0960_Mechanism_of_Action cluster_estrogen Estrogen Metabolism cluster_inhibition cluster_outcome Physiological Outcome Estradiol (E2) Estradiol (E2) Catechol Estrogens (2-OHE2) Catechol Estrogens (2-OHE2) Estradiol (E2)->Catechol Estrogens (2-OHE2) Hydroxylation Methoxyestrogens Methoxyestrogens Catechol Estrogens (2-OHE2)->Methoxyestrogens Methylation Increased 2-OHE2 Increased 2-OHE2 Catechol Estrogens (2-OHE2)->Increased 2-OHE2 COMT COMT This compound This compound This compound->COMT Inhibits Systemic Hypoestrogenic Status Systemic Hypoestrogenic Status Increased 2-OHE2->Systemic Hypoestrogenic Status

Caption: Mechanism of this compound in altering estrogen metabolism.

Dopamine_Metabolism_Inhibition cluster_results Observed Effects Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO Increased Dopamine Increased Dopamine Dopamine->Increased Dopamine HVA HVA DOPAC->HVA COMT Increased DOPAC Increased DOPAC DOPAC->Increased DOPAC Decreased HVA Decreased HVA HVA->Decreased HVA This compound This compound COMT COMT This compound->COMT Inhibits Experimental_Workflow_Eker_Rat start Start: Eker Rats with Uterine Leiomyomas treatment This compound Administration (150 mg/kg bid, s.c.) start->treatment control Vehicle Control start->control duration Duration: 4 Weeks treatment->duration control->duration assessments Assessments: - Tumor Volume - Histopathology - Liver Function Tests - Bone Marker (DPD) duration->assessments end End: Data Analysis assessments->end

References

Technical Support Center: Ro 41-0960 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the preparation of Ro 41-0960 for in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting tips to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of this compound?

A1: The solubility of this compound varies significantly across different solvents. It is readily soluble in organic solvents like DMSO, DMF, and ethanol, but has limited solubility in aqueous solutions.[1][2] A summary of its solubility is provided in the table below.

Q2: What is a recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing a concentrated stock solution due to the high solubility of this compound in these solvents.[1] For in vitro cellular assays, a 10 mM stock in ethanol is a common practice.[3] Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[4]

Q3: How can I prepare this compound for aqueous-based in vivo administration, such as intravenous or intraperitoneal injection?

A3: Due to its poor water solubility, direct dissolution in aqueous buffers is challenging.[1] Here are two common approaches:

  • Co-solvent method: First, dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol. Then, dilute this stock solution with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.

  • Use of solubilizing agents: Formulations with agents like 2-hydroxypropyl-β-cyclodextrin can significantly enhance the aqueous solubility of this compound.

Q4: What are some reported vehicles and routes of administration for this compound in vivo?

A4: this compound has been successfully administered in vivo through various routes, including:

  • Intravenous (IV) injection: A study involving PET imaging in rats used a single intravenous injection at a dose of 0.6 mg/kg, with a concentration of approximately 0.6 mg/ml.[5]

  • Intraperitoneal (IP) injection: In studies investigating its effects on reserpine-induced conditions in mice, this compound was administered via intraperitoneal injection.[6]

  • Oral (PO) administration: For studies on preterm birth in rats, this compound was given orally at a dose of 33 mg/kg.[7]

  • Subcutaneous (SC) injection: In the same preterm birth study, subcutaneous injections were also used with doses of 75 mg/kg and 150 mg/kg, using methylcellulose as a vehicle.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethylformamide (DMF)20 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)≥15 mg/mL
Ethanol20 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.2 mg/mL[1]
WaterSlightly soluble (<0.7 mg/mL)
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin1.0 - 2.8 mg/mL
Aqueous buffer (pH > 5)Soluble
0.1 M HClSlightly soluble

Troubleshooting Guide

IssuePossible CauseRecommendation(s)
Precipitation upon dilution in aqueous buffer The concentration of the organic solvent in the final solution is too low to maintain solubility, or the final concentration of this compound exceeds its aqueous solubility limit.- Increase the proportion of the co-solvent (e.g., DMSO, ethanol) if tolerated by the animal model. - Consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin. - Gently warm the solution to 37°C to aid dissolution.[8] - Prepare a more dilute final solution.
Difficulty dissolving the compound This compound is a solid and may require energy to dissolve.- Vortex or sonicate the solution. - As mentioned, gentle warming to 37°C can improve solubility.[8]
Inconsistent experimental results The compound may not be fully in solution, leading to inaccurate dosing. The stability of the prepared solution may be compromised.- Ensure the compound is completely dissolved before administration. Visually inspect for any precipitate. - Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions for more than one day.[9]

Experimental Protocols & Workflows

General Protocol for Preparing this compound for In Vivo Administration

The following workflow outlines the general steps for preparing this compound for in vivo use.

G cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Dosing Solution cluster_admin Administration weigh Weigh this compound dissolve Dissolve in appropriate organic solvent (e.g., DMSO) weigh->dissolve 1 calculate Calculate required volume of stock and vehicle dissolve->calculate dilute Dilute stock solution with in vivo vehicle (e.g., saline, PBS with cyclodextrin) calculate->dilute 2 mix Vortex/sonicate to ensure complete dissolution dilute->mix 3 administer Administer to animal via chosen route (IV, IP, PO, SC) mix->administer

References

Impact of hygroscopic DMSO on Ro 41-0960 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Ro 41-0960, with a specific focus on the impact of using hygroscopic (water-absorbent) dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2][3] It is supplied as a solid, typically a yellow crystalline powder.[4] Its solubility varies significantly across different solvents. While it is only slightly soluble in water, it shows good solubility in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[4][5]

Q2: What does it mean that DMSO is "hygroscopic" and why is this important?

DMSO is highly hygroscopic, which means it readily absorbs moisture from the atmosphere.[6][7][8] This property is significant because the absorption of water can alter the physical and chemical properties of DMSO as a solvent.[9][10] Even brief exposure to ambient air can lead to a notable increase in water content.[6][7]

Q3: How does absorbed water in DMSO affect its solvent properties for compounds like this compound?

The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[9][10] Water alters the solvent's polarity and structure, making it more difficult to dissolve large lipophilic compounds.[9] For this compound specifically, suppliers explicitly warn that hygroscopic DMSO has a significant negative impact on its solubility.[2] This can lead to issues such as incomplete dissolution, precipitation of the compound from stock solutions, and ultimately, inaccurate concentrations in experimental assays.

Q4: My this compound solution, which was clear, now shows precipitation. What could be the cause?

Precipitation from a DMSO stock solution upon storage or after freeze-thaw cycles is a common problem.[9][10] This is often caused by the DMSO absorbing atmospheric moisture over time. The increased water content reduces the solubility of this compound, causing it to crash out of the solution.[9] Freeze-thaw cycles can exacerbate this issue.[9]

Q5: How should I properly handle and store DMSO and this compound to avoid solubility issues?

  • DMSO: Use anhydrous (dry) DMSO from a freshly opened bottle whenever possible. For critical applications, purchase small-volume bottles to minimize the frequency of opening. Store DMSO in a tightly sealed container in a dry environment, preferably in a desiccator.

  • This compound: The solid compound should be stored at 2-8°C, protected from light.[4] Stock solutions in DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2] Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.

Data Summary

Table 1: Reported Solubility of this compound

SolventReported SolubilitySource(s)
DMSO≥15 mg/mL, 20 mg/mL[2][4][5][11][12]
EthanolSoluble, ~20 mg/mL[4][5][12]
Dimethylformamide (DMF)~20 mg/mL[5][12]
WaterSlightly soluble, <0.7 mg/mL[4]
PBS (pH 7.2)0.2 mg/mL[12]

Note: Solubility values can vary between suppliers and batches. Warming and sonication may be required to achieve maximum solubility.[2][12]

Troubleshooting Guide: this compound Dissolution Failure

If you are experiencing difficulty dissolving this compound or notice precipitation, follow these steps.

Visual Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Solubility Issues A Start: Solubility Issue Observed (Precipitation / Incomplete Dissolution) B Step 1: Verify Solvent Quality Is the DMSO anhydrous and from a fresh bottle? A->B C Action: Discard old DMSO. Use new, anhydrous DMSO from a sealed bottle. B->C No D Step 2: Optimize Dissolution Method Did you warm (37°C) and sonicate the solution? B->D Yes C->D E Action: Gently warm the tube and use an ultrasonic bath to aid dissolution. D->E No F Step 3: Re-evaluate Concentration Is the target concentration realistic based on reported solubility? D->F Yes E->F G Action: Prepare a more dilute solution. Refer to solubility data. F->G No H Success: this compound is fully dissolved. Aliquot and store properly. F->H Yes G->H

Caption: Workflow for troubleshooting this compound solubility.

Logical Impact of Hygroscopic DMSO

G cluster_1 Impact of Water on DMSO and this compound A DMSO exposed to ambient air B DMSO absorbs water (H₂O) (Hygroscopic Property) A->B C Formation of 'Wet' DMSO B->C D Altered Solvent Properties (Increased Polarity, More Structured) C->D E Decreased Solubility of Lipophilic this compound D->E F Experimental Problems: - Incomplete Dissolution - Precipitation - Inaccurate Concentration E->F

Caption: How atmospheric moisture impacts this compound solutions.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Materials: this compound (solid), anhydrous DMSO (newly opened bottle), sterile microcentrifuge tubes, vortex mixer, and ultrasonic water bath.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound and place it in a sterile tube. c. Add the calculated volume of anhydrous DMSO to reach the desired concentration (e.g., 20 mg/mL). d. Vortex the solution vigorously for 1-2 minutes. e. If the solid is not fully dissolved, warm the tube gently in a 37°C water bath for 5-10 minutes.[12] f. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.[2][12] g. Once the solution is clear, aliquot it into single-use tubes for storage at -20°C or -80°C.

Protocol 2: Procedure for Drying DMSO

For highly sensitive experiments requiring absolutely anhydrous DMSO, previously opened solvent can be dried.

  • Materials: DMSO, anhydrous calcium sulfate (CaSO₄) or powdered barium oxide (BaO), distillation apparatus, calcium hydride (CaH₂), and 4 Å molecular sieves.

  • Procedure: a. Add anhydrous CaSO₄ to the DMSO and let it stand overnight.[6] b. Decant the DMSO from the drying agent.[6] c. For further drying, distill the DMSO over calcium hydride (CaH₂) at reduced pressure (boiling point is ~75°C at 16 hPa).[6] d. Store the freshly distilled, anhydrous DMSO over 4 Å molecular sieves in a tightly sealed, dark bottle to prevent reabsorption of moisture.[6]

References

Validation & Comparative

A Head-to-Head Comparison of Ro 41-0960 and Entacapone in Catechol-O-Methyltransferase (COMT) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent catechol-O-methyltransferase (COMT) inhibitors: Ro 41-0960 and entacapone. By presenting quantitative data, experimental methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of Parkinson's disease treatment, inhibiting COMT is a key strategy to increase the bioavailability of levodopa, a precursor to dopamine, by preventing its peripheral conversion to 3-O-methyldopa (3-OMD). This compound and entacapone are two well-characterized COMT inhibitors. While entacapone is a peripherally acting inhibitor used clinically, this compound is a potent inhibitor that can also cross the blood-brain barrier, making it a valuable tool in preclinical research.[1][2]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and entacapone against COMT from various sources.

InhibitorEnzyme SourceIC50 (nM)Reference
This compound Human Mammary Tissues (cytosolic)5 - 42[3]
Recombinant Human S-COMT46.1[4]
Recombinant Human COMT50[5]
Entacapone Rat Liver Soluble COMT14.3[6][7]
Rat Liver Total COMT20.1[6][7]
Rat Liver Membrane-Bound COMT73.3[6][7]
Human Liver151[8]
Rat Brain10[9]
Rat Erythrocytes20[9]
Rat Liver160[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination and comparison of COMT inhibitory activity. Below is a detailed methodology for a typical in vitro COMT inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., this compound or entacapone) for COMT.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • S-Adenosyl-L-methionine (SAM) as the methyl donor

  • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid, norepinephrine, or a fluorescent substrate like 3-cyano-7-hydroxy-4-methylcoumarin)

  • Test inhibitors (this compound, entacapone) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Magnesium chloride (MgCl2), an essential cofactor for COMT activity

  • Dithiothreitol (DTT) to maintain a reducing environment

  • Stop solution (e.g., 0.1% formic acid in acetonitrile)

  • Microplate reader for detection (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitors, SAM, and the catechol substrate in the appropriate solvents.

    • Prepare the assay buffer containing MgCl2 and DTT at their final desired concentrations.

  • Enzyme Reaction Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Add the recombinant human S-COMT to each well and pre-incubate the mixture for a specified time (e.g., 5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the methyl donor, SAM, and the catechol substrate to each well.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 6-15 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Detection:

    • Measure the formation of the methylated product. The detection method will depend on the substrate used:

      • For non-fluorescent substrates, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be used to separate and quantify the product.

      • For fluorescent substrates, a microplate reader can measure the change in fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of COMT Inhibition and Levodopa Metabolism cluster_periphery Periphery cluster_brain Brain Levodopa_peripheral Levodopa Dopamine_peripheral Dopamine Levodopa_peripheral->Dopamine_peripheral Metabolism OMD 3-O-Methyldopa Levodopa_peripheral->OMD Metabolism Levodopa_brain Levodopa Levodopa_peripheral->Levodopa_brain Crosses BBB HVA Homovanillic acid Dopamine_peripheral->HVA Metabolism COMT_peripheral COMT DDC_peripheral DDC Dopamine_brain Dopamine Levodopa_brain->Dopamine_brain Metabolism Dopamine_brain->HVA Metabolism COMT_brain COMT DDC_brain DDC Inhibitor COMT Inhibitor (Entacapone, this compound) Inhibitor->COMT_peripheral Inhibition Inhibitor->COMT_brain Inhibition (this compound) Ro410960_specific This compound also inhibits central COMT Experimental Workflow for COMT Inhibition Assay start Start reagent_prep Prepare Reagents (Buffer, Inhibitors, SAM, Substrate) start->reagent_prep plate_setup Set up 96-well plate with varying inhibitor concentrations reagent_prep->plate_setup pre_incubation Add COMT enzyme and pre-incubate at 37°C plate_setup->pre_incubation reaction_initiation Initiate reaction by adding SAM and substrate pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_termination Terminate reaction with stop solution incubation->reaction_termination detection Measure product formation (HPLC-MS or Fluorescence) reaction_termination->detection data_analysis Calculate % inhibition and determine IC50 value detection->data_analysis end End data_analysis->end

References

A Comparative Guide to Ro 41-0960 and Other Nitrocatechol COMT Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the nitrocatechol catechol-O-methyltransferase (COMT) inhibitor Ro 41-0960 with other prominent inhibitors in its class, including entacapone, tolcapone, opicapone, and nitecapone. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. It also metabolizes catechol-containing drugs, most notably levodopa (L-DOPA), the primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability and half-life of L-DOPA are increased, leading to more stable plasma concentrations and improved motor symptom control in Parkinson's patients. Nitrocatechol-based compounds represent a major class of potent and selective COMT inhibitors.

Classification of Nitrocatechol COMT Inhibitors

Nitrocatechol COMT inhibitors can be broadly categorized based on their ability to cross the blood-brain barrier (BBB):

  • Peripherally Acting Inhibitors: These inhibitors, such as entacapone and opicapone, do not readily cross the BBB and primarily act on COMT in peripheral tissues like the liver and gut.[1]

  • Broad-Spectrum Inhibitors: This category includes inhibitors like tolcapone and this compound, which can cross the BBB and inhibit both peripheral and central COMT.[2]

In Vitro Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against the two isoforms of COMT: the soluble form (S-COMT) and the membrane-bound form (MB-COMT). S-COMT is the predominant form in most peripheral tissues, while MB-COMT is more abundant in the brain.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Nitrocatechol COMT Inhibitors

InhibitorTarget EnzymeIC50 (nM)Source OrganismReference
This compound Rat Liver COMT~40Rat[3]
Entacapone Rat Liver COMT160Rat[3]
Human Liver COMT151Human[4]
Tolcapone Rat Liver COMT40Rat[3]
Human Liver COMT773Human[4]
Nitecapone Rat Liver COMT310Rat[3]
Opicapone Recombinant Human S-COMT-Human-
Recombinant Human MB-COMT-Human-

In Vivo Efficacy and Pharmacological Effects

The in vivo efficacy of COMT inhibitors is often assessed by their ability to potentiate the effects of L-DOPA in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model. Key parameters measured include the impact on striatal levels of dopamine and its metabolites.

Table 2: Comparative In Vivo Effects of Nitrocatechol COMT Inhibitors in Rodent Models

InhibitorAnimal ModelDosageKey FindingsReference
This compound Reserpinized rats30 mg/kg, i.p.Potentiated L-DOPA induced reversal of akinesia. Reduced striatal 3-OMD levels and increased dopamine and DOPAC levels. Reduced HVA levels, indicating central COMT inhibition.
Entacapone --Primarily peripheral COMT inhibition.[2]
Tolcapone --Both peripheral and central COMT inhibition.[2]
Nitecapone Reserpinized rats30 mg/kg, i.p.Potentiated L-DOPA induced reversal of akinesia. Reduced striatal 3-OMD levels and increased dopamine and DOPAC levels.

Experimental Protocols

In Vitro COMT Inhibition Assay (General Protocol)

A common method for determining the in vitro inhibitory activity of COMT inhibitors involves a radiometric or fluorometric assay.

Enzyme Source: Recombinant human or rat S-COMT or MB-COMT, or tissue homogenates (e.g., liver, brain).

Substrate: A catechol substrate such as epinephrine, L-DOPA, or a synthetic substrate like 3,4-dihydroxy-2-nitrostyrene. A methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), is also required.

Reaction Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4-7.6) containing MgCl₂, a necessary cofactor for COMT activity.

Procedure:

  • The inhibitor at various concentrations is pre-incubated with the COMT enzyme in the reaction buffer.

  • The reaction is initiated by the addition of the catechol substrate and [³H]SAM.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is terminated, often by the addition of an acid.

  • The O-methylated product, now carrying the radiolabel, is extracted using an organic solvent.

  • The radioactivity of the extracted product is measured using liquid scintillation counting.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Evaluation in a Rat Model of Parkinson's Disease (6-OHDA Model)

Animal Model: Unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in rats to induce a model of Parkinson's disease.

Drug Administration:

  • Animals are treated with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., benserazide) to prevent the peripheral conversion of L-DOPA to dopamine.

  • The COMT inhibitor (e.g., this compound) or vehicle is administered.

  • L-DOPA is administered.

Behavioral Assessment: Rotational behavior (circling) is monitored as a measure of the dopaminergic effect of the treatment. A potentiation of L-DOPA-induced contralateral rotations indicates efficacy of the COMT inhibitor.

Neurochemical Analysis:

  • At the end of the experiment, animals are euthanized, and brain tissue (specifically the striatum) is collected.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) is used to quantify the levels of dopamine, its metabolites (DOPAC, HVA), and 3-O-methyldopa (3-OMD).

  • A reduction in 3-OMD and HVA levels, coupled with an increase in dopamine and DOPAC levels, indicates effective COMT inhibition.

Signaling Pathways and Experimental Workflows

L-DOPA Metabolism and COMT Inhibition

The following diagram illustrates the metabolic pathway of L-DOPA and the mechanism of action of COMT inhibitors.

L_DOPA_Metabolism cluster_peripheral Peripheral Tissues cluster_central Central Nervous System (Brain) L-DOPA_p L-DOPA Dopamine_p Dopamine L-DOPA_p->Dopamine_p 3-OMD 3-O-Methyldopa L-DOPA_p->3-OMD L-DOPA_c L-DOPA L-DOPA_p->L-DOPA_c Crosses BBB AADC_p AADC AADC_p->Dopamine_p COMT_p COMT COMT_p->3-OMD COMT_Inhibitor_p Peripheral COMT Inhibitors (e.g., Entacapone, Opicapone) COMT_Inhibitor_p->COMT_p Inhibits Dopamine_c Dopamine L-DOPA_c->Dopamine_c DOPAC DOPAC Dopamine_c->DOPAC HVA HVA DOPAC->HVA AADC_c AADC AADC_c->Dopamine_c MAO MAO MAO->DOPAC COMT_c COMT COMT_c->HVA COMT_Inhibitor_c Broad-Spectrum COMT Inhibitors (e.g., this compound, Tolcapone) COMT_Inhibitor_c->COMT_c Inhibits

Caption: L-DOPA metabolism and points of COMT inhibition.

Experimental Workflow for In Vitro COMT Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 of a COMT inhibitor.

COMT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - COMT Enzyme - Catechol Substrate - [3H]SAM - Inhibitor Dilutions Preincubation Pre-incubate COMT with Inhibitor Reagents->Preincubation Reaction Initiate Reaction with Substrate and [3H]SAM Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Termination Terminate Reaction Incubate->Termination Extraction Extract Radiolabeled Product Termination->Extraction Measurement Measure Radioactivity Extraction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for COMT inhibition assay.

Safety and Selectivity

A critical aspect of COMT inhibitor development is the safety profile. Tolcapone, for instance, has been associated with hepatotoxicity, which has limited its clinical use.[1] The selectivity of the inhibitors for COMT over other methyltransferases and enzymes is also a key consideration to minimize off-target effects. The nitrocatechol class of inhibitors generally exhibits high selectivity for COMT.[2]

Conclusion

This compound is a potent, broad-spectrum nitrocatechol COMT inhibitor that demonstrates efficacy in both peripheral and central nervous systems. Its in vitro and in vivo profiles are comparable to other potent inhibitors like tolcapone. The choice of a COMT inhibitor for research or therapeutic development depends on the desired site of action (peripheral vs. central) and the safety profile. This guide provides a foundational comparison to aid in the selection and evaluation of these important pharmacological tools. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative assessment.

References

Validating the Specificity of Ro 41-0960 for Catechol-O-Methyltransferase (COMT): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Catechol-O-Methyltransferase (COMT) inhibitor, Ro 41-0960, with other commercially available alternatives. The focus is on validating the specificity of this compound for its target enzyme through the presentation of supporting experimental data and detailed methodologies.

Comparative Analysis of COMT Inhibitor Potency

This compound is a potent inhibitor of COMT, exhibiting inhibitory concentrations in the nanomolar range. To contextualize its efficacy, the following table compares its half-maximal inhibitory concentration (IC50) with those of other well-established COMT inhibitors: Tolcapone, Entacapone, Nitecapone, and Opicapone.

InhibitorTargetIC50 (nM)Source
This compound COMT5 - 42[1][2]
TolcaponeCOMT773MedChemExpress
EntacaponeCOMT151[3]
NitecaponeS-COMT (rat liver)300[4]
OpicaponeCOMT224[5][6]

Specificity Profile of COMT Inhibitors

InhibitorOff-TargetEffectConcentrationSource
This compound SERCA2aModulation of Ca2+ transportMicromolar concentrations[7]
This compound Dopamine Transporter (DAT)Used as a tool in uptake assays1 µM
Tolcapone3-hydroxyisobutyryl-CoA hydrolase (HIBCH)BindingNot specified
EntacaponeMitochondrial membrane potentialDecreaseIC50 = 4 µM
OpicaponeMitochondrial membrane potentialDecreaseIC50 = 181 µM
OpicaponeATP contentDecreaseIC50 = 98 µM

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a representative method for determining the IC50 value of a test compound against COMT.

Materials and Reagents:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • COMT substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent probe like 3-BTD)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Stop solution (e.g., 0.1% formic acid in acetonitrile)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

  • Add the inhibitor: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells. Include a control with DMSO only.

  • Add the enzyme: Add recombinant human S-COMT to each well and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction: Start the enzymatic reaction by adding the COMT substrate and SAM to each well.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 6-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the stop solution.

  • Detection: Measure the product formation using a plate reader. The detection method will depend on the substrate used (e.g., absorbance for 3,4-dihydroxybenzoic acid metabolite or fluorescence for the methylated product of 3-BTD).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Visualizations

Catecholamine Metabolism Pathway

The following diagram illustrates the central role of COMT in the metabolism of catecholamines, such as dopamine. Inhibition of COMT prevents the conversion of catechols to their O-methylated metabolites.

Catecholamine_Metabolism cluster_catecholamines Catechol Substrates cluster_enzymes Metabolizing Enzymes cluster_metabolites Metabolites Dopamine Dopamine COMT COMT Dopamine->COMT SAM MAO MAO Dopamine->MAO Norepinephrine Norepinephrine Norepinephrine->COMT SAM Epinephrine Epinephrine Epinephrine->COMT SAM L_DOPA L_DOPA Catechol_Estrogens Catechol_Estrogens Catechol_Estrogens->COMT SAM HVA Homovanillic acid COMT->HVA VMA Vanillylmandelic acid COMT->VMA Methoxy_Estrogens Methoxy Estrogens COMT->Methoxy_Estrogens DOPAC DOPAC MAO->DOPAC

Caption: Role of COMT in Catecholamine Metabolism.

Experimental Workflow for COMT Specificity Validation

The diagram below outlines a typical workflow for assessing the specificity of a COMT inhibitor.

COMT_Specificity_Workflow Start Start: Synthesize/Obtain COMT Inhibitor (e.g., this compound) Primary_Assay Primary Screen: In Vitro COMT Inhibition Assay Start->Primary_Assay Determine_IC50 Determine IC50 for COMT Primary_Assay->Determine_IC50 Selectivity_Screen Selectivity Screen: Test against a panel of other enzymes (e.g., MAO-A, MAO-B, Kinases, etc.) Determine_IC50->Selectivity_Screen Determine_Off_Target_IC50 Determine IC50 for off-target enzymes Selectivity_Screen->Determine_Off_Target_IC50 Compare_IC50s Compare IC50 values (COMT vs. Off-targets) Determine_Off_Target_IC50->Compare_IC50s High_Selectivity High Specificity: Large fold difference in IC50 Compare_IC50s->High_Selectivity Low_Selectivity Low Specificity: Small fold difference in IC50 Compare_IC50s->Low_Selectivity Further_Dev Candidate for further development High_Selectivity->Further_Dev Redesign Redesign inhibitor for improved specificity Low_Selectivity->Redesign

Caption: Workflow for Determining COMT Inhibitor Specificity.

Conclusion

References

Comparative Analysis of Ro 41-0960: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Ro 41-0960, a selective catechol-O-methyltransferase (COMT) inhibitor, with other relevant compounds. This analysis is supported by experimental data on its interactions with its primary target, COMT, as well as its significant off-target interactions with the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and transthyretin (TTR).

Executive Summary

This compound is a potent inhibitor of COMT, a key enzyme in the metabolism of catecholamines. However, emerging research has revealed its significant interactions with other crucial proteins, namely SERCA2a and TTR. This guide presents a comparative analysis of this compound's binding affinity and potency against these targets, benchmarked against established modulators for each protein. The data presented herein is intended to aid researchers in evaluating the suitability of this compound for their studies and to highlight potential off-target effects that need to be considered in experimental design and data interpretation.

Data Presentation

Catechol-O-Methyltransferase (COMT) Inhibition

This compound is a highly potent inhibitor of COMT. Its inhibitory activity is compared with that of two other well-established COMT inhibitors, Tolcapone and Entacapone.

CompoundIC50 (nM)Species/TissueCommentsReference
This compound 5 - 42Human Mammary TissueInterindividual variation observed.
12 ± 9Recombinant Human COMT
46.1Not Specified
Tolcapone2 - 3Rat Brain (S- and MB-COMT)Highly potent in brain tissue.
123 - 795Rat Liver (MB- and S-COMT)Potency varies between membrane-bound and soluble forms.
773Human Liver
Entacapone14.3 - 73.3Rat Liver (soluble, total, and membrane-bound)
151Human Liver

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

SERCA2a Modulation

This compound has been identified as a modulator of SERCA2a, a crucial protein in calcium homeostasis within cardiac muscle cells. Its activity is compared with a known SERCA2a inhibitor, Thapsigargin, and another activator, CDN1163.

CompoundEC50/IC50 (µM)Effect on SERCA2aCommentsReference
This compound 22.98 (EC50)Activation (increases Ca2+ affinity)Effect is specific to the SERCA2a-PLB complex. At higher concentrations (≥25 µM), it can be inhibitory.
Thapsigargin~0.0075 (EC50)InhibitionPotent inhibitor, locks SERCA2a in a low calcium-affinity state.
CDN11630.8 - 27 (EC50)ActivationStimulates SERCA2a activity.
Transthyretin (TTR) Binding

This compound has also been shown to bind to transthyretin, a transport protein for thyroxine and retinol. Its binding affinity is compared with two known TTR stabilizers, Tafamidis and Diflunisal.

CompoundKd (nM)MethodCommentsReference
This compound 15 (Kd1), 2000 (Kd2)Isothermal Titration Calorimetry (ITC)Binds with negative cooperativity to two sites.
56.05 ± 4.14Surface Plasmon Resonance (SPR)
Tafamidis~2 (Kd1), ~200 (Kd2)Not specifiedBinds with negative cooperativity.
DiflunisalNot directly specified in search resultsNot specifiedA known TTR kinetic stabilizer.

Experimental Protocols

COMT Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory activity of compounds against COMT.

Materials:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • A suitable catechol substrate (e.g., 3,4-dihydroxybenzoic acid, epinephrine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and DTT)

  • Test compounds (e.g., this compound)

  • Stop solution (e.g., acid)

  • Detection system (e.g., HPLC, fluorescence plate reader)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the catechol substrate.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture at 37°C for a defined period.

  • Initiate the reaction by adding SAM.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of methylated product formed using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G COMT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, COMT, Substrate) compound Add Test Compound (Varying Concentrations) reagents->compound pre_incubation Pre-incubate at 37°C compound->pre_incubation initiation Initiate with SAM pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Stop Reaction incubation->termination detection Quantify Product termination->detection calculation Calculate % Inhibition and IC50 detection->calculation

Caption: Workflow for a typical COMT inhibition assay.

SERCA2a Activity Assay (NADH-Coupled ATPase Assay)

This protocol describes a common method to measure the ATPase activity of SERCA2a.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes (containing SERCA2a)

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • ATP

  • Calcium chloride (to achieve desired free Ca2+ concentrations)

  • Test compounds (e.g., this compound)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.

  • Add the cardiac SR microsomes to the reaction mixture.

  • Add the test compound at various concentrations.

  • Add CaCl2 to achieve a range of free calcium concentrations.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by SERCA2a.

  • Calculate the ATPase activity for each condition.

  • Determine the EC50 or IC50 of the test compound by plotting the activity against the compound concentration.

G SERCA2a NADH-Coupled ATPase Assay cluster_coupling Enzyme Coupling cluster_workflow Experimental Workflow SERCA SERCA2a ADP ADP SERCA->ADP hydrolyzes PK Pyruvate Kinase Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase NAD NAD+ LDH->NAD ATP ATP ATP->SERCA ADP->PK PEP PEP PEP->PK Pyruvate->LDH NADH NADH NADH->LDH prep Prepare Reaction Mix (Buffer, Enzymes, NADH, PEP) add_microsomes Add Cardiac SR Microsomes prep->add_microsomes add_compound Add Test Compound add_microsomes->add_compound add_ca Add CaCl2 add_compound->add_ca initiate Initiate with ATP add_ca->initiate measure Monitor Absorbance at 340 nm initiate->measure

Caption: Principle and workflow of the SERCA2a activity assay.

Transthyretin (TTR) Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based competition assay to measure the binding of compounds to TTR.

Materials:

  • Recombinant human TTR

  • A fluorescently labeled TTR ligand (probe), e.g., fluorescein-labeled thyroxine (T4)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds (e.g., this compound)

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of TTR and the fluorescent probe in the assay buffer.

  • Add the test compound at various concentrations to the TTR-probe solution in a microplate. A control with no competitor is included.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Binding of the test compound to TTR will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

  • Calculate the percentage of displacement for each concentration of the test compound and determine the Kd or IC50 value.

G TTR Fluorescence Polarization Assay cluster_principle Assay Principle cluster_workflow Experimental Workflow TTR_Probe TTR + Fluorescent Probe -> High Polarization Competition TTR + Probe + Competitor -> Low Polarization mix Mix TTR and Fluorescent Probe add_competitor Add Test Compound mix->add_competitor incubate Incubate to Equilibrium add_competitor->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate Displacement and Kd/IC50 measure->analyze

Caption: Principle and workflow of a TTR binding assay.

Conclusion

This compound is a potent and selective inhibitor of COMT. However, this guide highlights its significant cross-reactivity with SERCA2a and TTR. Researchers using this compound should be aware of these off-target effects and consider their potential impact on experimental outcomes. The provided data and protocols offer a framework for comparing the activity of this compound with other modulators of these important biological targets, facilitating a more informed selection of chemical tools for research and drug development.

Efficacy of Ro 41-0960 in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ro 41-0960, a selective catechol-O-methyltransferase (COMT) inhibitor, in various cancer models. Its performance is compared with other COMT inhibitors, namely Tolcapone and Entacapone, with supporting experimental data. This document is intended to serve as a resource for researchers in oncology and drug development.

Mechanism of Action: COMT Inhibition in Cancer Therapy

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines and catechol estrogens. In the context of cancer, particularly hormone-dependent malignancies, COMT is of interest due to its ability to inactivate catechol estrogens. Some catechol estrogens can be oxidized to form quinones, which are reactive molecules that can cause DNA damage and contribute to carcinogenesis.

By inhibiting COMT, compounds like this compound, Tolcapone, and Entacapone prevent the methylation and subsequent detoxification of these potentially harmful catechol estrogens. This can lead to an accumulation of catechol estrogens, which, depending on the specific context and cell type, can have varied effects. In some cancer cells, this accumulation can lead to increased oxidative stress and the induction of apoptosis (programmed cell death), thereby inhibiting tumor growth.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other COMT inhibitors in different cancer cell lines and animal models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various independent studies.

Table 1: Efficacy of this compound in Uterine Leiomyoma (Fibroids)

Model SystemTreatmentDurationKey FindingsReference
Eker Rat ModelThis compound (150 mg/kg, twice daily)4 weeksSignificant reduction in uterine fibroid volume.[1]
Eker Rat ModelThis compound4 weeksIncreased apoptosis (TUNEL assay).[1]
Eker Rat ModelThis compound4 weeksDecreased expression of proliferation markers (PCNA, Cyclin D1).[1]
Eker Rat ModelThis compound4 weeksIncreased expression of tumor suppressor p53.[1]
Eker Rat ModelThis compound4 weeksDecreased expression of PARP1.[1]

Table 2: Comparative Efficacy of COMT Inhibitors in Various Cancer Cell Lines

CompoundCancer Cell LineAssayMetricValueReference
This compound MCF-7 (Breast Cancer)COMT activity inhibition-88% inhibition at 10 µM[2]
Tolcapone SMS-KCNR (Neuroblastoma)Cell ViabilityIC50~35 µM[3]
Tolcapone SH-SY5Y (Neuroblastoma)Cell ViabilityIC50~50 µM[3]
Tolcapone BE(2)-C (Neuroblastoma)Cell ViabilityIC50~75 µM[3]
Tolcapone CHLA-90 (Neuroblastoma)Cell ViabilityIC50~60 µM[3]
Entacapone YM-1 (Esophageal Squamous Cell Carcinoma)Cell ViabilityIC50~140 µM[4]
Entacapone KYSE-30 (Esophageal Squamous Cell Carcinoma)Cell ViabilityIC50~140 µM[4]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the proposed signaling pathway of COMT inhibitors in estrogen-dependent cancers and a general workflow for assessing their efficacy.

G Proposed Signaling Pathway of this compound in Estrogen-Dependent Cancers Estradiol Estradiol Catechol_Estrogens Catechol_Estrogens Estradiol->Catechol_Estrogens Metabolism COMT COMT Catechol_Estrogens->COMT Quinones Quinones Catechol_Estrogens->Quinones Oxidation Methylated_Estrogens Methylated_Estrogens COMT->Methylated_Estrogens Detoxification Ro_41_0960 Ro_41_0960 Ro_41_0960->COMT Inhibition DNA_Damage DNA_Damage Quinones->DNA_Damage p53 p53 DNA_Damage->p53 Activation PARP1 PARP1 DNA_Damage->PARP1 Activation Apoptosis Apoptosis Cell_Proliferation Cell_Proliferation PCNA_CyclinD1 PCNA_CyclinD1 Cell_Proliferation->PCNA_CyclinD1 Downregulation p53->Apoptosis Induction p53->Cell_Proliferation Inhibition PARP1->Apoptosis Induction

Caption: Proposed signaling pathway of this compound in estrogen-dependent cancers.

G General Experimental Workflow for Efficacy Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cancer_Cell_Lines Cancer_Cell_Lines Treatment Treatment Cancer_Cell_Lines->Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression ROS_Detection ROS Detection Assay Treatment->ROS_Detection IC50_Determination IC50_Determination Cell_Viability_Assay->IC50_Determination Apoptosis_Quantification Apoptosis_Quantification Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Pathway_Analysis Protein_Expression->Pathway_Analysis Animal_Model Animal Model (e.g., Xenograft) In_Vivo_Treatment In_Vivo_Treatment Animal_Model->In_Vivo_Treatment Tumor_Volume_Measurement Tumor_Volume_Measurement In_Vivo_Treatment->Tumor_Volume_Measurement Immunohistochemistry Immunohistochemistry In_Vivo_Treatment->Immunohistochemistry Tumor_Growth_Inhibition Tumor_Growth_Inhibition Tumor_Volume_Measurement->Tumor_Growth_Inhibition Biomarker_Analysis Biomarker_Analysis Immunohistochemistry->Biomarker_Analysis

Caption: General experimental workflow for assessing the efficacy of COMT inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of COMT inhibitors on cancer cell lines.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • COMT inhibitors (this compound, Tolcapone, Entacapone)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the COMT inhibitors and a vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in cancer cells treated with COMT inhibitors using flow cytometry.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • COMT inhibitors

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of COMT inhibitors for the specified time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting

This protocol is for analyzing the expression of proteins involved in apoptosis and cell proliferation.

  • Materials:

    • Treated and untreated cancer cell lysates

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-PARP1, anti-p53, anti-PCNA, anti-Cyclin D1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Cellular Reactive Oxygen Species (ROS) Detection

This protocol is for measuring intracellular ROS levels.

  • Materials:

    • Cancer cell lines

    • Black 96-well plates

    • COMT inhibitors

    • DCFDA (2',7'-dichlorofluorescin diacetate) probe

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a black 96-well plate.

    • Load the cells with 10 µM DCFDA for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with COMT inhibitors.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

This compound and other COMT inhibitors have demonstrated anti-cancer effects in various preclinical models, particularly in hormone-related cancers and neuroblastoma. The primary mechanism appears to be linked to the modulation of catechol estrogen metabolism and the induction of oxidative stress, leading to apoptosis and inhibition of cell proliferation. While the available data is promising, there is a clear need for direct comparative studies to robustly evaluate the relative efficacy of different COMT inhibitors across a broader range of cancer cell lines. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such future investigations.

References

A Comparative In Vivo Efficacy Analysis of COMT Inhibitors: Ro 41-0960 vs. Nitecapone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two catechol-O-methyltransferase (COMT) inhibitors, Ro 41-0960 and nitecapone. The data presented is compiled from preclinical studies to assist researchers in understanding the differential pharmacological effects of these compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease treatment, COMT inhibitors are utilized as adjuncts to L-DOPA therapy. By inhibiting COMT, these drugs prevent the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA in the brain where it is converted to dopamine.[2] Nitecapone is primarily a peripherally acting COMT inhibitor, while this compound is known to be a broad-spectrum inhibitor, acting both peripherally and centrally.[3][4] This fundamental difference in their site of action is a key determinant of their distinct pharmacological profiles.

Quantitative Efficacy Comparison

The following tables summarize the key findings from a comparative in vivo study in rodent models of Parkinson's disease. The experiments were designed to assess the ability of this compound and nitecapone to potentiate the effects of L-DOPA in reversing reserpine-induced motor deficits.

Table 1: Effect on L-DOPA/Carbidopa Reversal of Reserpine-Induced Akinesia in Rats
Treatment (30 mg/kg, i.p.)Locomotor Activity (counts/h)% Potentiation of L-DOPA/CD effect
L-DOPA/Carbidopa (LD/CD)150 ± 25-
Nitecapone + LD/CD450 ± 50~200%
This compound + LD/CD480 ± 60~220%

Data adapted from Rivas et al., 1999.[2]

Table 2: Effect on L-DOPA/Carbidopa Reversal of Reserpine-Induced Catalepsy in Mice
Treatment (30 mg/kg, i.p.)% Reversal of Catalepsy (at 2h)
Nitecapone + LD/CD~40%
This compound + LD/CD~90%

Data adapted from Rivas et al., 1999.[2]

Table 3: Effect on Striatal Amine and Metabolite Levels in Reserpinized Rats Treated with L-DOPA/Carbidopa
Treatment (30 mg/kg, i.p.)Striatal 3-OMD/L-DOPA Ratio (% of LD/CD group)Striatal Dopamine (DA) Levels (% of LD/CD group)Striatal DOPAC Levels (% of LD/CD group)Striatal HVA Levels (% of LD/CD group)
Nitecapone + LD/CD~20%IncreasedIncreasedNo significant change
This compound + LD/CD~5%IncreasedIncreasedDecreased

Data adapted from Rivas et al., 1999.[1][2][3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both this compound and nitecapone is the inhibition of the COMT enzyme. This inhibition directly impacts the metabolic pathway of L-DOPA and dopamine. The following diagram illustrates this pathway and the points of intervention for these inhibitors.

COMT Inhibition in L-DOPA Metabolism

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures in preclinical neuropharmacology.

Reserpine-Induced Akinesia and Catalepsy Model

This model is used to screen for drugs with potential anti-Parkinsonian effects. Reserpine depletes monoamine stores in the brain, leading to a state of akinesia (lack of voluntary movement) and catalepsy (a state of immobility).

Protocol:

  • Animal Model: Male Sprague-Dawley rats or Swiss mice are used.

  • Reserpine Administration: A single dose of reserpine (e.g., 3 mg/kg, s.c. for rats; 2.5 mg/kg, s.c. for mice) is administered to induce a state of akinesia and catalepsy. Behavioral testing is typically performed 18-24 hours post-reserpine injection.

  • Drug Administration:

    • The COMT inhibitors (Nitecapone or this compound, 30 mg/kg, i.p.) are administered.

    • Thirty minutes later, a combination of L-DOPA and a peripheral DOPA decarboxylase inhibitor (e.g., Carbidopa or Benserazide, 50 mg/kg each, i.p.) is administered.

  • Behavioral Assessment:

    • Akinesia (Locomotor Activity): Immediately after L-DOPA/Carbidopa administration, rats are placed in automated activity cages, and locomotor activity is recorded for a set period (e.g., 2-3 hours).

    • Catalepsy: For the catalepsy test in mice, the animal's forepaws are placed on a horizontal bar. The time it takes for the mouse to remove its paws from the bar is measured. A longer duration indicates a higher degree of catalepsy. This is assessed at various time points after drug administration.

Akinesia_Catalepsy_Workflow Start Start Reserpine_Admin Reserpine Administration (e.g., 3 mg/kg, s.c.) Start->Reserpine_Admin Wait 18-24 hours Reserpine_Admin->Wait COMTi_Admin COMT Inhibitor Administration (Nitecapone or this compound, 30 mg/kg, i.p.) Wait->COMTi_Admin Wait_30min 30 minutes COMTi_Admin->Wait_30min LDOPA_Admin L-DOPA/Carbidopa Administration (50 mg/kg each, i.p.) Wait_30min->LDOPA_Admin Behavioral_Testing Behavioral Assessment LDOPA_Admin->Behavioral_Testing Locomotor Locomotor Activity (Akinesia) Behavioral_Testing->Locomotor Catalepsy_Test Catalepsy Test Behavioral_Testing->Catalepsy_Test End End Locomotor->End Catalepsy_Test->End

References

Unraveling the Neuronal Mechanism of Ro 41-0960: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 41-0960, a selective Catechol-O-methyltransferase (COMT) inhibitor, with other key alternatives, Tolcapone and Entacapone. By presenting objective experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to elucidate the mechanism of action of this compound in neurons and facilitate informed decisions in research and drug development.

Comparative Analysis of COMT Inhibitors

This compound, Tolcapone, and Entacapone are all potent inhibitors of COMT, an enzyme crucial for the degradation of catecholamine neurotransmitters like dopamine. Their primary mechanism of action in neurons involves blocking this enzymatic activity, thereby increasing the bioavailability of dopamine in the synaptic cleft. However, they exhibit notable differences in their potency, cellular permeability, and clinical profiles.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against COMT from various sources. Lower IC50 values indicate greater potency.

CompoundEnzyme SourceIC50 (nM)Reference
This compound Human COMT0.6[1]
Human Mammary Tissue5 - 42[2]
Human Recombinant S-COMT46.1 - 50[3][4]
Tolcapone Human COMT1.5[1]
Rat Brain S-COMT2[5]
Rat Brain MB-COMT3[5]
Rat Liver S-COMT795[5]
Rat Liver MB-COMT123[5]
Rat Liver36 - 773[6][7][8]
Entacapone Human COMT0.6[1]
Rat Brain10[9]
Rat Erythrocytes20[9]
Rat Liver160[9][10]
Rat Liver S-COMT14.3[11]
Rat Liver MB-COMT73.3[11]

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

In Vivo Effects on Striatal Dopamine Metabolism

Inhibition of COMT in the brain, particularly in the striatum, leads to significant alterations in the metabolic profile of dopamine. The following table compares the effects of this compound, Tolcapone, and Entacapone on the levels of dopamine and its key metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the rat striatum.

CompoundDopamine (DA)DOPACHVAReference
This compound [12][13]
Tolcapone ↑ (with L-DOPA)[14][15]
Entacapone ↑ (with L-DOPA)No significant changeNo significant change[15]

Note: The effects on dopamine levels are most pronounced when COMT inhibitors are co-administered with L-DOPA, a precursor to dopamine.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Dopaminergic Synapse and COMT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Dopamine_Released->Dopamine Reuptake (DAT) 3-MT 3-MT Dopamine_Released->3-MT COMT Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor COMT COMT Ro_41_0960 This compound Ro_41_0960->COMT Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Mechanism of COMT Inhibition in a Dopaminergic Synapse.

Workflow for In Vivo Microdialysis Animal_Prep Animal Preparation (e.g., Rat) Probe_Implantation Microdialysis Probe Implantation in Striatum Animal_Prep->Probe_Implantation Drug_Administration Administration of This compound or Vehicle Probe_Implantation->Drug_Administration Dialysate_Collection Collection of Dialysate Samples Drug_Administration->Dialysate_Collection HPLC_Analysis Analysis by HPLC-ECD to Quantify Dopamine & Metabolites Dialysate_Collection->HPLC_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis

Experimental Workflow for In Vivo Microdialysis Studies.

Comparative Logic of COMT Inhibitors COMT_Inhibitor COMT Inhibitor Ro_41_0960 This compound COMT_Inhibitor->Ro_41_0960 Tolcapone Tolcapone COMT_Inhibitor->Tolcapone Entacapone Entacapone COMT_Inhibitor->Entacapone Central_Inhibition Central COMT Inhibition (Brain) Ro_41_0960->Central_Inhibition Peripheral_Inhibition Peripheral COMT Inhibition Tolcapone->Peripheral_Inhibition Tolcapone->Central_Inhibition Entacapone->Peripheral_Inhibition Increased_L_DOPA Increased L-DOPA Bioavailability Peripheral_Inhibition->Increased_L_DOPA Increased_DA Increased Striatal Dopamine Central_Inhibition->Increased_DA Increased_L_DOPA->Increased_DA

Comparative Logic of COMT Inhibitor Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

COMT Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro potency of COMT inhibitors.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Catechol substrate (e.g., epinephrine, L-DOPA)

  • Test compounds (this compound, Tolcapone, Entacapone) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, COMT enzyme, and SAM.

  • Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a specified time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the catechol substrate.

  • Incubate the reaction for a defined period at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples using HPLC-ECD to quantify the amount of methylated product formed.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Striatal Dopamine Metabolism

This protocol describes the measurement of extracellular dopamine and its metabolites in the striatum of freely moving rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds (this compound, Tolcapone, Entacapone) formulated for administration (e.g., intraperitoneal injection)

  • Automated fraction collector

  • HPLC system with ECD

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the striatum according to stereotaxic coordinates.

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect baseline dialysate samples for a defined period.

  • Administer the test compound or vehicle to the animal.

  • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Analyze the collected dialysate samples using HPLC-ECD to determine the concentrations of dopamine, DOPAC, and HVA.

  • Express the results as a percentage of the baseline concentrations and compare the effects of the different treatments over time.

Conclusion

This compound is a potent, brain-penetrant COMT inhibitor that effectively modulates dopamine metabolism in the central nervous system. Its in vitro and in vivo profile is comparable to that of Tolcapone in terms of central activity. In contrast, Entacapone primarily acts peripherally. The choice of a COMT inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired site of action (central vs. peripheral) and the acceptable safety profile. The data and protocols presented in this guide provide a solid foundation for further investigation and comparison of these important pharmacological tools.

References

Ro 41-0960: A Comparative Analysis of a Selective COMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ro 41-0960's selectivity and performance against other catechol-O-methyltransferase (COMT) inhibitors. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines. Its high specificity for COMT makes it a valuable tool in neuroscience research and a potential therapeutic agent. This guide compares the inhibitory activity of this compound with other well-known COMT inhibitors, namely entacapone, tolcapone, and opicapone.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts against COMT. Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeIC50 (nM)Tissue/Assay Condition
This compound COMT5 - 42Human Mammary Tissue Cytosol[1][2]
COMT~50Not specified
EntacaponeCOMT10 - 160Rat Duodenum and Liver[1]
TolcaponeCOMT2 - 3Rat Brain
COMT773Human Liver
OpicaponeCOMT224Not specified

Selectivity Profile of this compound

A critical attribute of an enzyme inhibitor is its selectivity for the target enzyme over other related enzymes. This compound has demonstrated high selectivity for COMT. Studies have shown it to be a selective COMT inhibitor with no significant activity against other key enzymes involved in catecholamine synthesis and metabolism, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and phenolsulphotransferases (PST)[3].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of catecholamines and a typical workflow for an in vitro COMT inhibition assay.

Catecholamine Metabolism and COMT Inhibition cluster_pathway Metabolic Pathway Catecholamines Catecholamines COMT COMT Catecholamines->COMT Substrate Metabolites Metabolites COMT->Metabolites O-methylation This compound This compound This compound->COMT Inhibition

Caption: Inhibition of Catecholamine Metabolism by this compound.

In Vitro COMT Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate COMT, Substrate, Inhibitor (this compound) Measure Activity Measure Activity Incubate->Measure Activity Stop Reaction Data Analysis Data Analysis Measure Activity->Data Analysis Quantify Product Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Workflow for Determining COMT Inhibitory Activity.

Experimental Protocols

The determination of IC50 values for COMT inhibitors typically involves an in vitro enzyme inhibition assay. Below is a representative protocol based on commonly used methods.

Objective: To determine the in vitro potency of this compound in inhibiting COMT activity.

Materials:

  • Recombinant human COMT enzyme

  • Catechol substrate (e.g., epinephrine, L-DOPA)

  • S-Adenosyl-L-methionine (SAM) as a methyl group donor

  • This compound and other comparator inhibitors

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagents for quantifying the methylated product

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors to be tested.

    • Prepare working solutions of COMT enzyme, catechol substrate, and SAM in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a specific concentration of the inhibitor (or vehicle control).

    • Add the COMT enzyme solution and pre-incubate for a defined period at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

    • Terminate the reaction by adding a stop solution (e.g., an acid).

  • Detection and Measurement:

    • Quantify the amount of the O-methylated product formed. This can be achieved using various methods, including high-performance liquid chromatography (HPLC), spectrophotometry, or fluorescence-based assays.

    • Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

This guide provides a comparative overview of this compound, highlighting its potency and selectivity as a COMT inhibitor. The provided data and protocols serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Ro 41-0960

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical Ro 41-0960. It is essential for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations. Always prioritize site-specific procedures.

Overview and Safety Considerations

This compound is a selective, reversible, and orally active catechol-O-methyltransferase (COMT) inhibitor used for research purposes.[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is designated as Water Hazard Class 1 (slightly hazardous for water).[3] Therefore, it must not be allowed to enter sewers, surface water, or ground water.[3][4] Prudent laboratory practices dictate treating all research chemicals with caution, even in the absence of a formal hazard classification.

Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is recommended:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For handling bulk powder, a dust mask (e.g., N95) is advisable to prevent inhalation.

Quantitative Data and Chemical Properties

The following table summarizes key properties of this compound.

PropertyValueSource(s)
CAS Number 125628-97-9[3]
Molecular Formula C₁₃H₈FNO₅[5]
Molecular Weight 277.20 g/mol [5]
Appearance Yellow solid
Storage Temperature Powder: -20°C; In solvent: -80°C[5][6][7]
Solubility DMSO: 20 mg/mLDMF: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 0.2 mg/mL[2]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[3]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0[3]

Step-by-Step Disposal Procedures

The disposal of this compound must be handled through your institution's hazardous waste management program.[8][9][10] Never dispose of this chemical down the sink or in the regular trash.[8][9]

3.1 Waste Segregation

Proper segregation is critical to ensure safe disposal. Use separate, clearly labeled containers for each waste stream.

  • Solid Waste:

    • Collect expired or unused this compound powder in its original container or a new, sealed, and compatible container.

    • Place contaminated materials such as weigh boats, paper, and gloves into a dedicated plastic bag or container labeled "Solid Chemical Waste."

  • Liquid Waste:

    • Collect solutions of this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).[8][9]

    • Do not mix with other incompatible waste streams (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).[9]

  • Sharps Waste:

    • Dispose of any needles, syringes, or contaminated glass pipettes used to handle this compound solutions in a designated sharps container labeled for chemical contamination.

3.2 Container Labeling

All waste containers must be properly labeled before collection by EHS. The label should include:

  • The words "Hazardous Waste."[8]

  • The full chemical name: "this compound" and any solvents used. Avoid abbreviations.[9]

  • The approximate concentration and volume of each component.

  • The date the container was first used for waste accumulation.

  • The responsible Principal Investigator's name and laboratory location.

3.3 Disposal of Empty Containers

  • Thoroughly empty the container of all contents.[9]

  • The first rinse of the container with a suitable solvent (e.g., ethanol) must be collected and disposed of as hazardous liquid waste.[9]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Although this compound is not classified as highly toxic, following this more stringent procedure is a prudent practice.

  • After rinsing, allow the container to air-dry completely in a fume hood.

  • Deface the original label to prevent confusion and dispose of the clean, dry container according to institutional guidelines for glass or plastic recycling/trash.

3.4 Storage and Collection

  • Keep all waste containers securely sealed except when adding waste.[9]

  • Store waste in a designated satellite accumulation area within the laboratory.

  • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.[9]

  • Schedule a waste pickup with your institution's EHS department according to their procedures.[9][10]

Experimental Protocols and Visualizations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Identification cluster_1 Segregation cluster_2 Labeling cluster_3 Storage cluster_4 Final Disposal start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps Sharps label_solid Label 'Solid Chemical Waste' with contents solid->label_solid label_liquid Label 'Liquid Hazardous Waste' with contents & percentages liquid->label_liquid label_sharps Label 'Sharps Waste' for chemical contamination sharps->label_sharps store Store in Designated Satellite Accumulation Area (Secondary Containment for Liquids) label_solid->store label_liquid->store label_sharps->store pickup Arrange for Pickup by Institutional EHS store->pickup

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocol for Ro 41-0960

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of the research chemical Ro 41-0960. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, the principle of prudent practice in handling research chemicals with limited toxicological data necessitates a conservative approach to personal protective equipment (PPE).[1]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work with this compound.[2] The following table summarizes the recommended PPE based on available safety data and general laboratory safety standards.[2][3][4][5]

Body Protection Eye and Face Protection Hand Protection Respiratory Protection
Standard laboratory coat.[2][5]ANSI Z87.1-compliant safety glasses with side shields (minimum).[2][3]Disposable nitrile gloves.[2]Type N95 dust mask is recommended, particularly when handling the solid form.[6]
Flame-resistant lab coat if working with flammable solvents.[3]Chemical splash goggles should be worn when there is a risk of splashing.[3][4]Double gloving may be necessary for extended procedures.[2]A full respiratory assessment by Environmental Health & Safety (EH&S) may be required for large quantities or in poorly ventilated areas.[4][5]
---A face shield worn over safety glasses or goggles is required when handling significant splash hazards.[3][4][5]Glove manufacturer's compatibility chart should be consulted for specific solvents.[7]---

Operational Procedures for Handling this compound

Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Before use, ensure you have reviewed the complete Safety Data Sheet.[8]

  • For weighing the solid form, the use of a balance with a draft shield is recommended to minimize the potential for airborne particles.

Solution Preparation:

  • This compound is soluble in ethanol, DMSO, and DMF.[9] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • If warming is required to achieve higher solubility, use a water bath and ensure the container is properly sealed.[9]

Experimental Workflow:

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Dispose of Waste F->G H Remove PPE G->H

Caption: This diagram outlines the procedural steps for safely handling this compound.

Disposal Plan

Waste Segregation and Disposal:

  • Solid Waste: Unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed waste container labeled "Hazardous Chemical Waste."

  • Liquid Waste: Solutions containing this compound should be disposed of in a designated, sealed liquid waste container. The container must be properly labeled with the chemical name and concentration.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain.[1]

  • Disposal of chemical waste must adhere to all local, state, and federal regulations.[10]

  • For larger quantities, it is recommended to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse opened eyes for several minutes under running water.[1]

  • Inhalation: Move to fresh air. If symptoms persist, consult a doctor.[1]

  • Ingestion: If symptoms persist, consult a doctor.[1]

This guidance is intended to supplement, not replace, institutional safety protocols and the professional judgment of the researcher. Always prioritize safety and consult with your institution's Environmental Health & Safety department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 41-0960
Reactant of Route 2
Reactant of Route 2
Ro 41-0960

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.